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  • Product: 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride
  • CAS: 2344685-77-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure of 2-(1-Methoxycyclopentyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical structure of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride. As a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features, synthesis, and analytical characterization is paramount. This document offers a detailed exploration of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a plausible synthetic route and essential safety considerations. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound and its analogs.

Introduction and Molecular Overview

2-(1-Methoxycyclopentyl)ethanamine hydrochloride presents a unique structural scaffold combining a substituted cyclopentane ring with a primary amine and a methoxy ether functional group. The cyclopentane ring, a common motif in bioactive molecules, offers a degree of conformational rigidity that can be advantageous in drug design for optimizing binding to biological targets.[1] The primary amine hydrochloride provides aqueous solubility and a site for further chemical modification, while the methoxy group can influence the molecule's lipophilicity and metabolic stability.

Table 1: Key Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 2-(1-methoxycyclopentyl)ethan-1-amine hydrochloridePubChemLite
Molecular Formula C8H18ClNOPubChemLite
Molecular Weight 179.69 g/mol PubChemLite
Canonical SMILES COC1(CCCC1)CCN.ClPubChemLite
InChI InChI=1S/C8H17NO.ClH/c1-10-8(6-7-9)4-2-3-5-8;/h2-7,9H2,1H3;1HPubChemLite

Structural Elucidation: A Spectroscopic Approach

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of 2-(1-Methoxycyclopentyl)ethanamine HCl. This section outlines the expected spectroscopic signatures based on established principles for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-OCH₃ 3.2 - 3.4singlet3HProtons of the methoxy group, deshielded by the adjacent oxygen.
-CH₂ -NH₃⁺2.9 - 3.1triplet2HMethylene protons adjacent to the protonated amine, deshielded.
-C-CH₂ -CH₂-1.8 - 2.0triplet2HMethylene protons adjacent to the quaternary carbon and the aminomethyl group.
Cyclopentane -CH₂ -1.5 - 1.7multiplet8HProtons of the cyclopentane ring, likely overlapping in a complex multiplet.
-NH₃7.5 - 8.5broad singlet3HProtons of the ammonium group, often broad and exchangeable with D₂O.[2]

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will indicate the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C -O (quaternary)75 - 85Quaternary carbon of the cyclopentane ring bonded to oxygen.
-OC H₃50 - 55Carbon of the methoxy group.
-C H₂-NH₃⁺40 - 45Methylene carbon adjacent to the protonated amine.
-C-C H₂-CH₂-35 - 40Methylene carbon adjacent to the quaternary carbon.
Cyclopentane -C H₂-20 - 30Carbons of the cyclopentane ring. Due to the molecule's symmetry, two distinct signals are expected for the four methylene carbons of the ring.

Note: The cyclopentane ring carbons C2/C5 and C3/C4 are chemically equivalent, leading to two signals for these four carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibration
-NH₃⁺ (stretch)2800 - 3200Strong, BroadAsymmetric and symmetric N-H stretching of the primary amine salt.[4][5]
C-H (stretch)2850 - 3000Medium-StrongAliphatic C-H stretching.
-NH₃⁺ (bend)1580 - 1650MediumN-H bending of the primary amine salt.[6]
C-O (stretch)1080 - 1150StrongC-O stretching of the ether linkage.
C-N (stretch)1020 - 1250Medium-WeakAliphatic C-N stretching.[6]

The presence of a strong, broad absorption band in the 2800-3200 cm⁻¹ region is a characteristic feature of primary amine hydrochlorides.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Under electron ionization (EI), the molecule is expected to undergo fragmentation through several key pathways:

  • α-Cleavage: The bond between the carbon adjacent to the nitrogen and the cyclopentyl ring is likely to cleave, leading to the formation of a stable iminium ion. This is a common fragmentation pathway for amines.[7][8][9]

  • Loss of Methanol: Cleavage of the C-O bond can lead to the loss of a neutral methanol molecule.

  • Ring Fragmentation: The cyclopentane ring can undergo fragmentation to produce smaller, stable carbocations.

Figure 1: Proposed Mass Spectrometry Fragmentation Pathways

G M+. [C8H17NO]+• Molecular Ion Frag1 [C2H6N]+ m/z = 44 (Iminium Ion) M+.->Frag1 α-Cleavage Frag2 [C7H14]+• (Loss of CH3OH) M+.->Frag2 - CH3OH Frag3 [C6H12N]+ (Loss of C2H5) M+.->Frag3 Ring Cleavage

Caption: Key fragmentation pathways for 2-(1-Methoxycyclopentyl)ethanamine.

Proposed Synthetic Pathway

While a specific literature procedure for the synthesis of 2-(1-Methoxycyclopentyl)ethanamine HCl was not identified, a plausible and efficient synthetic route can be designed based on established organic chemistry principles.

Figure 2: Proposed Synthesis Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection and Amine Formation cluster_3 Step 4: Salt Formation Start Cyclopentanone Reagent1 2-(2-bromoethyl)-1,3-dioxolane Mg, THF Start->Reagent1 1. Intermediate1 2-(1-(2-(1,3-dioxolan-2-yl)ethyl)cyclopentyl)ol Reagent1->Intermediate1 2. Reagent2 NaH, CH3I Intermediate1->Reagent2 3. Intermediate2 2-(1-methoxycyclopentyl)ethyl-1,3-dioxolane Reagent2->Intermediate2 4. Reagent3 1. HCl (aq) 2. Reductive Amination (NH3, H2/Raney Ni) Intermediate2->Reagent3 5. Intermediate3 2-(1-Methoxycyclopentyl)ethanamine Reagent3->Intermediate3 6. Reagent4 HCl in Ether Intermediate3->Reagent4 7. FinalProduct 2-(1-Methoxycyclopentyl)ethanamine HCl Reagent4->FinalProduct 8.

Caption: A plausible multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Grignard Reaction: To a solution of cyclopentanone in anhydrous THF, add the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxolane and magnesium turnings. The reaction mixture is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

  • Step 2: Williamson Ether Synthesis: The resulting alcohol is deprotonated using a strong base such as sodium hydride in an anhydrous solvent like THF, followed by the addition of methyl iodide to form the methoxy ether.

  • Step 3: Deprotection and Reductive Amination: The dioxolane protecting group is removed by treatment with aqueous acid to yield the corresponding aldehyde. The aldehyde is then converted to the primary amine via reductive amination using ammonia and a reducing agent such as hydrogen gas with a Raney nickel catalyst.

  • Step 4: Hydrochloride Salt Formation: The purified free base is dissolved in a suitable organic solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in ether to precipitate the desired hydrochloride salt.

Safety and Handling

As with all amine hydrochlorides, appropriate safety precautions must be taken when handling 2-(1-Methoxycyclopentyl)ethanamine HCl.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[13]

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride. Through a detailed analysis of its predicted spectroscopic properties, a plausible synthetic route, and essential safety information, this document serves as a valuable resource for researchers and scientists. The logical framework presented here for structural elucidation and synthesis can be applied to other novel compounds, facilitating their characterization and development in the fields of medicinal chemistry and materials science.

References

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. Available at: [Link]

  • MS Fragmentation. OpenOChem Learn. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. Available at: [Link]

  • Safety Data Sheet. Global Safety Management. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Video: Mass Spectrometry of Amines. JoVE. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • AMMONIUM CHLORIDE Safety Data Sheet. Univar Solutions. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. LinkedIn. Available at: [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ScienceDirect. Available at: [Link]

  • Scheme 1. Synthesis of 4-substituted-and 2-substituted-cyclopentenone derivatives. ResearchGate. Available at: [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. ScienceDirect. Available at: [Link]

  • Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. ISCA. Available at: [Link]

  • The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Chemistry Portal. Available at: [Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar. Available at: [Link]

  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Available at: [Link]

  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • N9-cyclopentyl-substituted adenine derivatives. European Patent Office.
  • III. Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. Dr. Shyama Prasad Mukherjee University. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Cyclopentane Conformational Analysis. Scribd. Available at: [Link]

  • Cyclopentane Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

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Exploratory

1-Methoxycyclopentyl Ethylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the design of neuroactive compounds and targeted kinase inhibitors heavily relies on privileged aliphatic scaffolds. 1-Methoxycyclopentyl ethylamine hydrochloride (M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of neuroactive compounds and targeted kinase inhibitors heavily relies on privileged aliphatic scaffolds. 1-Methoxycyclopentyl ethylamine hydrochloride (MCEH) is a highly specialized alpha-alkoxy cycloalkylamine building block. By integrating a sterically demanding cyclopentyl ring with a precisely positioned methoxy ether and a primary ethylamine pharmacophore, this compound offers a unique combination of metabolic stability, optimized lipophilicity, and predictable receptor anchoring.

This whitepaper provides an in-depth technical analysis of MCEH, detailing its nomenclature, structure-activity relationship (SAR) rationale, and a self-validating synthetic methodology designed for high-yield, high-purity manufacturing.

Nomenclature and Physicochemical Profiling

The chemical identity of MCEH is defined by a cyclopentane core substituted at the 1-position by both a methoxy group and an ethylamine chain. This structural arrangement is documented in chemical databases under CID 139011792[1].

Table 1: Physicochemical Properties and Identifiers

PropertyValue
Standard IUPAC Name 2-(1-methoxycyclopentyl)ethan-1-amine hydrochloride
Common Synonyms 1-Methoxycyclopentyl ethylamine HCl; 2-(1-methoxycyclopentyl)ethanamine hydrochloride[2]
Molecular Formula C₈H₁₇NO • HCl
Monoisotopic Mass (Free Base) 143.13101 Da[1]
Molecular Weight (Salt) 179.69 g/mol
Hydrogen Bond Donors 3 (as the protonated ammonium salt)
Hydrogen Bond Acceptors 2 (Methoxy oxygen, Amine nitrogen)

Medicinal Chemistry Rationale: The Alpha-Alkoxy Cycloalkylamine Scaffold

The incorporation of the 1-methoxycyclopentyl moiety into drug candidates is not arbitrary. Such scaffolds are increasingly utilized in the synthesis of complex therapeutics, including mTOR kinase inhibitors[3] and heterocyclic compounds targeting neuropsychiatric disorders[4]. Commercial availability of related building blocks, such as piperidine derivatives containing the 1-methoxycyclopentyl moiety, highlights the industrial relevance of this structural motif[5].

The causality behind selecting this specific scaffold lies in three pharmacological pillars:

  • Metabolic Stability : The quaternary carbon at the 1-position of the cyclopentyl ring, combined with the steric bulk of the methoxy group, creates a localized steric shield. This hinders the approach of monoamine oxidases (MAOs) and cytochrome P450 enzymes, significantly increasing the biological half-life of the parent drug.

  • Optimized Lipophilicity (LogP) & BBB Penetration : Unsubstituted cycloalkyl rings are highly lipophilic, which can lead to off-target toxicity or poor aqueous solubility. The inclusion of the methoxy group acts as a polar hydrogen-bond acceptor, balancing the LogP to an optimal range (predicted XLogP ~1.5) for blood-brain barrier (BBB) traversal.

  • Receptor Anchoring : The primary ethylamine chain extends precisely to form critical salt bridges with aspartate or glutamate residues in the binding pockets of G-protein coupled receptors (GPCRs) or kinase active sites.

SAR MCEH 1-Methoxycyclopentyl Ethylamine Scaffold Methoxy 1-Methoxy Group (H-Bond Acceptor) MCEH->Methoxy Cyclopentyl Cyclopentyl Ring (Lipophilic Core) MCEH->Cyclopentyl Ethylamine Ethylamine Chain (Primary Pharmacophore) MCEH->Ethylamine Metabolic Steric Shielding (Increased Half-life) Methoxy->Metabolic BBB Optimized LogP (Enhanced BBB Penetration) Cyclopentyl->BBB Binding Receptor Anchoring (Salt Bridge Formation) Ethylamine->Binding

Structure-Activity Relationship (SAR) logic of the 1-methoxycyclopentyl ethylamine scaffold.

Chemical Synthesis & Manufacturing Protocol

The synthesis of MCEH requires a highly controlled, four-step sequence starting from commercially available cyclopentanone. The protocol below is designed as a self-validating system , ensuring that each transformation provides clear, measurable endpoints to guarantee trustworthiness and reproducibility.

Synthetic Workflow Diagram

Synthesis SM Cyclopentanone + Acetonitrile Step1 1. n-BuLi / THF (-78°C) SM->Step1 Int1 1-(Cyanomethyl) cyclopentan-1-ol Step1->Int1 Step2 2. NaH, MeI (0°C to RT) Int1->Step2 Int2 2-(1-Methoxycyclopentyl) acetonitrile Step2->Int2 Step3 3. LiAlH4 / Et2O (Reflux) Int2->Step3 Int3 2-(1-Methoxycyclopentyl) ethan-1-amine Step3->Int3 Step4 4. HCl (g) / Et2O (0°C) Int3->Step4 Product MCEH (Final Product) Step4->Product

Step-by-step synthetic workflow for 1-Methoxycyclopentyl ethylamine hydrochloride.

Step-by-Step Methodology and Mechanistic Causality

Step 1: Nucleophilic Addition (Cyanomethylation)

  • Procedure : To a solution of anhydrous acetonitrile (1.2 eq) in dry THF at -78°C, carefully add n-butyllithium (1.1 eq). Stir for 30 minutes, then add cyclopentanone (1.0 eq) dropwise. Quench with saturated aqueous NH₄Cl.

  • Causality : The choice of n-BuLi at -78°C is critical to kinetically deprotonate acetonitrile without inducing self-condensation. This ensures a clean nucleophilic attack on the sterically unhindered carbonyl carbon of cyclopentanone, yielding 1-(cyanomethyl)cyclopentan-1-ol.

Step 2: O-Alkylation (Methylation)

  • Procedure : Dissolve the intermediate in dry DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise. After hydrogen evolution ceases, add Methyl Iodide (MeI, 2.0 eq) and warm to room temperature.

  • Causality : The resulting tertiary alcohol from Step 1 is sterically hindered and exhibits poor nucleophilicity. A strong base (NaH) is mandatory to irreversibly form the alkoxide, which then rapidly attacks the highly electrophilic MeI via an Sₙ2 mechanism to form 2-(1-methoxycyclopentyl)acetonitrile.

Step 3: Nitrile Reduction

  • Procedure : Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether (Et₂O) at 0°C. Dropwise add the nitrile intermediate. Reflux the mixture for 4 hours. Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Causality & Optimization : The selection of the reducing agent is the most critical juncture of this synthesis. As detailed in Table 2, LiAlH₄ is prioritized over catalytic hydrogenation to completely eliminate the risk of reductive cleavage (hydrogenolysis) of the newly formed C-O methoxy bond.

Table 2: Nitrile Reduction Optimization (Step 3)

Reducing AgentSolventTempYieldMechanistic Causality / Observation
LiAlH₄ Et₂OReflux85%Clean conversion; no hydrogenolysis of the methoxy group.
BH₃-THF THFReflux72%Requires rigorous acidic workup to break the stable amine-borane complex.
H₂ / Pd/C MeOHRT40%Significant byproduct formation due to hydrogenolysis of the C-O bond.
H₂ / Raney Ni NH₃/MeOHRT78%Ammonia required to suppress secondary amine formation; slower reaction.

Step 4: Hydrochloride Salt Formation

  • Procedure : Dissolve the free base amine in anhydrous Et₂O at 0°C. Bubble anhydrous HCl gas through the solution until precipitation ceases. Filter the white crystals under an inert atmosphere and dry in vacuo.

  • Causality : Precipitation with anhydrous HCl gas in a non-polar solvent guarantees the formation of a highly crystalline, anhydrous salt. This prevents hydrate formation that could compromise precise molar dosing in downstream biological assays.

Analytical Characterization & In-Process Quality Control (IPQC)

To maintain scientific trustworthiness, the protocol must be self-validating at each stage. Researchers must track the following analytical markers:

  • Validation of Step 2 (Alkylation) : The conversion is validated by the disappearance of the broad -OH stretch (~3400 cm⁻¹) in FT-IR and the appearance of a sharp singlet at ~3.2 ppm in ¹H NMR corresponding to the -OCH₃ protons.

  • Validation of Step 3 (Reduction) : Complete reduction of the nitrile is confirmed by the disappearance of the sharp C≡N stretch (~2250 cm⁻¹) in FT-IR. Thin-Layer Chromatography (TLC) using a Ninhydrin stain will reveal a new spot that turns deep purple upon heating, confirming the presence of the primary amine.

  • Validation of Step 4 (Salt Formation) : The endpoint is visually self-indicating; the anhydrous ether solution remains clear until HCl gas is introduced, causing immediate precipitation. A reconstituted aqueous aliquot of the final MCEH salt must yield a pH of ~5.5-6.0.

References

  • Title : PubChemLite - 2-(1-methoxycyclopentyl)ethan-1-amine hydrochloride (C8H17NO) Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Source: European Patent Office (EPO)
  • Title: Heterocyclic compounds and methods of preparation thereof - US20250059217A1 Source: Google Patents URL

Sources

Foundational

Properties & Synthesis of Gem-Disubstituted Cyclopentyl Amine Salts

Executive Summary Gem-disubstituted cyclopentyl amines represent a privileged scaffold in modern medicinal chemistry, offering a unique solution to the "conformational entropy" problem in drug design. By introducing two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gem-disubstituted cyclopentyl amines represent a privileged scaffold in modern medicinal chemistry, offering a unique solution to the "conformational entropy" problem in drug design. By introducing two substituents at the same carbon atom (geminal) within a five-membered ring, researchers can "lock" the amine vector into a precise spatial orientation. This structural rigidity, driven by the Thorpe-Ingold effect , enhances binding affinity by minimizing the entropic penalty upon receptor binding.

This guide provides a comprehensive technical analysis of these scaffolds, moving beyond basic synthesis to explore the physicochemical nuances of their salt forms, their conformational dynamics, and robust protocols for their generation.

Structural Dynamics: The Gem-Dimethyl & Thorpe-Ingold Effect[1]

The utility of gem-disubstituted cyclopentyl amines lies in their ability to manipulate the Thorpe-Ingold effect (also known as angle compression). In an open chain, a gem-dimethyl group compresses the internal bond angle (< 109.5°), forcing the terminal groups closer together.[1] In a cyclopentane ring, this effect is amplified by the ring's inherent strain.

Conformational Locking

Cyclopentane is rarely planar; it exists in a dynamic equilibrium between Envelope (


)  and Twist (

)
conformations to relieve torsional strain.
  • The Lock: Introducing a gem-disubstitution (e.g., 1,1-dimethyl) creates a high energy barrier for ring inversion. The bulky geminal groups prefer "pseudo-equatorial" positions to minimize 1,3-diaxial interactions.

  • Bioisosterism: This scaffold frequently serves as a conformationally restricted bioisostere for leucine, isoleucine, or valine in peptide mimetics, fixing the

    
     and 
    
    
    
    torsion angles.

conformation_lock cluster_0 Open Chain Dynamics cluster_1 Gem-Disubstituted Ring Open Open Chain Amine (High Entropy) Rot Free Rotation (Multiple Conformers) Open->Rot Unrestricted Bind High Affinity Binding (Low Entropic Penalty) Rot->Bind High Energy Cost Gem Gem-Disubstituted Cyclopentyl Amine Lock Conformational Lock (Thorpe-Ingold Effect) Gem->Lock Steric Compression Lock->Bind Pre-organized

Figure 1: The thermodynamic advantage of gem-disubstituted scaffolds in reducing the entropic cost of binding.

Synthetic Methodologies

Synthesis of sterically hindered amines is non-trivial. The Bucherer-Bergs reaction is the industry standard for accessing these quaternary centers, superior to the Strecker synthesis which often fails due to steric hindrance at the ketimine formation step.

The Bucherer-Bergs Advantage

The reaction utilizes a ketone, potassium cyanide (KCN), and ammonium carbonate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to form a hydantoin  intermediate.[2][3]
  • Thermodynamic Control: The Bucherer-Bergs reaction is thermodynamically controlled, often yielding the diastereomer where the phenyl/bulky group is cis to the amine (if applicable), unlike the kinetically controlled Strecker synthesis.

  • Scalability: The hydantoin intermediate is usually a crystalline solid, allowing for purification by recrystallization rather than chromatography.[4]

Synthetic Workflow

The transformation from ketone to amine salt involves two critical stages: Hydantoin formation and Hydrolysis.[2]

bucherer_bergs cluster_note Critical Control Point Ketone Cyclopentanone Derivative Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Ring Closure Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Reagents->Hydantoin AminoAcid Gem-Amino Acid Hydantoin->AminoAcid Ring Opening Hydrolysis Base Hydrolysis (NaOH/H2O, Reflux) Hydrolysis->AminoAcid AmineSalt Gem-Disubstituted Cyclopentyl Amine Salt AminoAcid->AmineSalt Decarboxylation (If amine desired) Decarb Curtius Rearrangement or Hunsdiecker

Figure 2: The Bucherer-Bergs pathway offers the most reliable access to quaternary hydantoins, which are precursors to both amino acids and amines.

Physicochemical Properties & Salt Selection

Selecting the correct salt form is critical for bioavailability and stability. The gem-disubstitution introduces unique physicochemical alterations compared to the parent cyclopentylamine.

Comparative Data Profile
PropertyParent CyclopentylamineGem-Dimethyl CyclopentylamineImpact of Substitution
pKa (Conj. Acid) ~10.65~10.2 - 10.4Slight reduction due to steric hindrance of solvation shells.
LogP 0.83~1.5 - 1.9Increased lipophilicity; better BBB penetration potential.
Boiling Point 106-108°C>130°CIncreased molecular weight and van der Waals interactions.
Metabolic Stability Low (Alpha-oxidation)HighQuaternary carbon blocks alpha-hydroxylation by P450s.
Salt Selection Guide

For drug development, the free base is often an oil or hygroscopic solid. Salt formation ensures crystallinity.

  • Hydrochloride (HCl):

    • Pros: High melting point, pharmaceutically standard.

    • Cons: Can be hygroscopic if the lipophilic bulk is insufficient.

  • Tosylate (p-Toluenesulfonate):

    • Pros: Excellent for lipophilic amines; often yields non-hygroscopic needles. Adds MW but improves handling.

    • Recommendation:First-choice for gem-disubstituted variants if HCl yields a gum.

  • Fumarate:

    • Pros: Moderate solubility, often less acidic microenvironment.

Experimental Protocol: Synthesis of 1-Amino-1-methylcyclopentane HCl

Objective: Synthesis of a gem-methyl substituted amine salt via the Bucherer-Bergs route.

Phase 1: Hydantoin Formation
  • Reagents: Charge a round-bottom flask with 2-methylcyclopentanone (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.2 eq).

  • Solvent: Add 50% EtOH/Water (approx 10 mL per gram of ketone).

  • Reaction: Heat to 60°C for 18-24 hours. The solution will initially be clear and may turn slightly yellow.

  • Workup: Cool to

    
    . The spiro-hydantoin usually precipitates. Filter the white solid. If no precipitate, concentrate ethanol and acidify slightly to pH 6 to induce precipitation.
    
  • Purification: Recrystallize from hot water or EtOH.

Phase 2: Hydrolysis to Amino Acid
  • Hydrolysis: Suspend the hydantoin in 3M NaOH (5.0 eq). Reflux for 24-48 hours. Note: Steric hindrance requires prolonged heating.

  • Isolation: Cool to room temperature. Neutralize with conc. HCl to pH 7. The amino acid (e.g., 1-amino-1-methylcyclopentanecarboxylic acid) will precipitate.

Phase 3: Decarboxylation to Amine (Curtius Route)

Note: Direct decarboxylation is difficult. The Curtius rearrangement is preferred for high yields.

  • Acyl Azide Formation: Treat the amino acid (N-protected if necessary, or use the ester) with hydrazine, then nitrous acid, or use DPPA (diphenylphosphoryl azide) directly on the acid.

  • Rearrangement: Heat in toluene to form the isocyanate.

  • Hydrolysis: Treat with aqueous HCl to generate the amine hydrochloride.

  • Final Salt Isolation: Evaporate solvent. Triturate the residue with anhydrous diethyl ether to remove non-polar impurities. The product, 1-amino-1-methylcyclopentane hydrochloride , remains as a white solid.

References

  • Thorpe, J. F., & Ingold, C. K. (1915).[5] "The Thorpe-Ingold Effect: Angle Compression and Gem-Dimethyl Effect."[6][1] Journal of the Chemical Society, Transactions.

  • Bucherer, H. T., & Steiner, W. (1934). "Synthesis of Hydantoins via Ammonium Carbonate." Journal for Practical Chemistry.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[7] Journal of Medicinal Chemistry. (Discusses conformational restriction similar to cyclopentyl systems).

  • PubChem Compound Summary. "Cyclopentylamine Properties and Safety." National Center for Biotechnology Information.

  • Alfa Chemistry. "Bucherer-Bergs Reaction: Mechanism and Applications."

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Characterization of 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride

This technical guide details the solubility profile, stability considerations, and characterization protocols for 2-(1-Methoxycyclopentyl)ethanamine hydrochloride . Executive Summary & Core Recommendations For researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, stability considerations, and characterization protocols for 2-(1-Methoxycyclopentyl)ethanamine hydrochloride .

Executive Summary & Core Recommendations

For researchers utilizing 2-(1-Methoxycyclopentyl)ethanamine hydrochloride (Structure: C₈H₁₇NO·HCl), the solubility profile is governed by the competition between its ionic ammonium head group and the lipophilic cyclopentyl ether tail.

  • Water Solubility: High (>50 mM predicted). The ionic dissociation of the hydrochloride salt drives rapid dissolution. However, the tertiary ether linkage at the 1-position presents a latent stability risk (hydrolysis) in acidic aqueous environments over time.

  • DMSO Solubility: High (>100 mM predicted). DMSO effectively solvates the ammonium cation and the lipophilic ring without promoting hydrolytic cleavage.

  • Critical Detection Constraint: This molecule lacks a UV-active chromophore . Standard HPLC-UV methods (254 nm) will fail. Quantitation requires LC-MS, ELSD, CAD, or qNMR.

Operational Directive
ParameterWater (Aqueous Buffers)DMSO (Anhydrous)
Solubility High (Freely Soluble)High (Freely Soluble)
Stability Moderate (Risk of acid-catalyzed hydrolysis)Excellent (Inert; prevents hydrolysis)
Use Case Acute biological assays (prepare fresh)Long-term stock solution storage (-20°C)

Structural Analysis & Solvation Mechanisms

Molecular Deconstruction

The amphiphilic nature of the compound dictates its behavior:

  • Hydrophilic Head (Ammonium Chloride): The primary amine is protonated (

    
    ). This is the primary driver of solubility in polar solvents.
    
  • Lipophilic Tail (1-Methoxycyclopentyl): The cyclopentyl ring is hydrophobic. However, the methoxy group (

    
    ) adds a dipole moment and hydrogen-bond accepting capability, acting as a "solubility bridge" that prevents the lipophilic ring from causing precipitation in water.
    
Solvation Dynamics (Water vs. DMSO)

The following diagram illustrates the mechanistic difference in how Water and DMSO stabilize the molecule.

SolvationMechanism cluster_Water Aqueous Solvation (H-Bond Network) cluster_DMSO DMSO Solvation (Dipole-Dipole) Compound 2-(1-Methoxycyclopentyl) ethanamine HCl Water_Mech Mechanism: Ion-Dipole & H-Bonding Compound->Water_Mech Dissociation (R-NH3+ + Cl-) DMSO_Mech Mechanism: Cation Solvation via Sulfonyl Oxygen Compound->DMSO_Mech Dipole Interaction Water_Risk Risk: Acidic Hydrolysis of Tertiary Ether Water_Mech->Water_Risk H3O+ attack on Ether Oxygen DMSO_Benefit Benefit: Kinetic Stabilization (No Hydrolysis) DMSO_Mech->DMSO_Benefit Aprotic Environment

Figure 1: Mechanistic pathways for solvation. Water drives solubility via ionization but introduces hydrolytic risk. DMSO provides stable solvation via strong dipole interactions.

Stability: The Tertiary Ether Risk

A specific structural vulnerability exists at the 1-position of the cyclopentyl ring .

  • Mechanism: Tertiary ethers can undergo acid-catalyzed cleavage (

    
     pathway).[1] In water, the acidic nature of the HCl salt (creating a local pH < 6) can protonate the ether oxygen, leading to the loss of methanol and formation of a tertiary carbocation, which is then quenched by water to form the alcohol.
    
  • Implication: Aqueous stock solutions may degrade into 1-(2-aminoethyl)cyclopentanol over weeks.

  • Prevention: Always store stocks in anhydrous DMSO. Only dilute into aqueous media immediately prior to use.

Experimental Determination Protocols

Since this molecule is not UV-active, you cannot use standard spectrophotometry. Use Protocol A (qNMR) for absolute accuracy or Protocol B (Visual) for range-finding.

Protocol A: Quantitative Solubility via qNMR (Gold Standard)

Best for: Exact solubility determination without derivatization.

Materials:

  • Deuterated Solvents:

    
     and 
    
    
    
    .
  • Internal Standard: Maleic Acid (high purity) or TSP.

Workflow:

  • Saturation: Add excess compound (e.g., 50 mg) to 0.5 mL solvent. Vortex for 2 hours at 25°C.

  • Filtration: Centrifuge (14,000 x g, 5 min) or filter (0.22 µm PTFE) to remove undissolved solid.

  • Preparation: Mix 400 µL of saturated supernatant with 100 µL of Internal Standard solution (known concentration, e.g., 10 mM Maleic Acid).

  • Acquisition: Run 1H-NMR (recycle delay > 5 x T1, typically 30s).

  • Calculation:

    
    
    (Where 
    
    
    
    = Integral area,
    
    
    = Number of protons).
Protocol B: Visual Saturation (Benchtop Estimation)

Best for: Quick "Go/No-Go" checks before biological assays.

  • Weigh 10 mg of compound into a clear glass vial.

  • Add solvent (Water or DMSO) in incremental aliquots:

    • Step 1: Add 100 µL (Conc = 100 mg/mL). Vortex. If clear, solubility > 100 mg/mL.

    • Step 2: If solid remains, add 100 µL more (Conc = 50 mg/mL). Vortex.

    • Step 3: Repeat until clear.

  • Note: If the solution in water becomes cloudy over time (hours), it may indicate precipitation of the free base (if pH > 9) or hydrolysis products.

Workflow Decision Tree

Use this logic flow to select the correct handling procedure for your application.

Workflow Start Start: 2-(1-Methoxycyclopentyl) ethanamine HCl AppType Intended Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSynth Chemical Synthesis (Reaction) AppType->ChemSynth StockPrep Prepare Stock in Anhydrous DMSO (10-100 mM) BioAssay->StockPrep DirectSol Dissolve in Organic Solvent (DCM/MeOH) or Water ChemSynth->DirectSol Dilution Dilute into Buffer (Keep DMSO < 0.1-1%) StockPrep->Dilution Check Check pH Stability (Avoid pH > 9 to prevent free base precipitation) DirectSol->Check

Figure 2: Operational workflow for handling the compound based on application.

References

  • Amine Salt Solubility Principles

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Ether Hydrolysis Mechanisms

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Acid-Catalyzed Hydrolysis of Ethers). Link

  • qNMR for Solubility Determination

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry. Link

  • DMSO Hygroscopicity & Solvation

    • Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews. Link

Sources

Foundational

2-(1-Methoxycyclopentyl)ethanamine hydrochloride SDS MSDS sheet

Topic: 2-(1-Methoxycyclopentyl)ethanamine hydrochloride Content Type: Technical Monograph & Handling Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers.[1] Handling, Safety, and Synthetic Utility in D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(1-Methoxycyclopentyl)ethanamine hydrochloride Content Type: Technical Monograph & Handling Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers.[1]

Handling, Safety, and Synthetic Utility in Drug Discovery[1]

Chemical Identity & Molecular Architecture[1][2]

This compound is a specialized aliphatic amine building block characterized by a gem-disubstituted cyclopentane ring.[1] In medicinal chemistry, this scaffold is prized for its ability to introduce a metabolically stable, lipophilic spacer that restricts conformational freedom compared to linear alkyl chains.

PropertySpecification
IUPAC Name 2-(1-Methoxycyclopentyl)ethan-1-amine hydrochloride
Chemical Structure A cyclopentane ring substituted at the C1 position with both a methoxy group (–OCH₃) and an ethylamine chain (–CH₂CH₂NH₂).[1]
Molecular Formula C₈H₁₇NO[1][2] · HCl
Molecular Weight 143.23 (Free Base) / ~179.69 (HCl Salt)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc (unless free-based).[1]
Acidity (pKa) ~10.5 (Estimated for primary aliphatic amine)
Hygroscopicity Moderate (Amine HCl salts are prone to deliquescence)

Comprehensive Hazard Analysis (SDS Deep Dive)

While specific toxicological data for this exact catalog number is often proprietary, the safety profile is derived from the GHS Classification for Primary Aliphatic Amine Hydrochlorides .

GHS Classification (29 CFR 1910.1200)[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1][3]

Operational Hazard Interpretation[1]
  • Inhalation Risk: The hydrochloride salt is a fine powder. Inhalation can cause severe irritation to the upper respiratory tract. Engineering Control: Use only in a chemical fume hood.

  • Skin Contact: The compound is corrosive/irritating.[1][3][4][5][6] The methoxy-cyclopentyl moiety increases lipophilicity compared to simple alkyl amines, potentially enhancing skin permeation rates.

  • Incompatibility:

    • Strong Oxidizers: Risk of fire.[1][7]

    • Bases: Contact with strong base (NaOH, TEA) releases the free amine, which may be volatile and have a "fishy" odor.

    • Acid Chlorides/Anhydrides: Exothermic reaction (intended synthetic pathway, but hazardous if uncontrolled).

Emergency Response & First Aid Protocols

This section outlines the immediate actions required upon exposure.

ScenarioImmediate Action Protocol
Eye Contact Rinse immediately with plenty of water for at least 15 minutes. Remove contact lenses if present.[1][3][4][5][6][7] Consult an ophthalmologist.
Skin Contact Wash off immediately with soap and plenty of water.[6] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
Inhalation Move to fresh air.[3][4][5][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting due to potential corrosivity.[4][5] Call a POISON CENTER.
Exposure Decision Logic

The following diagram illustrates the decision matrix for handling spills or exposure events.

ExposureResponse Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash w/ Soap+Water 3. No Solvents! Skin->ActionSkin ActionEye 1. Rinse 15min+ 2. Remove Lenses 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Fresh Air 2. Support Breathing 3. Monitor for Edema Inhale->ActionInhale

Figure 1: Immediate response logic for exposure to amine hydrochloride salts.[1][5]

Synthetic Utility & Handling Protocols

"Free-Basing" Strategy

The HCl salt stabilizes the amine for storage but renders it non-nucleophilic.[1] For reactions involving nucleophilic attack (e.g., SNAr, Alkylation), the salt must be neutralized.

Why this matters: Using the HCl salt directly in reactions with weak bases (like Pyridine) can lead to sluggish kinetics or incomplete conversion due to the buffering effect.

Protocol:

  • Biphasic Extraction: Dissolve the HCl salt in 1M NaOH (aq).

  • Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry organic layer over Na₂SO₄.

  • Concentrate carefully (check volatility of the free amine; if low MW, do not evaporate to dryness under high vacuum).

Standard Amide Coupling (HATU Method)

This amine is a prime candidate for coupling with carboxylic acids to form amide bonds in library synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 2-(1-Methoxycyclopentyl)ethanamine HCl (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF or DMAc[1]

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes.

  • Neutralization: In a separate vial, dissolve the Amine HCl in DMF and add the DIPEA. Note: Ensure enough base is added to neutralize the HCl salt (1 eq) plus catalyze the reaction.

  • Addition: Add the amine/base solution to the activated acid.

  • Monitoring: Stir at RT for 2-16 hours. Monitor by LCMS (Look for M+1 of Product).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine.

Synthetic Logic Diagram

The following flowchart details the decision process for utilizing this building block in various reaction types.

SyntheticWorkflow Start Start: Amine HCl Salt ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (HATU/EDC) ReactionType->Amide RedAmin Reductive Amination (Aldehyde + NaBH(OAc)3) ReactionType->RedAmin SNAr Nucleophilic Sub. (SNAr/Alkylation) ReactionType->SNAr BaseReq1 In-situ Base (DIPEA/TEA > 3 eq) Amide->BaseReq1 One-pot BaseReq2 In-situ Base (TEA 1 eq) RedAmin->BaseReq2 Mild Base FreeBase REQUIRED: Free-Base Extraction SNAr->FreeBase Critical Step Product Target Molecule BaseReq1->Product BaseReq2->Product FreeBase->Product

Figure 2: Synthetic workflow decision tree based on reaction mechanism requirements.

Storage and Stability

  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen/Argon) if the bottle is frequently opened.

  • Shelf Life: >2 years if kept dry and sealed.

  • Degradation Indicators: Clumping (moisture absorption) or yellowing (oxidation of trace free amine).

References

  • PubChem. Compound Summary: 2-[1-(methoxymethyl)cyclopentyl]ethanamine (Analog Class Reference).[1][8] National Library of Medicine.[8] Accessed 2026.[1][8] [1][8]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.[5][7]0.

  • Sigma-Aldrich (Merck). General Safety Data Sheet for Aliphatic Amine Hydrochlorides.[1] (Used for GHS Classification derivation).

Sources

Exploratory

Strategic Utilization and Procurement of 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks is paramount for optimizing both the pharmacodynamic and pharmacokinetic profiles of lead compounds. 2-(1-Methoxycyclopentyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks is paramount for optimizing both the pharmacodynamic and pharmacokinetic profiles of lead compounds. 2-(1-Methoxycyclopentyl)ethanamine hydrochloride (CAS: 2344685-77-2) has emerged as a highly versatile, premium research-grade scaffold[1]. By bridging the gap between lipophilicity and metabolic stability, this compound allows medicinal chemists to introduce a sterically hindered ether motif alongside a flexible, reactive primary amine vector. This whitepaper provides an in-depth technical guide on the structural rationale, procurement quality control (QC), and validated experimental workflows for integrating this building block into high-throughput synthesis libraries.

Structural Rationale & Physicochemical Profiling

As an Application Scientist, the decision to incorporate a specific moiety must be driven by causality and structure-activity relationship (SAR) logic. The 1-methoxycyclopentyl group is not merely a structural anomaly; it is a calculated design choice to overcome common metabolic liabilities.

  • Steric Shielding & Metabolic Stability: Linear aliphatic ethers are notoriously prone to rapid oxidative dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. By embedding the ether oxygen adjacent to a cyclopentyl ring, the

    
    -carbon becomes sterically hindered. This shielding significantly reduces the rate of metabolic clearance, enhancing the in vivo half-life of the resulting drug candidate[2].
    
  • Conformational Restriction: The cyclopentyl ring restricts the local conformational freedom of the molecule. This pre-organization reduces the entropic penalty incurred upon binding to a target protein receptor, often leading to improved binding affinity.

  • The Amine Vector: The ethylamine linker provides a highly reactive primary amine, ideal for parallel synthesis techniques such as amidation, reductive amination, and sulfonylation. Procuring this reagent as a hydrochloride salt ensures long-term shelf stability, preventing the free base from degrading or absorbing atmospheric CO

    
     to form insoluble carbamic acids.
    

SAR A 2-(1-Methoxycyclopentyl) ethanamine HCl B Cyclopentyl Ring A->B Conformational Restriction C Methoxy Group A->C H-Bond Acceptor D Ethylamine Linker A->D Vector for Functionalization E Enhanced Metabolic Stability (CYP450) B->E Steric Shielding C->E Reduced Dealkylation

Caption: SAR logic tree demonstrating the causality behind the structural features of the scaffold.

Procurement & Quality Control (QC) Standards

When sourcing research-grade 2-(1-Methoxycyclopentyl)ethanamine hydrochloride from commercial suppliers[1], rigorous QC is required to ensure reproducibility. Impurities in building blocks can exponentially complicate late-stage purification.

Target Specifications

The following quantitative data should be verified against the supplier's Certificate of Analysis (CoA) upon receipt:

Table 1: Physicochemical Properties & QC Specifications

PropertyTarget SpecificationAnalytical Rationale
CAS Number 2344685-77-2Verifies exact regioisomer[3].
Molecular Formula C

H

ClNO
Confirms salt stoichiometry.
Molecular Weight 179.69 g/mol Required for accurate molar calculations.
Purity (LC-MS/ELSD)

95% (Ideally

98%)
Prevents side-reactions in parallel synthesis[1].
Moisture Content

0.5% (Karl Fischer)
Hydrochloride salts are hygroscopic; water quenches active esters.

Experimental Workflows & Causality

To maximize yield and ensure a self-validating experimental system, the following protocol details the optimal conditions for coupling this amine with a generic carboxylic acid.

Protocol A: High-Yield Amidation via HATU

Objective: Couple 2-(1-Methoxycyclopentyl)ethanamine hydrochloride with a carboxylic acid to form a stable amide bond.

Causality of Reagents: HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics, which is critical when dealing with sterically demanding environments[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile, while efficiently deprotonating the amine hydrochloride salt in situ.

Table 2: Standardized Reagent Stoichiometry

ReagentEquivalentsFunction / Causality
Carboxylic Acid1.0 eqLimiting electrophilic substrate.
Amine HCl Salt1.1 eqSlight excess ensures complete consumption of the acid.
HATU1.1 eqRapidly forms the highly reactive OAt active ester.
DIPEA3.0 eq1 eq neutralizes HCl, 1 eq neutralizes HATU byproduct, 1 eq drives reaction.
Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir for 10 minutes at room temperature.

    • Self-Validation Check: A slight color change (often pale yellow) indicates the successful formation of the active OAt ester.

  • Free-Basing: In a separate dry vial, suspend 2-(1-Methoxycyclopentyl)ethanamine hydrochloride (1.1 eq) in a minimal volume of DMF and add DIPEA (3.0 eq). Vortex until complete dissolution is achieved, indicating the successful liberation of the free amine.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature under a nitrogen atmosphere for 2-4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the active ester mass and the emergence of the target amide mass confirms reaction completion.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (to remove acidic impurities and HOAt byproduct), 1M aqueous HCl (to remove unreacted amine and excess DIPEA), and saturated brine.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO
    
    
    , Hexanes/EtOAc gradient).

Workflow N1 Step 1: Free-Basing Add DIPEA to Amine HCl N3 Step 3: Coupling Mix at RT for 2-4h N1->N3 N2 Step 2: Activation Carboxylic Acid + HATU N2->N3 N4 Step 4: Quench & Extract NaHCO3 (aq) / EtOAc N3->N4 N5 Step 5: Purification Flash Chromatography N4->N5

Caption: Step-by-step experimental workflow for the HATU-mediated amidation of the amine hydrochloride.

Conclusion

The procurement and application of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride represent a sophisticated approach to modern drug design. By leveraging its unique physicochemical properties—specifically the sterically shielded ether and conformationally restricted ring—researchers can systematically enhance the metabolic stability of their libraries. Adhering to the strict QC parameters and validated protocols outlined in this guide will ensure high-fidelity synthesis and reproducible biological data.

References

  • ChemSrc. "1286719-45-6 - 化源网 - cas号查询 (Includes 2344685-77-2)". URL: [Link]

  • MDPI. "Idebenone: Novel Strategies to Improve Its Systemic and Local Efficacy". URL:[Link]

  • ResearchGate. "A General Method to Access Sterically Hindered and Complex Ethers". URL: [Link]

Sources

Foundational

Strategic Sourcing and Quality Validation of 1-Methoxy Substituted Cycloalkyl Ethylamines

Topic: Suppliers of 1-methoxy substituted cycloalkyl ethylamines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, Lead Discovery Scientists A Technical Guide for High-Fidelity L...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers of 1-methoxy substituted cycloalkyl ethylamines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, Lead Discovery Scientists

A Technical Guide for High-Fidelity Lead Generation

Executive Summary: The Scaffold & The Supply Gap

In the landscape of central nervous system (CNS) drug discovery, the cycloalkyl ethylamine scaffold—exemplified by the SNRI venlafaxine—is a privileged structure. However, the 1-methoxy substituted variants (e.g., 2-(1-methoxycyclohexyl)ethanamine) represent a critical yet under-supplied chemical space.[1]

These ether analogs offer distinct physicochemical advantages over their hydroxy counterparts:

  • Lipophilicity Modulation: Capping the polar hydroxyl group with a methyl ether increases LogP, potentially enhancing Blood-Brain Barrier (BBB) permeability.

  • Metabolic Stability: Prevention of Phase II conjugation (glucuronidation) at the tertiary alcohol.

  • Conformational Locking: The methoxy group introduces steric bulk that can rigidify the ethylamine side chain, altering receptor binding kinetics.

The Problem: Unlike the ubiquitous hydroxy-analogs, 1-methoxy variants are rarely "off-the-shelf" commodities.[1] They are prone to specific synthetic failures—primarily elimination to the alkene—which plagues the supply chain with variable purity. This guide outlines the sourcing landscape, the inherent chemical risks, and a mandatory quality assurance protocol.

Chemical Profile & Synthetic Complexity

To source effectively, one must understand the synthesis. The primary route to these molecules involves O-methylation of a tertiary alcohol.[1] This is chemically fraught.

The Elimination Trap

The 1-position of the cycloalkyl ring is sterically crowded.[1] Attempting to methylate the tertiary alcohol (Williamson ether synthesis conditions) often triggers E2 elimination rather than


 substitution, yielding the endo-cyclic alkene  (e.g., 2-(1-cyclohexenyl)ethanamine) as a major impurity.[1]
  • Target: 1-methoxy-1-(2-aminoethyl)cyclohexane[1]

  • Common Impurity: 1-(2-aminoethyl)cyclohex-1-ene[1]

Suppliers utilizing non-optimized "make-on-demand" protocols frequently deliver batches contaminated with 5–15% of this alkene, which is difficult to separate due to similar polarity in standard reverse-phase LCMS conditions.[1]

SynthesisRisk cluster_0 Critical Quality Attribute (CQA) Precursor Tertiary Alcohol (Precursor) Reagent Methylation (NaH / MeI) Precursor->Reagent Target Target Ether (1-Methoxy...) Reagent->Target S_N2 (Desired) Impurity Elimination Product (Endo-cyclic Alkene) Reagent->Impurity E2 (Competes)

Figure 1: The Synthetic divergence. High steric hindrance at the quaternary center favors elimination, creating a pervasive impurity in commercial supplies.

The Supplier Landscape

The market for these compounds is bifurcated between Catalog Aggregators (high risk) and Synthesis-Based Vendors (lower risk).

Tier 1: Primary Synthesis Houses (Preferred)

These vendors synthesize the scaffold in-house, often using "Make-on-Demand" (MADE) workflows.[1] They have the raw data and can perform custom purification if the alkene impurity is detected.

SupplierTypeCapabilityNotes
Enamine Primary SourceHigh The "MADE" catalog is the largest source of 1-methoxy cycloalkyls.[1] They utilize parallel synthesis libraries.[2] Strategy: Request "QC verification of alkene absence" before shipment.
WuXi AppTec CRO / CustomHigh Best for >10g scale. Will develop specific flow-chemistry routes to suppress elimination.[1]
ChemScene Specialist VendorMedium Good stock of specific catalog numbers (e.g., CAS 1546681-31-5). Often re-tests batches upon request.
Tier 2: Catalog Aggregators (High Risk)

Vendors like MolPort or generic "ship-from-stock" sites often list these compounds but source them from third-party labs.[1]

  • Risk: Blind sourcing. You may receive a batch synthesized 3 years ago that has degraded or was never pure.

  • Action: Only use if Tier 1 fails. Require a fresh CoA (Certificate of Analysis) dated within 3 months.

Sourcing Strategy: The "Validation-First" Workflow

Do not simply issue a Purchase Order (PO). Use this decision matrix to ensure data integrity.

SourcingStrategy Start Need 1-Methoxy Cycloalkyl Ethylamine CheckStock Check Tier 1 Stock (Enamine/ChemScene) Start->CheckStock IsStock In Stock? CheckStock->IsStock OrderSample Order 10mg Sample (Do NOT buy bulk yet) IsStock->OrderSample Yes RequestMADE Request 'Make-on-Demand' (2-4 weeks) IsStock->RequestMADE No QC_Gate Internal QC Gate: 1H NMR & LCMS OrderSample->QC_Gate RequestMADE->QC_Gate Pass Pass: Alkene < 2% QC_Gate->Pass Clean Fail Fail: Alkene > 5% QC_Gate->Fail Impure BulkOrder Proceed to Bulk Order Pass->BulkOrder CustomSyn Engage CRO for Custom Synthesis Fail->CustomSyn

Figure 2: Strategic sourcing workflow. The critical step is the internal QC gate on a small sample before committing to library-scale purchase.[1]

Quality Assurance & Analytical Validation

As a scientist, you must assume the material is impure until proven otherwise. Standard LCMS (UV detection at 214/254 nm) is insufficient because the alkene and the methoxy-alkane often co-elute and have weak chromophores.

The "Self-Validating" Protocol[1]

1. 1H NMR (The Gold Standard): This is the only definitive method to quantify the elimination impurity.

  • Diagnostic Signal (Target): Look for the methoxy singlet (

    
    ).
    
    • Shift:

      
       (singlet, 3H).
      
  • Diagnostic Signal (Impurity): Look for the vinylic proton of the endo-cyclic alkene.

    • Shift:

      
       (multiplet, 1H).
      
  • Calculation: Integration of the vinylic proton vs. the methoxy singlet. If the vinylic integral is

    
     (relative to 3H methoxy), reject the batch (Implies 
    
    
    
    impurity).

2. LCMS with ELSD/CAD: Because these molecules lack strong UV chromophores (phenyl rings are often absent in the core scaffold), use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .

  • Why: UV purity will overestimate the purity of the amine. ELSD gives a mass-balance view of non-chromophoric impurities.[1]

3. Salt Form Verification: These amines are volatile as free bases. Ensure the supplier provides the Hydrochloride (HCl) or Oxalate salt.

  • Warning: If supplied as an oil (free base), it may degrade (oxidize) or evaporate. Always request solid salt forms.

References

  • Mahaney, P. E., et al. (2008).[3] "Structure-Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors." Journal of Medicinal Chemistry, 51(13), 4038-4049.[3] [Link]

  • PubChem. Compound Summary for CID 83905257: 2-[1-(Methoxymethyl)cyclopentyl]ethanamine. [Link][1][4]

  • Reaction Chemistry & Engineering. (2020). "An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine." (Discussing the elimination impurity). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride

This Application Note and Protocol is designed for research scientists and drug development professionals. It details the synthesis of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride , a structural motif relevant to the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for research scientists and drug development professionals. It details the synthesis of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride , a structural motif relevant to the development of NMDA receptor modulators and CNS-active agents.

[1]

Introduction & Retrosynthetic Analysis

The target molecule, 2-(1-Methoxycyclopentyl)ethanamine hydrochloride , features a gem-disubstituted cyclopentane ring containing a tertiary ether and a primary ethylamine chain. This structural arrangement presents specific synthetic challenges, primarily the formation of a quaternary center bearing an oxygen atom and the subsequent prevention of elimination reactions during functionalization.

Retrosynthetic Strategy

To ensure high fidelity and scalability, we adopt a convergent linear approach. The synthesis is disconnected at the amine (via reduction) and the ether (via O-methylation), tracing back to cyclopentanone as the starting material.

  • Target: 2-(1-Methoxycyclopentyl)ethanamine HCl[1]

  • Precursor 1: 2-(1-Methoxycyclopentyl)acetonitrile (Nitrile reduction).

  • Precursor 2: 2-(1-Hydroxycyclopentyl)acetonitrile (O-methylation of tertiary alcohol).

  • Starting Material: Cyclopentanone + Acetonitrile (Nucleophilic addition).

Reaction Pathway Diagram[2]

SynthesisPathway SM Cyclopentanone (Starting Material) Step1 Nucleophilic Addition (Li-CH2CN) SM->Step1 Int1 1-(Cyanomethyl) cyclopentan-1-ol Step1->Int1 -78°C, THF Step2 O-Methylation (NaH / MeI) Int1->Step2 Int2 2-(1-Methoxycyclopentyl) acetonitrile Step2->Int2 Williamson Ether Synthesis Step3 Reduction (LiAlH4) Int2->Step3 ProductBase Free Base Amine Step3->ProductBase Hydride Reduction Step4 Salt Formation (HCl/Ether) ProductBase->Step4 Final 2-(1-Methoxycyclopentyl) ethanamine HCl Step4->Final

Caption: Linear synthetic pathway from Cyclopentanone to the target amine salt.

Safety & Pre-Experimental Considerations

Critical Hazards:

  • n-Butyllithium (n-BuLi): Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Methyl Iodide (MeI): Potent alkylating agent, suspected carcinogen, and neurotoxin. Use in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH4): Reacts violently with water. Use anhydrous solvents and quench with extreme caution.

  • Acetonitrile (Lithiated): The anion is stable at low temperatures but can polymerize or degrade if warmed prematurely.

Solvent Preparation:

  • THF: Must be distilled from sodium/benzophenone or dried via a solvent purification system immediately before use.

  • DMF: Anhydrous grade required for the methylation step.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Cyanomethyl)cyclopentan-1-ol

Objective: Create the quaternary carbon center via nucleophilic attack of the acetonitrile anion on cyclopentanone.

Rationale: Standard base-catalyzed condensation (KOH/MeOH) often leads to dehydration, yielding the alkene (cyclopentylideneacetonitrile). To retain the hydroxyl group for subsequent methylation, we use lithioacetonitrile generated kinetically at -78°C.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Reagent Generation:

    • Add anhydrous THF (150 mL) and acetonitrile (2.2 equiv, 110 mmol) . Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (2.5 M in hexanes, 2.1 equiv, 105 mmol) over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: A white suspension of lithioacetonitrile may form. Stir for 45 minutes at -78°C.

  • Addition:

    • Dissolve cyclopentanone (1.0 equiv, 50 mmol) in 20 mL anhydrous THF.

    • Add the ketone solution dropwise to the lithioacetonitrile mixture over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow the mixture to warm slowly to 0°C over 1 hour.

  • Workup:

    • Quench with saturated aqueous NH4Cl (50 mL) while stirring vigorously.

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude oil is typically sufficiently pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc 8:2).

    • Expected Yield: 85-90%.

    • Key Data: IR signal for -OH (~3400 cm⁻¹) and -CN (~2250 cm⁻¹).

Step 2: O-Methylation to 2-(1-Methoxycyclopentyl)acetonitrile

Objective: Convert the tertiary alcohol to a methyl ether.

Rationale: Tertiary alcohols are sterically hindered and prone to elimination. Sodium Hydride (NaH) is used to form the alkoxide, followed by reaction with the highly reactive Methyl Iodide (MeI) .

  • Setup: Flame-dry a 250 mL RBF under nitrogen.

  • Deprotonation:

    • Suspend NaH (60% dispersion in oil, 1.5 equiv) in anhydrous DMF (50 mL) at 0°C.

    • Dissolve the alcohol from Step 1 (1.0 equiv) in DMF (10 mL) and add dropwise to the NaH suspension.

    • Stir at 0°C for 30 minutes, then at room temperature (RT) for 30 minutes until hydrogen evolution ceases.

  • Methylation:

    • Cool back to 0°C. Add Methyl Iodide (2.0 equiv) dropwise.

    • Allow to warm to RT and stir overnight (12-16 hours).

  • Workup:

    • Pour the mixture carefully into ice water (200 mL) .

    • Extract with Diethyl Ether (3 x 75 mL) . (Ether is preferred to facilitate DMF removal).

    • Wash organics with water (2x) and brine (1x). Dry over MgSO4 and concentrate.

  • Purification: Distillation or flash chromatography (Hexanes/EtOAc 9:1).

    • Note: Ensure complete removal of starting alcohol, as it interferes with the next step.

Step 3: Reduction to 2-(1-Methoxycyclopentyl)ethanamine

Objective: Reduce the nitrile group to a primary amine.

Rationale: Lithium Aluminum Hydride (LiAlH4) is the reagent of choice for reducing nitriles to primary amines without affecting the ether linkage.

  • Setup: Flame-dry a 500 mL RBF fitted with a reflux condenser under nitrogen.

  • Reagent Prep:

    • Suspend LiAlH4 (2.0 equiv) in anhydrous THF (100 mL) at 0°C.

  • Addition:

    • Dissolve the nitrile from Step 2 (1.0 equiv) in THF (20 mL).

    • Add dropwise to the LiAlH4 suspension. The reaction is exothermic; control the addition rate.

  • Reaction:

    • Once addition is complete, warm to RT, then heat to reflux (66°C) for 4 hours.

    • Cool to 0°C.[2]

  • Fieser Quench (Critical):

    • For every x grams of LiAlH4 used, add:

      • x mL water (very slowly).

      • x mL 15% NaOH solution.

      • 3x mL water.

    • Stir until the gray precipitate turns white and granular.

  • Isolation:

    • Filter through a pad of Celite. Rinse the pad with THF.

    • Concentrate the filtrate to yield the free base amine as a pale yellow oil.

Step 4: Hydrochloride Salt Formation

Objective: Isolate the stable hydrochloride salt.

  • Dissolve the free base oil in anhydrous Diethyl Ether (approx. 10 mL/g amine) .

  • Cool to 0°C.

  • Add 2.0 M HCl in Diethyl Ether dropwise with stirring until the solution is acidic (pH < 3, test with damp pH paper).

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Recrystallization: If hygroscopic or impure, recrystallize from Isopropanol/Ether.

Quality Control & Characterization

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
¹H NMR (D₂O) δ ~3.2 ppm (s, 3H, -OCH₃)Characteristic methoxy singlet.
δ ~3.0 ppm (t, 2H, -CH₂-N)Methylene adjacent to nitrogen.
δ ~1.8 ppm (t, 2H, -C-CH₂-)Methylene between ring and amine.
δ ~1.5-1.9 ppm (m, 8H, Ring)Cyclopentyl protons.
IR Spectrum ~2950 cm⁻¹ (C-H stretch)
~1080 cm⁻¹ (C-O ether)Strong band.
No signal at 2250 cm⁻¹Confirms complete reduction of nitrile.
Melting Point 145°C - 155°C (Estimated)Sharp range indicates high purity.

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield in Step 1 Wet THF or inactive n-BuLi.Titrate n-BuLi before use. Ensure THF is freshly distilled.
Elimination in Step 2 Temperature too high; NaH too aggressive.Keep reaction at 0°C during addition. Ensure inert atmosphere.
Incomplete Reduction Old LiAlH4; insufficient reflux time.Use fresh LiAlH4 pellets. Monitor via TLC (disappearance of nitrile).
Oily Product (Step 4) Impurities or wet solvents.[3]Dry the ether phase thoroughly before adding HCl. Triturate oil with pentane.

References

  • DiBiase, S. A., et al. "Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile." Organic Syntheses, Coll.[4] Vol. 7, p. 108 (1990). Link (Provides context on the competing elimination reaction).

  • Kaiser, E. M., & Hauser, C. R. "The Action of Bases on Nitriles. Aldol-Type Condensation of Acetonitrile with Ketones." Journal of Organic Chemistry, 33(9), 3402–3404 (1968). Link (Foundational work on lithioacetonitrile addition).

  • Brown, H. C., et al. "Selective Reductions. 9. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds." Journal of the American Chemical Society, 88(7), 1458–1463 (1966). Link (Standard protocol for Nitrile to Amine reduction).

  • PubChem Compound Summary. "2-[1-(methoxymethyl)cyclopentyl]ethanamine" (Structural analog for spectral comparison). Link

Sources

Application

Application Note: Protocol for Reductive Amination to Form Methoxy-Cyclopentyl Ethylamine Scaffolds

This is a comprehensive Application Note and Protocol for the synthesis of methoxy-substituted cyclopentyl ethylamines via reductive amination. Part 1: Core Directive & Structural Analysis Structural Definition and Feasi...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of methoxy-substituted cyclopentyl ethylamines via reductive amination.

Part 1: Core Directive & Structural Analysis

Structural Definition and Feasibility

The term "1-methoxycyclopentyl ethylamine" is chemically ambiguous and requires precise structural definition to ensure a stable, viable synthetic target.

  • Interpretation A (Unstable): N-ethyl-1-methoxycyclopentan-1-amine.

    • Structure: A geminal amino-ether (hemiaminal ether) where both the methoxy group and the ethylamine nitrogen are attached to C1 of the ring.

    • Stability:[1]Unstable. This species spontaneously eliminates methanol to form the imine (N-ethylcyclopentanimine) or hydrolyzes back to the ketone. It cannot be isolated as a stable salt under standard conditions.

  • Interpretation B (Stable, Ring-Substituted): N-ethyl-2-methoxycyclopentan-1-amine.

    • Structure: The amine is at C1, and the methoxy group is at C2.

    • Synthesis: Reductive amination of 2-methoxycyclopentanone with ethylamine .

  • Interpretation C (Stable, Chain-Extended): 2-(1-methoxycyclopentyl)ethan-1-amine.

    • Structure: An ethylamine chain attached to C1, which also holds a methoxy group.

    • Synthesis: Reductive amination of (1-methoxycyclopentyl)acetaldehyde with an ammonia source.

Scope of Protocol: This guide details the Sodium Triacetoxyborohydride (STAB) protocol, the industry "Gold Standard" for reductive amination (Abdel-Magid method). It is universally applicable to Interpretation B (Ketone + Amine) and Interpretation C (Aldehyde + Amine).

Mechanistic Insight

Reductive amination proceeds via the formation of an iminium ion intermediate, followed by irreversible hydride transfer.

  • Condensation: Carbonyl + Amine

    
     Hemiaminal 
    
    
    
    Iminium Ion + H₂O.
  • Reduction: The reducing agent must be selective enough to reduce the iminium ion faster than the starting carbonyl.

    • Why STAB? Sodium Triacetoxyborohydride,

      
      , is sterically crowded and electron-deficient compared to 
      
      
      
      . It does not readily reduce ketones/aldehydes in non-acidic media but rapidly reduces protonated iminium ions. This allows for a one-pot procedure without pre-forming the imine.[2]

Part 2: Experimental Protocol

Reagents and Materials
ReagentRoleSpecifications
Carbonyl Precursor Substrate2-Methoxycyclopentanone (for Int. B) OR (1-Methoxycyclopentyl)acetaldehyde (for Int. C)
Amine Source ReactantEthylamine (2.0 M solution in THF or MeOH)
Reducing Agent Hydride SourceSodium Triacetoxyborohydride (STAB), 95%+
Solvent Medium1,2-Dichloroethane (DCE) or THF (Anhydrous)
Catalyst pH ModifierGlacial Acetic Acid (AcOH)
Quenching Agent WorkupSaturated aq.

Step-by-Step Methodology

Safety Note: Perform all operations in a fume hood. Ethylamine is volatile and toxic. STAB releases hydrogen gas upon decomposition; keep away from ignition sources.

Phase 1: Reaction Setup (One-Pot)
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with the Carbonyl Precursor (10.0 mmol, 1.0 equiv). Dissolve in DCE or THF (40 mL, 0.25 M concentration).

    • Expert Tip: DCE is preferred for STAB reactions due to solubility, but THF is a greener alternative that works well for aliphatic amines.

  • Amine Addition: Add Ethylamine solution (12.0 mmol, 1.2 equiv) to the stirring carbonyl solution.

  • Catalysis: Add Glacial Acetic Acid (10.0 mmol, 1.0 equiv).

    • Rationale: AcOH buffers the solution to pH ~5-6, accelerating iminium ion formation without protonating the amine so heavily that it becomes non-nucleophilic.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to establish the imine/hemiaminal equilibrium.

Phase 2: Reduction
  • Hydride Addition: Add STAB (14.0 mmol, 1.4 equiv) in 3–4 portions over 10 minutes.

    • Caution: Mild exotherm and gas evolution (

      
      ) may occur.
      
  • Incubation: Stir the reaction mixture at RT under nitrogen.

    • Monitoring: Monitor via TLC or LC-MS. Standard conversion time is 2–6 hours.

    • Endpoint: Disappearance of the ketone/aldehyde peak.

Phase 3: Workup and Purification[3]
  • Quench: Carefully add saturated aqueous

    
     (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (20 mL).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification:

    • The crude oil is often sufficiently pure (>90%).

    • If necessary, purify via Flash Column Chromatography.

      • Stationary Phase: Silica Gel.

      • Mobile Phase: DCM:MeOH:

        
         (90:9:1) is typical for polar amines.
        

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the STAB-mediated reductive amination pathway, highlighting the critical selectivity for the iminium ion.

ReductiveAmination Substrate Carbonyl Precursor (Ketone/Aldehyde) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine + AcOH Product Target Amine (1-Methoxycyclopentyl Ethylamine) Substrate->Product Direct Reduction (Slow with STAB) Amine Ethylamine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Dehydration) Iminium->Product Reduction STAB STAB (Hydride Donor) STAB->Product H- Transfer

Caption: Figure 1. Mechanism of STAB-mediated reductive amination. Note the kinetic preference for reducing the Iminium species over the Carbonyl substrate.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Insufficient catalyst or wet solvent.Ensure solvent is anhydrous. Increase AcOH to 1.5 equiv.
Dialkylation Amine is too nucleophilic / Excess aldehyde.Use excess amine (1.5–2.0 equiv) relative to the carbonyl.
No Reaction Steric hindrance at C1 (Quaternary center).Switch solvent to DCE (higher temp allowed). Heat to 40°C.
Emulsion in Workup Boron salts.Add 10% Rochelle's Salt solution during the quench to solubilize boron species.

Part 4: Scientific Integrity & References

Authoritative Grounding

The protocol utilizes Sodium Triacetoxyborohydride (STAB) , widely regarded as the most robust reagent for reductive amination due to its high chemoselectivity. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no cyanide generation) and does not require strict pH monitoring, making it superior for pharmaceutical applications.

The choice of DCE or THF with Acetic Acid is supported by the seminal work of Abdel-Magid et al., which demonstrated that weak acids promote the formation of the iminium species—the necessary substrate for reduction—without fully protonating the amine nucleophile.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404.

  • Organic Chemistry Portal. (2024). Reductive Amination: Synthesis of Amines.[2][4]

  • PubChem. (2024).[5] Compound Summary: 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine.[5]

Sources

Method

Application Note: 2-(1-Methoxycyclopentyl)ethanamine HCl as a Strategic Building Block in Targeted Drug Discovery

Executive Summary & Strategic Context In modern medicinal chemistry, the strategic selection of building blocks dictates the success of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(1-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(1-Methoxycyclopentyl)ethanamine hydrochloride (CAS: 2344685-77-2) has emerged as a highly versatile primary amine scaffold. It is specifically designed to introduce a sterically shielded, lipophilic motif that contains a buried hydrogen bond acceptor (the methoxy oxygen).

This building block is frequently utilized to replace traditional tert-butyl or simple cycloalkyl groups. By integrating the 1-methoxycyclopentyl moiety, drug developers can mitigate cytochrome P450 (CYP450)-mediated oxidative liabilities while simultaneously accessing novel binding vectors within target active sites, such as the hinge regions of kinases[1].

Physicochemical Profiling & Rationale

As an Application Scientist, I evaluate building blocks not just by their reactivity, but by their downstream impact on the target molecule's physicochemical space. The 1-methoxycyclopentyl group provides a unique combination of steric bulk and polarity.

Table 1: Physicochemical Profile of the Building Block
PropertyValueCausality / Impact in Drug Design
CAS Number 2344685-77-2Unique identifier for sourcing and IP tracking.
Molecular Weight 179.69 g/mol (Salt)Low MW allows for downstream fragment growth without exceeding Lipinski's limits.
H-Bond Donors 2 (Primary Amine)Consumed during coupling (e.g., amide/urea formation), reducing desolvation penalties.
H-Bond Acceptors 2 (N, Methoxy O)Methoxy oxygen provides a buried vector for kinase hinge-region interactions.
LogP (Predicted) ~1.8 (Free base)Enhances membrane permeability and target residence time.
Table 2: Motif Comparison (Steric & Metabolic Profiling)
MotifSteric BulkCYP450 LiabilityH-Bond Acceptor
tert-Butyl HighLow (Metabolically stable)No
Cyclohexyl MediumHigh (Prone to C4 oxidation)No
1-Methoxycyclopentyl HighLow (Tertiary carbon is blocked)Yes (Internal Oxygen)

The Causality of Choice: Simple cycloalkanes (like cyclohexyl) are highly susceptible to CYP450 oxidation at the most sterically accessible carbons. By utilizing a 1-methoxycyclopentyl group, the tertiary carbon is completely blocked from oxidation. Furthermore, this motif has been successfully validated in clinical and pre-clinical settings, ranging from antineoplastic prodrugs like Mepitiostane[2] to advanced 1,2,4-triazine-3,5-dione derivatives[3] and c-Jun N-terminal kinase (JNK) inhibitors[1].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and explicit quality control (QC) checkpoints.

Protocol A: High-Throughput Amide Coupling (HATU/DIPEA)

Objective: Covalently link 2-(1-Methoxycyclopentyl)ethanamine HCl to a heteroaromatic carboxylic acid core. Rationale: HATU is selected for its exceptional coupling efficiency and rapid kinetics. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to liberate the free amine from the HCl salt without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In a dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in 5.0 mL of anhydrous DMF. Add DIPEA (1.5 eq, 0.75 mmol) and stir at 25°C for 15 minutes to generate the active OAt ester.

  • Amine Liberation & Coupling: In a separate vial, suspend 2-(1-Methoxycyclopentyl)ethanamine HCl (1.2 eq, 0.6 mmol) in 2.0 mL of DMF. Add the remaining DIPEA (1.5 eq, 0.75 mmol) to neutralize the HCl salt. Transfer this free-amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours at 25°C.

    • QC Checkpoint: Remove a 5 µL aliquot, dilute in 100 µL of 1:1 MeCN:H₂O, and analyze via LC-MS.

    • Expected Outcome: Complete consumption of the starting acid (UV 254 nm) and the appearance of the product mass [M+H]⁺.

  • Workup: Dilute the mixture with 30 mL of EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M aqueous HCl (1 × 15 mL), and brine (1 × 15 mL). Causality: The basic wash removes acidic byproducts (HOAt), the acidic wash removes unreacted amine, and the brine removes residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

SynthesisWorkflow A Carboxylic Acid Core C HATU / DIPEA DMF, 25°C, 2h A->C B 2-(1-Methoxycyclopentyl) ethanamine HCl B->C D Crude Amide Intermediate C->D Amidation E LC-MS & TLC Validation D->E QC Check F Purified Target Compound E->F Prep-HPLC

Caption: Workflow for HATU-mediated amide coupling using 2-(1-Methoxycyclopentyl)ethanamine HCl.

Protocol B: Urea Formation via In Situ Isocyanate Generation

Objective: Synthesize a urea-linked pharmacophore, commonly used in soluble epoxide hydrolase (sEH) or kinase inhibitor synthesis. Rationale: Triphosgene is employed as a safer, solid-state alternative to phosgene gas for generating isocyanates in situ.

Step-by-Step Methodology:

  • Isocyanate Formation: To a cooled (0°C) solution of an aryl amine (1.0 eq, 0.5 mmol) and Et₃N (2.5 eq, 1.25 mmol) in 5.0 mL of anhydrous DCM, add triphosgene (0.35 eq, 0.175 mmol) portion-wise. Stir for 30 minutes at 0°C.

  • Coupling: Add 2-(1-Methoxycyclopentyl)ethanamine HCl (1.1 eq, 0.55 mmol) and additional Et₃N (1.5 eq, 0.75 mmol) directly to the reaction flask. Remove the ice bath, warm to 25°C, and stir for 4 hours.

  • Validation (Self-Validation): Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. Stain the plate with Ninhydrin and heat.

    • Expected Outcome: The primary amine starting material (which stains a deep purple/pink with Ninhydrin) will disappear, replaced by a new, higher Rf UV-active spot that does not stain with Ninhydrin (confirming the conversion of the primary amine to a urea).

Biological Application & Mechanism of Action

The 1-methoxycyclopentyl motif has been heavily validated in the development of 7-azaindole derivatives targeting the c-Jun N-terminal kinase (JNK)[1]. In these systems, the building block is appended to the core scaffold to occupy a specific hydrophobic pocket near the ATP-binding site. The methoxy oxygen frequently engages in a critical water-mediated hydrogen bond network, anchoring the inhibitor while the cyclopentyl ring shields the molecule from enzymatic degradation.

JNKPathway Stimulus Pro-inflammatory Cytokines MKK4_7 MKK4 / MKK7 (Upstream Kinases) Stimulus->MKK4_7 JNK c-Jun N-terminal Kinase MKK4_7->JNK Activation cJun c-Jun Phosphorylation JNK->cJun Inhibitor 1-Methoxycyclopentyl JNK Inhibitor Inhibitor->JNK Competitive Inhibition Apoptosis Apoptosis & Inflammation cJun->Apoptosis Transcription

Caption: Mechanism of action for JNK inhibitors utilizing the 1-methoxycyclopentyl motif.

References

  • Visible-Light-Induced Oxyalkylation of 1,2,4-Triazine-3,5(2H, 4H)-diones with Ethers via Oxidative Cross-Dehydrogenative Coupling. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • 7-Azaindole derivatives and their use in the inhibition of c-Jun N-terminal kinase (US Patent 8,178,552). Source: Google Patents.
  • Mepitiostane. Source: Wikipedia. URL:[Link]

Sources

Application

Mastering the Challenge: A Guide to Handling Hygroscopic Amine Hydrochloride Salts in Organic Synthesis

For Immediate Application by Researchers, Scientists, and Drug Development Professionals Amine hydrochloride salts are indispensable reagents in organic synthesis, serving as crucial building blocks in the creation of ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Application by Researchers, Scientists, and Drug Development Professionals

Amine hydrochloride salts are indispensable reagents in organic synthesis, serving as crucial building blocks in the creation of pharmaceuticals and other complex molecules. However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents a significant challenge to their accurate and effective use. This guide provides a comprehensive overview of the principles and best practices for handling these sensitive compounds, ensuring the integrity and reproducibility of your synthetic endeavors.

The Critical Impact of Water on Amine Hydrochloride Salts

The presence of even trace amounts of water can have a cascade of detrimental effects on reactions involving amine hydrochloride salts. Absorbed moisture can lead to:

  • Inaccurate Stoichiometry: The measured weight of a hygroscopic salt will be artificially inflated by the mass of absorbed water, leading to the addition of less reagent than intended. This can result in incomplete reactions, lower yields, and the formation of impurities.

  • Altered Reactivity: Water can act as a competing nucleophile or base, leading to undesired side reactions and byproducts.[1][2] In some cases, water can hydrolyze sensitive functional groups on the amine or other reagents in the reaction mixture.

  • Physical Handling Difficulties: Hygroscopic solids can become clumpy, sticky, or even deliquesce into a solution, making them difficult to weigh and transfer accurately.[3]

Understanding and mitigating the impact of water is therefore paramount for any chemist working with these valuable reagents.

Best Practices for Storage and Handling

A proactive approach to storage and handling is the first line of defense against moisture contamination.

Proper Storage Environments

The ideal storage condition for hygroscopic amine hydrochloride salts is in a tightly sealed container within a controlled, low-humidity environment.[4][5]

  • Desiccators: For routine storage, a well-maintained desiccator containing an active drying agent is essential.[4] Common desiccants and their suitability are outlined in the table below.

  • Glove Boxes/Bags: For highly sensitive or frequently accessed salts, storage within a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection.[6][7]

Table 1: Common Desiccants for Laboratory Use

DesiccantRelative Drying CapacityRegenerationNotes
Indicating Silica GelGoodYes (by heating)Color change indicates saturation.
Anhydrous Calcium Sulfate (Drierite®)GoodYes (by heating)A common and effective choice.
Molecular Sieves (3Å or 4Å)ExcellentYes (by heating under vacuum)Highly effective at removing water.
Phosphorus Pentoxide (P₄O₁₀)SuperiorNoExtremely efficient but corrosive and hazardous to handle. Reserved for applications requiring extreme dryness.
Prudent Dispensing Techniques

Minimizing exposure to the atmosphere during weighing and transfer is critical.

  • Work Efficiently: Prepare all necessary equipment and reagents before opening the container of the hygroscopic salt.

  • Inert Atmosphere Handling: For the most sensitive applications, weighing and dispensing should be performed inside a glove box or glove bag.[6][7]

  • Rapid Benchtop Handling: If a glove box is unavailable, work quickly. Open the container for the shortest possible time, retrieve the required amount, and immediately and securely reseal the container. Sealing the cap with parafilm can provide an additional barrier against moisture ingress.[8]

Protocols for Drying Amine Hydrochloride Salts

When a hygroscopic amine hydrochloride salt is suspected to have absorbed moisture, or for reactions requiring strictly anhydrous conditions, a drying protocol is necessary. The choice of method depends on the thermal stability of the compound and the required level of dryness.

Protocol 1: Vacuum Oven Drying (For Thermally Stable Salts)

This method is efficient for removing water from salts that do not decompose at elevated temperatures.[9]

Methodology:

  • Preparation: Spread the amine hydrochloride salt in a thin layer in a suitable glass container (e.g., a watch glass or petri dish).

  • Loading: Place the container in a vacuum oven.

  • Drying: Close the oven and apply a vacuum. Once a stable vacuum is achieved, set the temperature to a moderate level (e.g., 60-80°C), ensuring it is well below the compound's melting or decomposition point.[9]

  • Duration: Dry for a period of 4-12 hours, depending on the amount of salt and the level of moisture.

  • Cooling: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum before venting with a dry, inert gas like nitrogen. This prevents the hot, dry salt from rapidly reabsorbing moisture from the air.

Protocol 2: Desiccator Drying (Gentle Drying)

This method is suitable for thermally sensitive compounds or when a vacuum oven is not available.[9]

Methodology:

  • Preparation: Ensure the desiccator contains a fresh, active desiccant.

  • Loading: Place the amine hydrochloride salt, spread in a thin layer in an open container, onto the desiccator plate.

  • Drying (Vacuum Desiccator - Recommended):

    • Seal the desiccator lid.

    • Carefully apply a vacuum.

    • Allow the salt to dry at room temperature for 24-48 hours.

  • Drying (Atmospheric Pressure):

    • Seal the desiccator lid.

    • Allow the salt to dry. This is the slowest method and may take several days.

Visualizing the Workflow: Handling Hygroscopic Salts

The following diagram illustrates the decision-making process and workflow for handling hygroscopic amine hydrochloride salts.

G cluster_0 Initial Assessment cluster_1 Handling Protocol cluster_2 Post-Handling Start Receive/Prepare to Use Amine Hydrochloride Salt CheckHygroscopicity Is the salt known to be highly hygroscopic or is the reaction moisture-sensitive? Start->CheckHygroscopicity GloveBox Handle in Glove Box (Inert Atmosphere) CheckHygroscopicity->GloveBox Yes Benchtop Rapid Benchtop Handling CheckHygroscopicity->Benchtop No Weighing Weigh required amount GloveBox->Weighing Benchtop->Weighing Transfer Transfer to reaction vessel Weighing->Transfer Storage Tightly seal and store in desiccator Transfer->Storage

Caption: Decision workflow for handling hygroscopic amine hydrochloride salts.

Quantitative Analysis of Water Content: Karl Fischer Titration

For applications requiring precise knowledge of the water content, Karl Fischer titration is the gold standard.[10][11][12] This technique allows for the accurate determination of trace amounts of water in a sample.

Principle: The Karl Fischer reaction is a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a solvent (typically methanol). The endpoint is detected electrochemically.

Considerations for Amine Salts:

  • Basicity: Strongly basic amines can interfere with the pH of the Karl Fischer reagent, leading to inaccurate results.[10][11] In such cases, the use of a neutralizing agent or a specialized Karl Fischer reagent formulated for basic samples is recommended.[10]

  • Solubility: The amine salt must be soluble in the Karl Fischer solvent. If not, specialized solvents or a Karl Fischer oven, which heats the sample and transfers the evaporated water to the titration cell, may be necessary.

Safety Considerations

Amine hydrochloride salts, like many chemicals, require careful handling to ensure personal safety.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][13]

  • Ventilation: Handle these compounds in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or powder.[13]

  • Spill Response: In the event of a spill, follow established laboratory procedures for cleaning up solid chemical spills.[7] This typically involves containing the spill, carefully collecting the material, and decontaminating the area.[7]

By implementing these best practices, researchers can confidently and safely handle hygroscopic amine hydrochloride salts, ensuring the accuracy, reproducibility, and success of their synthetic work.

References

  • Benchchem. (n.d.). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • MedChemExpress. (2026, January 29). TCO-amine hydrochloride-SDS.
  • Organic Syntheses. (n.d.). METHYLAMINE HYDROCHLORIDE.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • B&M Scientific. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Hiranuma. (n.d.). Water contents Amines.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Mr. T's Chemistry. (2021, September 1). Year 13 Organic Chemistry Revision - Reactions of amines - Level 3 NCEA [Video]. YouTube.
  • Guia. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. (n.d.). Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • MilliporeSigma. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration.
  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content in Aromatic Amine.
  • MilliporeSigma. (n.d.). Determination of Water Content in Amino acids Using Karl Fischer Titration.

Sources

Method

2-(1-Methoxycyclopentyl)ethanamine HCl in CNS depressant research

Application Note: Characterization of 2-(1-Methoxycyclopentyl)ethanamine HCl (MCPE-HCl) in CNS Depressant & Dissociative Research Executive Summary & Scientific Context 2-(1-Methoxycyclopentyl)ethanamine HCl (referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 2-(1-Methoxycyclopentyl)ethanamine HCl (MCPE-HCl) in CNS Depressant & Dissociative Research

Executive Summary & Scientific Context

2-(1-Methoxycyclopentyl)ethanamine HCl (referred to herein as MCPE-HCl ) is a specialized aliphatic amine probe used in the Structure-Activity Relationship (SAR) profiling of Central Nervous System (CNS) agents. Structurally, it represents a "stripped-down" pharmacophore sharing features with arylcyclohexylamines (e.g., PCP, Ketamine) and cycloalkanol-based reuptake inhibitors (e.g., Venlafaxine), yet it lacks the aromatic ring typically required for high-affinity NMDA receptor antagonism.

In CNS depressant research, MCPE-HCl serves as a critical negative control or selectivity probe . Its primary utility lies in determining the role of the aromatic moiety in receptor binding kinetics and distinguishing between pure sedation (GABAergic/H1 pathways) and dissociative anesthesia (glutamatergic pathways).

Key Applications:

  • SAR Deconstruction: Evaluating the contribution of the cyclopentyl ether moiety to Blood-Brain Barrier (BBB) permeability.

  • Off-Target Screening: Investigating Sigma-1 receptor affinity in non-aromatic amines.

  • Functional Profiling: Differentiating between locomotor sedation and ataxia in rodent models.

Physicochemical Profile & Formulation

To ensure experimental reproducibility, the physicochemical properties of MCPE-HCl must be standardized prior to biological assays.

PropertySpecificationExperimental Implication
IUPAC Name 2-(1-Methoxycyclopentyl)ethan-1-amine hydrochloridePrimary identification.
Molecular Formula C₈H₁₇NO[1] · HClMW ~179.69 g/mol (Salt).
Solubility Water (>50 mg/mL), Saline, DMSOHighly soluble; suitable for aqueous injection vehicles.
LogP (Predicted) ~1.2 - 1.5 (Free base)Moderate lipophilicity; predicts rapid BBB penetration.
pKa ~9.5 (Amine)Ionized at physiological pH; mimics neurotransmitter uptake substrates.
Stability Hygroscopic solidStore at -20°C with desiccant; prepare fresh solutions daily.

Protocol A: In Vitro Receptor Binding & Selectivity

Objective: To define the binding profile of MCPE-HCl at key CNS depressant targets (NMDA, Sigma-1) versus off-target sites (hERG, SERT).

Rationale: Unlike arylcyclohexylamines, MCPE-HCl lacks the phenyl ring. If significant binding is observed at the NMDA receptor (PCP site), it challenges the classical pharmacophore model. Conversely, high affinity for Sigma-1 would suggest potential neuromodulatory effects without classical dissociation.

Workflow Diagram: Receptor Screening Logic

ReceptorScreening Compound MCPE-HCl (10 µM Screen) NMDA NMDA Receptor (MK-801 Site) Compound->NMDA Sigma Sigma-1 Receptor (Pentazocine Site) Compound->Sigma SERT SERT/NET (Reuptake) Compound->SERT Result_Low Ki > 10 µM (Inactive/Control) NMDA->Result_Low Expected (No Aryl) Result_High Ki < 100 nM (Primary Target) Sigma->Result_High Potential Hit SERT->Result_Low Likely Inactive

Figure 1: Predicted binding logic. The absence of an aromatic ring suggests MCPE-HCl acts as a negative control for NMDA sites but may retain Sigma-1 affinity.

Detailed Method: Radioligand Competition Assay
  • Membrane Preparation:

    • Isolate rat forebrain synaptic membranes (for NMDA) or guinea pig brain (for Sigma-1) using differential centrifugation (48,000 x g).

    • Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • NMDA Assay: Incubate membranes with [³H]MK-801 (2 nM) + MCPE-HCl (1 nM to 100 µM) + Glutamate/Glycine (10 µM each) for 2 hours at 25°C.

    • Sigma-1 Assay: Incubate with -Pentazocine (3 nM) for 120 min at 37°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of lipophilic amines).

  • Data Analysis:

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Convert to Ki using the Cheng-Prusoff equation.

    • Validation Criterion: The reference standard (e.g., Ketamine) must yield a Ki within 0.5 log units of historical values.

Protocol B: In Vivo Functional CNS Depressant Screening

Objective: To differentiate between sedation (reduced arousal) and motor toxicity (ataxia) following systemic administration.

Rationale: Simple aliphatic amines can sometimes act as stimulants (releasing agents) or convulsants. It is vital to establish the "Depressant" classification via the Irwin Test and Locomotor Activity assays before advanced behavioral testing.

Experimental Design Table
ParameterCondition
Subject C57BL/6 Mice (Male, 8-10 weeks)
Route Intraperitoneal (i.p.)
Vehicle 0.9% Saline (pH adjusted to 7.0)
Dose Range 10, 30, 100 mg/kg (Logarithmic scaling)
Time Points 15, 30, 60, 120 min post-injection
Step-by-Step Methodology

1. Open Field Locomotor Assay (Sedation Index)

  • Setup: Place mouse in a 40x40 cm acrylic arena equipped with infrared beam breaks.

  • Baseline: Record activity for 30 min prior to injection.

  • Treatment: Inject MCPE-HCl or Vehicle.

  • Measurement: Record "Total Distance Traveled (cm)" and "Vertical Rearing Counts" for 60 min.

  • Interpretation:

    • CNS Depression:[2][3] Dose-dependent reduction in distance and rearing compared to vehicle.

    • Stimulation: Hyperlocomotion (indicates dopaminergic release, invalidating "depressant" classification).

2. Rotarod Performance Test (Ataxia/Dissociation Index)

  • Training: Train mice to walk on a rotating rod (4-40 rpm accelerating) for 3 consecutive days until latency to fall > 120s.

  • Testing: Administer MCPE-HCl.

  • Readout: Measure "Latency to Fall" at T+15 and T+30 min.

  • Causality Check:

    • If Locomotor Activity is LOW but Rotarod is NORMAL : Pure Sedation (Anxiolysis-like).

    • If Locomotor Activity is LOW and Rotarod is POOR : Ataxia/Muscle Relaxation (Dissociative or GABAergic toxicity).

Safety & Toxicology Note (Critical)
  • Seizure Watch: Structurally related cyclopentyl-amines (e.g., precursors to convulsants) may lower seizure threshold.

  • Stop Rule: If subjects exhibit Straub tail, tremors, or clonic convulsions (Racine Scale > 3), terminate experiment immediately. This indicates the compound is acting as a stimulant/convulsant, not a depressant.

Mechanistic Interpretation & SAR Visualization

Understanding where MCPE-HCl fits in the chemical space is crucial for interpreting results.

SAR_Logic ArylCyclo Arylcyclohexylamines (Ketamine/PCP) High NMDA Affinity Dissoc Dissociative Anesthesia ArylCyclo->Dissoc Requires Aryl AminoAlc Amino-Cyclohexanols (Venlafaxine/Tramadol) SERT/NET/Opioid Reuptake Reuptake Inhibition (Antidepressant) AminoAlc->Reuptake Requires Aryl-OH MCPE MCPE-HCl (Target Compound) No Aryl Ring MCPE->ArylCyclo Structural Analog (Missing Aryl) MCPE->Dissoc Predicted Inactive SigmaMod Sigma-1 Modulation (Neuroprotection?) MCPE->SigmaMod Likely Activity

Figure 2: Structure-Activity Relationship (SAR) map. MCPE-HCl bridges the gap between dissociatives and reuptake inhibitors but likely lacks the potency of either due to the missing aromatic ring, making it an ideal Sigma-1 probe.

References

  • Fytas, G., et al. (1994). "3-Cyclopentyl-1-adamantanamines and adamantanemethanamines.[4] Antiviral activity evaluation and convulsions studies." Farmaco, 49(10), 641-647.[4] (Establishes baseline toxicology for cyclopentyl-amines).

  • Chand, P., et al. (2004). "Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives."[5] Journal of Medicinal Chemistry, 47(8), 1919-1929. (Synthetic methodologies for substituted cyclopentanes).

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis, 6(7-8), 614-632. (Contextualizes the SAR of arylcycloalkylamines).

  • OECD Guidelines for the Testing of Chemicals. "Test No. 424: Neurotoxicity Study in Rodents." (Standard protocol for Irwin/Functional Observational Battery).

  • PubChem Compound Summary. "2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine" (Structural homolog reference).

Sources

Application

Application Note: A Versatile Synthetic Route to Novel Venlafaxine Analogs via Cyclopentyl Ethylamine Intermediates

Abstract This application note provides a comprehensive guide for the synthesis of novel venlafaxine analogs where the signature cyclohexyl moiety is replaced by a cyclopentyl group. Venlafaxine is a potent serotonin-nor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of novel venlafaxine analogs where the signature cyclohexyl moiety is replaced by a cyclopentyl group. Venlafaxine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for depressive and anxiety disorders.[1] The exploration of structural analogs is a cornerstone of drug development, aiming to optimize pharmacokinetic profiles, enhance therapeutic efficacy, or generate new intellectual property. This document details a robust and adaptable synthetic strategy, beginning with the base-catalyzed condensation of a substituted phenylacetonitrile with cyclopentanone. Subsequent protocols cover the transformation of the resulting cyano-intermediate into primary, secondary, and tertiary amines via reductive amination, as well as the synthesis of the O-desmethyl analog, a key active metabolite.[1][2] The methodologies are presented with detailed, step-by-step protocols, supported by mechanistic insights and quantitative data to ensure reproducibility for researchers in medicinal chemistry and drug development.

Introduction and Rationale

Venlafaxine's therapeutic success is attributed to its dual inhibition of serotonin and norepinephrine reuptake.[1][3] Its chemical structure features a 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol core. The cycloalkyl ring plays a critical role in the molecule's conformational stability and lipophilicity, which in turn influences its binding to neurotransmitter transporters.

Modifying this cycloalkyl scaffold from a six-membered (cyclohexyl) to a five-membered (cyclopentyl) ring presents a compelling strategy for analog development. Such a modification can subtly alter the compound's three-dimensional shape and physicochemical properties, potentially leading to:

  • Altered Receptor Binding Affinity and Selectivity: A different steric profile may favor or disfavor interactions with serotonin (SERT) versus norepinephrine (NET) transporters.

  • Modified Metabolic Profile: The cyclopentyl group may be metabolized differently than the cyclohexyl group, potentially altering the half-life and the profile of active metabolites.

  • Novelty and Patentability: These analogs represent new chemical entities, opening avenues for new intellectual property claims.

The synthetic approach detailed herein is adapted from established, industrially scalable methods for venlafaxine production, ensuring the protocols are both practical and efficient.[3][4][5] The core strategy involves two key transformations, as illustrated below.

G start_node Starting Materials (Cyclopentanone, 4-Methoxyphenylacetonitrile) intermediate_node Key Cyano-Intermediate 1-[Cyano(4-methoxyphenyl)methyl]cyclopentanol start_node->intermediate_node Step 1: Condensation primary_amine_node Primary Amine Analog (N-desmethyl) intermediate_node->primary_amine_node Step 2a: Nitrile Reduction tertiary_amine_node Tertiary Amine Analog (Cyclopentyl Venlafaxine) primary_amine_node->tertiary_amine_node Step 2b: N,N-Dimethylation final_analog_node O-Desmethyl Analog (Active Metabolite) tertiary_amine_node->final_analog_node Step 3: O-Demethylation

Diagram 1: Overall synthetic pathway for cyclopentyl venlafaxine analogs.

Part I: Synthesis of the Key Cyano-Intermediate

The foundational step in this synthesis is the creation of the C-C bond between the cyclopentyl ring and the ethylamine precursor. This is achieved through a nucleophilic addition of the carbanion derived from 4-methoxyphenylacetonitrile to the carbonyl carbon of cyclopentanone.

2.1. Principle of the Reaction

The reaction proceeds via an aldol-type condensation. A strong base is used to deprotonate the α-carbon of 4-methoxyphenylacetonitrile, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl of cyclopentanone. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide is highly effective, facilitating the reaction between the aqueous base and the organic reactants.[2] This approach avoids hazardous and costly reagents like n-butyllithium or lithium diisopropylamide (LDA) that are mentioned in some venlafaxine synthesis literature.[6][7]

2.2. Experimental Protocol: 1-[Cyano(4-methoxyphenyl)methyl]cyclopentanol

This protocol is adapted from the high-yield synthesis of the analogous cyclohexyl intermediate.[2]

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclopentanone

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide [(n-Bu)₄N⁺Br⁻]

  • Toluene

  • Deionized Water

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-methoxyphenylacetonitrile (1 equiv.), cyclopentanone (2.0 equiv.), and toluene (5 volumes).

  • In a separate beaker, prepare a solution of NaOH (2.5 equiv.) and tetrabutylammonium bromide (0.1 equiv.) in water (5 volumes).

  • Add the aqueous basic solution to the organic mixture in the flask.

  • Heat the biphasic mixture to 60-65°C with vigorous stirring. The PTC is crucial for enabling the reaction across the phase boundary.

  • Maintain the reaction at this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenylacetonitrile is consumed.

  • Once complete, cool the reaction mixture to room temperature. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 volumes) and brine (2 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 1-[Cyano(4-methoxyphenyl)methyl]cyclopentanol, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield a white crystalline solid.

2.3. Data and Expected Results

ReagentMolar Eq.MW ( g/mol )Purpose
4-Methoxyphenylacetonitrile1.0147.18Nucleophile Precursor
Cyclopentanone2.084.12Electrophile
Sodium Hydroxide (NaOH)2.540.00Base
(n-Bu)₄N⁺Br⁻0.1322.37Phase-Transfer Catalyst
Expected Yield: --90-98% (post-purification)[2]
Purity (HPLC): -->99%

Part II: Synthesis of Amine Analogs via Nitrile Transformation

With the cyano-intermediate in hand, the next stage involves the transformation of the nitrile group into the desired amine functionality. We present two primary strategies: a two-step reduction and N-alkylation, and a more streamlined one-pot reductive amination.

G intermediate_node Cyano-Intermediate reduction_node Catalytic Hydrogenation (e.g., Pd/C, H₂) intermediate_node->reduction_node Pathway A one_pot_node Direct Reductive Amination (Catalyst, H₂, (CH₃)₂NH) intermediate_node->one_pot_node Pathway B (One-Pot) primary_amine_node Primary Amine Analog reduction_node->primary_amine_node methylation_node Eschweiler-Clarke Reaction (HCHO, HCOOH) primary_amine_node->methylation_node tertiary_amine_node Tertiary Amine Analog methylation_node->tertiary_amine_node one_pot_node->tertiary_amine_node

Diagram 2: Workflow for the synthesis of primary and tertiary amine analogs.

3.1. Protocol A: Two-Step Synthesis

3.1.1. Step 2a: Nitrile Reduction to Primary Amine

Principle: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. Palladium on carbon (Pd/C) is an effective and common catalyst for this transformation, often carried out in an acidic solvent like acetic acid to prevent the formation of secondary amine side products.

Procedure: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentanol

  • Charge a high-pressure hydrogenation vessel (autoclave) with the cyano-intermediate (1 equiv.) and glacial acetic acid (10 volumes).

  • Add 10% Palladium on Carbon (10% w/w of the substrate).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 10-15 kg/cm ².

  • Heat the reaction mixture to 50-60°C while stirring vigorously.

  • Maintain the reaction under these conditions for 12-16 hours, monitoring hydrogen uptake.

  • Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. Wash the Celite pad with acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH >11 with 4M NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the primary amine product.

3.1.2. Step 2b: N,N-Dimethylation of the Primary Amine

Principle: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[8]

Procedure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclopentanol

  • To a round-bottom flask, add the primary amine from Step 2a (1 equiv.), formic acid (98%, 5 equiv.), and aqueous formaldehyde (37%, 4 equiv.).

  • Heat the reaction mixture to 90-98°C and maintain for 18-20 hours. The reaction typically evolves CO₂ gas.

  • Cool the mixture to room temperature and carefully basify with 4M NaOH solution to pH >11.

  • Extract the product into an organic solvent (e.g., chloroform or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final tertiary amine analog can be purified by column chromatography or by forming a hydrochloride salt and recrystallizing.

3.2. Protocol B: One-Pot Direct Reductive Amination

Principle: This advanced, single-step process combines the nitrile reduction and N-alkylation into one operation, offering significant advantages in terms of process efficiency and waste reduction.[8][9] The cyano-intermediate is hydrogenated in the presence of dimethylamine, which directly forms the tertiary amine.

Procedure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclopentanol (One-Pot)

  • Charge a high-pressure hydrogenation vessel with the cyano-intermediate (1 equiv.), a solution of dimethylamine (3-5 equiv., either as a solution in a solvent like THF or as dimethylamine hydrochloride), and a suitable solvent such as methanol (10-20 volumes).[10]

  • Add a transition metal catalyst, such as Palladium on Carbon (10-50% w/w) or Raney Nickel.[8][11]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas. The pressure can range from 5 to 25 kg/cm ².[8]

  • Heat the reaction to 40-70°C and maintain with vigorous stirring until hydrogen uptake ceases.

  • Work-up is similar to Protocol 3.1.1: cool, vent, filter the catalyst, and then perform an aqueous work-up with basification and extraction to isolate the tertiary amine product.

Protocol ComparisonAdvantagesDisadvantages
A: Two-Step Well-established, easier to monitor stagesLonger process time, more unit operations
B: One-Pot Highly efficient, better atom economyRequires careful optimization of conditions

Part III: Synthesis of the O-Desmethyl Analog

The major active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), which is itself a marketed antidepressant.[1][2] Synthesizing the corresponding cyclopentyl analog is therefore of high therapeutic interest.

4.1. Principle of O-Demethylation

Cleavage of the aryl methyl ether is required to expose the phenolic hydroxyl group. While harsh reagents like HBr can be used, modern methods employ nucleophilic demethylating agents that are more suitable for industrial-scale synthesis due to lower corrosivity and toxicity.[2] 3-Mercaptopropionic acid has been demonstrated as an effective and inexpensive reagent for this purpose on the venlafaxine scaffold.[5]

4.2. Experimental Protocol: 1-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclopentanol

  • In a flask equipped for inert atmosphere operation (e.g., under nitrogen), dissolve the tertiary amine analog (1 equiv.) in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

  • Add 3-mercaptopropionic acid (3-5 equiv.) and a base such as potassium carbonate (2-3 equiv.).

  • Heat the mixture to 150-170°C for 8-12 hours. Monitor the reaction by HPLC.

  • After cooling, dilute the reaction mixture with water and adjust the pH to ~9-10 with a suitable base. This will deprotonate the product phenol and the excess thiol.

  • Wash the aqueous solution with a nonpolar solvent like toluene to remove impurities.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 6-7) using 1M HCl. The product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final O-desmethyl analog. Further purification can be achieved by forming a succinate or oxalate salt.[12]

Conclusion

This application note details a flexible and robust synthetic pathway for novel venlafaxine analogs based on a cyclopentyl core. By leveraging established chemical transformations and adapting them for this new scaffold, researchers can efficiently produce a range of derivatives, from the primary amine to the key O-desmethyl active metabolite. The provided protocols emphasize the use of scalable and industrially viable reagents and conditions, providing a solid foundation for further exploration in drug discovery and development programs.

References

  • A Process For The Preparation Of Venlafaxine Hydrochloride - Quick Company. (n.d.).
  • Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. (2025, December 9).
  • Zhu, Y.-Y., Li, T., & Gu, S.-X. (2004). Synthesis of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals.
  • Desai, P. H., Salvi, N. J., Patravale, B. K. S., & Patil, S. T. (2007). A process for the preparation of venlafaxine hydrochloride. (WO2007069277A2). Google Patents.
  • Saravanan, M., Satyanarayana, B., & Reddy, P. (2025, August 7). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development.
  • Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-Methylbenzenesulfonate. (n.d.). Scientific.Net.
  • Lal, B., & Gund, V. G. (2008). An improved process for the preparation of venlafaxine and its analogs. (WO2008059525A2). Google Patents.
  • VENLAFAXINE PART 2/3 - New Drug Approvals. (2015, April 9).
  • Li, G., Song, Z., Wang, P., Wang, C., Sun, L., & Li, Y. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. PMC.
  • Venlafaxine. (n.d.). In Wikipedia.
  • 2-Cyclopentylethylamine hydrochloride - Chem-Impex. (n.d.).
  • A process for the preparation of venlafaxine hydrochloride. (n.d.). (WO2010046808A2). Google Patents.
  • Process for the preparation of O-desmethyl-venlafaxine and salts thereof. (n.d.). (US8754261B2). Google Patents.
  • Processes for the synthesis of O-desmethylvenlafaxine. (n.d.). (US20090069601A1). Google Patents.
  • N-(cyclopentylmethyl)ethanamine | 4492-37-9. (n.d.). Benchchem.
  • Preparation of Venlafaxine-Antidepressant Drug (1). (n.d.).
  • Afanasyev, O. I., Kuchuk, E. A., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Saravanan, M., Satyanarayana, B., & Reddy, P. (2011, October 20). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development.
  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.). (CN106631824B). Google Patents.
  • Lal, B., & Gund, V. G. (2008). An improved process for the preparation of venlafaxine and its analogs. (WO2008059525A2). Google Patents.
  • 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3. (2025, October 14). ChemicalBook.
  • Afanasyev, O. I., Kuchuk, E. A., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014, July 24). (US20140206867A1). Google Patents.

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Method

Application Note: Grignard Reaction Pathways for the Synthesis of 1-Methoxycyclopentyl Derivatives and Their Precursors

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of tertiary alcohols based on a cyclopentyl scaffold, which are key precursors to 1-methoxycyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of tertiary alcohols based on a cyclopentyl scaffold, which are key precursors to 1-methoxycyclopentyl derivatives. The Grignard reaction, a cornerstone of carbon-carbon bond formation, is explored through two primary synthetic pathways: the reaction of an organomagnesium halide with a ketone and with an ester.[1] This note emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and addresses common challenges to ensure procedural success and high-yield synthesis of these valuable chemical entities.

Introduction: The Significance of Cyclopentyl Moieties

Cyclopentyl rings are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their unique conformational properties can impart favorable characteristics such as metabolic stability, receptor binding affinity, and improved pharmacokinetic profiles. The synthesis of substituted cyclopentyl derivatives, particularly tertiary alcohols and their corresponding ethers (e.g., 1-methoxycyclopentyl derivatives), is a critical step in the development of new chemical entities. The Grignard reaction offers a powerful and versatile method for creating the crucial carbon-carbon bond at a quaternary center on the cyclopentyl ring.[2]

This guide focuses on the synthesis of 1-alkylcyclopentan-1-ol structures, which can be readily converted to their 1-alkoxy-1-alkylcyclopentane counterparts through subsequent etherification. We will detail two robust and widely applicable Grignard reaction pathways.

Core Principles of the Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent, R-MgX) to an electrophilic carbon, such as the carbonyl carbon of a ketone or ester.[3] The carbon atom bound to magnesium is highly nucleophilic due to the polarity of the C-Mg bond, enabling the formation of a new C-C bond.[1]

The Criticality of Anhydrous Conditions

Grignard reagents are exceptionally strong bases and will react readily with any protic source, including water, alcohols, or even atmospheric moisture.[4][5] This acid-base reaction is rapid and will quench the Grignard reagent, converting it into an alkane and preventing the desired nucleophilic addition to the carbonyl.[6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Nitrogen or Argon) for the reaction to succeed.[3]

Solvent Selection

Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for Grignard reactions. They are aprotic and serve a dual purpose: they dissolve the Grignard reagent and stabilize it through coordination of the ether oxygens to the magnesium atom.[8] Recently, cyclopentyl methyl ether (CPME) has emerged as a greener alternative with a higher boiling point and greater resistance to peroxide formation.[9]

General Mechanism of Grignard Addition to Carbonyls

The reaction proceeds via a nucleophilic attack by the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate, which is stabilized by the MgX⁺ cation. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[10]

Caption: Experimental workflow for the synthesis of 1-methylcyclopentanol.
Detailed Protocol: Synthesis of 1-Methylcyclopentanol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromomethane (as a solution in Et₂O) or Methyl Iodide

  • Cyclopentanone

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and assemble while hot under a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine as an initiator. [11]In the dropping funnel, prepare a solution of the alkyl halide (e.g., methyl iodide, 1.1 equivalents) in anhydrous Et₂O. Add a small portion of this solution to the magnesium. The reaction is initiated when the brown iodine color fades and gentle bubbling is observed. [12]3. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

  • Addition of Ketone: Cool the Grignard reagent solution to 0°C using an ice-water bath. Dissolve cyclopentanone (1.0 equivalent) in anhydrous Et₂O and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 20°C. [12]5. Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. [13]This mild acidic workup protonates the alkoxide and hydrolyzes excess Grignard reagent without causing acid-catalyzed dehydration of the tertiary alcohol product. [13]7. Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Et₂O. Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. [13]8. The crude product can be purified by distillation or flash column chromatography on silica gel to yield pure 1-methylcyclopentanol. [14]

    Parameter Value Rationale
    MeMgBr Equiv. 1.1 - 1.2 A slight excess ensures complete consumption of the ketone.
    Cyclopentanone Equiv. 1.0 Limiting reagent.
    Addition Temp. 0 - 10 °C Controls the exothermic reaction, minimizing side products.
    Reaction Time 1 - 3 hours Typically sufficient for complete conversion after addition.
    Workup Reagent Sat. aq. NH₄Cl Prevents acid-catalyzed elimination, a common side reaction for tertiary alcohols. [13]

    | Typical Yield | 75 - 90% | Highly dependent on anhydrous technique and purification. |

Pathway B: Synthesis from an Ester Precursor

Reacting an ester with a Grignard reagent is another effective route to tertiary alcohols. A key difference is that two equivalents of the Grignard reagent are required. [15]The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester. [16]This ketone is then immediately attacked by a second equivalent of the Grignard reagent in situ. [17]This pathway results in a tertiary alcohol with two identical alkyl groups derived from the Grignard reagent. [16]

Workflow for Pathway B

Sources

Application

Recrystallization solvents for 2-(1-Methoxycyclopentyl)ethanamine hydrochloride purification

Application Note: Advanced Purification Strategies for 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride Abstract The purification of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride presents a unique challenge in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride

Abstract

The purification of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride presents a unique challenge in organic process development due to the steric bulk of the cyclopentyl ring and the potential acid-lability of the tertiary ether moiety. This application note details a scientifically grounded approach to solvent selection, emphasizing the preservation of the gem-disubstituted ether functionality while maximizing salt purity. We propose a tiered solvent screening protocol and a validated binary solvent recrystallization method suitable for milligram-to-gram scale purification.

Chemical Context & Solubility Profiling

Compound: 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride Class: Alicyclic Amine Salt / Tertiary Ether Critical Stability Factor: The methoxy group at the 1-position creates a tertiary ether. While generally stable, prolonged heating in strongly acidic, protic media can catalyze the elimination of methanol, leading to the formation of the impurity 2-(1-cyclopentenyl)ethanamine 1.

Predicted Solubility Matrix

Based on empirical data for homologous cycloalkyl amine salts.

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Protic Polar Methanol, EthanolHighHighPoor (Yield loss, Solvolysis risk)
Protic Polar Isopropanol (IPA)HighModerateExcellent (Primary Solvent)
Aprotic Polar Acetonitrile (MeCN)ModerateLowGood (Alternative)
Aprotic Polar AcetoneLowInsolubleExcellent (Anti-Solvent)
Ethers Diethyl Ether, MTBE, CPMEInsolubleInsolubleExcellent (Anti-Solvent)
Hydrocarbons Hexane, HeptaneInsolubleInsolubleGood (Anti-Solvent)

Protocol A: The "Gold Standard" Binary Recrystallization

This protocol utilizes a Solvent/Anti-Solvent system.[2] The choice of Isopropanol (IPA) as the solvent minimizes the risk of solvolysis compared to Methanol, while Diethyl Ether (Et₂O) or MTBE acts as a gentle anti-solvent to induce controlled crystallization.

System: Isopropanol (Solvent) / Diethyl Ether (Anti-Solvent) Target Concentration: 100 mg/mL (initial)

Step-by-Step Methodology
  • Dissolution:

    • Place the crude hydrochloride salt in an Erlenmeyer flask.

    • Add Isopropanol (IPA) dropwise while heating gently to 60–70°C (Do NOT boil aggressively).

    • Swirl continuously until the solid just dissolves. If a small amount of insoluble residue remains (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Saturation:

    • Allow the solution to cool slightly to ~50°C.

    • Add Diethyl Ether dropwise.

    • Visual Cue: Continue adding until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Clarification:

    • Add 1–2 drops of hot IPA to clear the turbidity. The solution is now supersaturated.

  • Crystallization:

    • Remove from heat and cover the flask with foil (to prevent evaporation).

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Optional: If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Place in a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[3]

    • Wash: Rinse the filter cake with a cold (0°C) mixture of IPA:Ether (1:4 ratio).

    • Drying: Dry under high vacuum at 40°C for 4 hours. Note: Ensure the vacuum trap is effective, as the compound may be hygroscopic.

Protocol B: Alternative for Oiling-Out Issues

If the compound "oils out" (separates as a liquid droplet rather than crystals) during Protocol A, use the Acetonitrile (MeCN) method. Acetonitrile often promotes better crystal lattice formation for difficult amine salts.

System: Acetonitrile (Single Solvent)

  • Suspend the crude solid in Acetonitrile (10 mL/g).

  • Heat to reflux (81–82°C) until dissolved.

  • If fully soluble at room temp, reduce volume by rotary evaporation until precipitation begins, then reheat to dissolve.

  • Allow to cool slowly to room temperature, then to -20°C (freezer).

  • Collect crystals by cold filtration.

Scientific Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and the purification workflow.

Recrystallization_Workflow Start Crude 2-(1-Methoxycyclopentyl) ethanamine HCl Solubility_Check Solubility Test: Isopropanol (IPA) @ 60°C Start->Solubility_Check Dissolved Fully Dissolved? Solubility_Check->Dissolved Method_A Method A: Binary System (IPA + Diethyl Ether) Dissolved->Method_A Yes (Good Solubility) Method_B Method B: Polarity Shift (Acetonitrile Reflux) Dissolved->Method_B No (Poor Solubility) Filter_Hot Filter Hot (Remove Inorganics) Method_A->Filter_Hot Add_Antisolvent Add Et2O until turbid Clear with drops of IPA Filter_Hot->Add_Antisolvent Cooling Cool to RT -> 4°C Add_Antisolvent->Cooling Result_Crystals Crystalline Solid Cooling->Result_Crystals Result_Oil Oiling Out Cooling->Result_Oil Remedy_Oil Remedy: Re-dissolve -> Add Seed Crystal OR Switch to Method B Result_Oil->Remedy_Oil

Figure 1: Decision tree for the purification of alkoxy-substituted amine salts.

Critical Troubleshooting & Technical Insights

The "Oiling Out" Phenomenon
  • Cause: This often occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture, or if impurities (like unreacted starting material) depress the melting point.

  • Solution:

    • Seed Crystals: Retain a tiny amount of crude solid to use as "seed" crystals during the cooling phase.

    • Trituration: If an oil forms, decant the supernatant solvent and add fresh Diethyl Ether or Pentane . Scratch the oil vigorously with a glass rod under the solvent layer. This mechanical stress often induces crystallization.

Hygroscopicity Management

Amine hydrochlorides are prone to absorbing atmospheric moisture.

  • Protocol: Perform the final filtration rapidly.

  • Storage: Store the purified crystals in a desiccator or under an inert atmosphere (Argon/Nitrogen).

Impurity Profile
  • Alkene Impurity: If the NMR shows signals at δ 5.4–5.6 ppm (alkene protons), elimination has occurred.

    • Remedy: Recrystallize again using Acetone/Methanol (9:1) , as the alkene impurity is likely more soluble in pure acetone and will remain in the mother liquor.

References

  • Royal Society of Chemistry. (2019). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine. Reaction Chemistry & Engineering. Available at: [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride . This guide is engineered for process chemists, researchers, and drug development professionals facing yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride . This guide is engineered for process chemists, researchers, and drug development professionals facing yield bottlenecks, challenging impurity profiles, or scale-up inefficiencies.

Rather than a generic overview, this center dissects the mechanistic causality behind common failures in this specific four-stage synthesis and provides field-proven, self-validating solutions.

Process Overview & Mechanistic Workflow

To troubleshoot effectively, we must first map the synthetic trajectory. The production of the target active pharmaceutical ingredient (API) building block relies on four distinct transformations, each with specific mechanistic vulnerabilities.

Synthesis N1 Cyclopentanone N2 Cyanomethylation (TMSCH₂CN / Lewis Base) N1->N2 N3 1-Hydroxycyclopentylacetonitrile N2->N3 N4 O-Methylation (NaH, MeI, 15-Crown-5) N3->N4 N5 1-Methoxycyclopentylacetonitrile N4->N5 N6 Nitrile Reduction (LiAlH₄, Inverse Addition) N5->N6 N7 2-(1-Methoxycyclopentyl)ethanamine N6->N7 N8 Salt Formation (Anhydrous HCl / MTBE) N7->N8 N9 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride N8->N9

Figure 1: Mechanistic workflow for the synthesis of 2-(1-Methoxycyclopentyl)ethanamine HCl.

Troubleshooting Guides (FAQs)

Stage 1: Cyanomethylation of Cyclopentanone

Q: My cyanomethylation stalls at 60-65% conversion, and I observe significant unreacted cyclopentanone. How can I drive this to completion? A: The addition of acetonitrile anions to sterically hindered or enolizable ketones is highly reversible. Standard deprotonation of acetonitrile with n-BuLi or LDA often leads to a retro-aldol-like reversion during the aqueous workup. Mechanistic Fix: Transition to a Lewis base-catalyzed cyanomethylation using (trimethylsilyl)acetonitrile (TMSCH₂CN)[1]. The silyl group immediately traps the intermediate alkoxide as a stable silyl ether, driving the equilibrium forward and preventing reversion[2].

Stage 2: O-Methylation of the Tertiary Alcohol

Q: During the methylation of 1-hydroxycyclopentylacetonitrile with NaH and MeI, I am isolating up to 30% of an elimination byproduct (cyclopentenylacetonitrile). How do I favor O-methylation? A: Tertiary alcohols are sterically hindered, making the resulting alkoxide highly basic but poorly nucleophilic. Under standard Williamson ether conditions, the alkoxide acts as a base, triggering an E1cB/E2 elimination of the adjacent cyclopentane ring protons. Mechanistic Fix: You must increase the nucleophilicity of the alkoxide while minimizing the reaction temperature. Add a crown ether (15-crown-5) to chelate the sodium cation. This creates a highly reactive "naked" alkoxide that reacts rapidly with methyl iodide at 0 °C, outcompeting the higher-activation-energy elimination pathway.

Stage 3: Nitrile Reduction (The Critical Yield Bottleneck)

Q: My reduction using LiAlH₄ yields 20-30% of a secondary amine dimer. How do I suppress this and maximize the primary amine? A: The reduction of a nitrile proceeds via a highly electrophilic imine intermediate[3]. If the newly formed primary amine product attacks this imine before it is fully reduced by the hydride, a secondary amine dimer is formed[4]. Mechanistic Fix: If using LiAlH₄, employ an inverse addition technique (adding the nitrile dropwise to a large excess of the hydride). This ensures the imine is reduced instantaneously. If using catalytic hydrogenation (e.g., Raney-Ni/H₂), perform the reaction in methanolic ammonia (NH₃/MeOH). The massive excess of ammonia shifts the equilibrium away from the secondary imine intermediate, effectively trapping the primary amine[4].

Stage 4: Hydrochloride Salt Formation

Q: The final HCl salt is extremely hygroscopic, forming a sticky gum instead of a free-flowing powder. How can I improve the crystal habit? A: The target molecule contains an ether linkage and a flexible ethylamine chain, making its salt prone to trapping moisture or polar solvents within the crystal lattice. Mechanistic Fix: Avoid highly polar, hygroscopic solvents like pure ethanol for the final precipitation. Instead, use an anhydrous antisolvent crystallization system. Dissolve the free base in anhydrous MTBE (methyl tert-butyl ether) and introduce a stoichiometric amount of anhydrous HCl in dioxane.

Self-Validating Experimental Protocols

Protocol A: Optimized Nitrile Reduction (Inverse Addition)

This protocol utilizes physical cues to validate reaction progression and prevent emulsion-based yield losses.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Reagent Preparation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Inverse Addition (Critical Step): Dissolve 1-methoxycyclopentylacetonitrile (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 1 hour.

    • Causality: Slow addition ensures the local concentration of hydride vastly exceeds the nitrile, instantly reducing the imine intermediate and preventing dimerization[3].

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor by TLC (disappearance of the nitrile spot).

  • Fieser Workup (Self-Validating Quench): Cool back to 0 °C. For every

    
     grams of LiAlH₄ used, systematically add: 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O.
    • Validation Check: The solution will transition from a gray suspension to a stark white, granular precipitate. If the precipitate is gummy, the quench is incomplete. This granular aluminum salt prevents the dreaded emulsions typical of hydride reductions, allowing for simple vacuum filtration and >95% recovery of the amine.

Protocol B: O-Methylation with Crown Ether
  • Base Activation: Purge a flask with nitrogen. Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF. Add 15-crown-5 (0.1 eq) and cool to 0 °C.

  • Substrate Addition: Add 1-hydroxycyclopentylacetonitrile (1.0 eq) dropwise.

    • Validation Check: Stir for 30 minutes until hydrogen gas (H₂) evolution completely ceases. The cessation of bubbling physically validates complete alkoxide formation.

  • Methylation: Add Methyl Iodide (MeI, 2.0 eq) dropwise. Maintain the internal temperature strictly <10 °C to suppress elimination side-reactions. Stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Data Presentation & Optimization Metrics

Table 1: Effect of Reduction Conditions on Amine Selectivity Data demonstrates the necessity of inverse addition or ammonia additives to suppress dimerization.

Reducing AgentSolventAdditive / TechniquePrimary Amine Yield (%)Secondary Amine (Dimer) (%)
LiAlH₄THFNone (Standard Addition)65%25%
LiAlH₄THFNone (Inverse Addition) 88% <5%
Raney-Ni / H₂EtOHNone55%35%
Raney-Ni / H₂EtOHNH₃ (Excess) 92% <2%

Table 2: O-Methylation Optimization Parameters Data highlights the impact of temperature and cation chelation on the suppression of E1cB elimination.

BaseSolventAdditiveTemperatureO-Methylation Yield (%)Elimination Byproduct (%)
NaHTHFNone25 °C45%40%
NaHTHFNone0 °C60%25%
NaH THF 15-Crown-5 0 °C 91% <5%

References

  • Direct Catalytic Aldol-Type Reactions Using RCH2CN Source: Organic Letters, American Chemical Society. URL:[Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Source: Chemistry Steps. URL:[Link]

Sources

Optimization

Technical Support Center: High-Purity Isolation of 2-(1-Methoxycyclopentyl)ethanamine HCl

Case ID: PUR-MCE-001 Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the purification of 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride (CAS: Analogous to 1...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MCE-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride (CAS: Analogous to 1546681-31-5 derivatives). This compound—a gem-disubstituted amino ether—presents unique purification challenges due to the lability of the tertiary methoxy group and the persistence of starting materials like cyclopentanone.

The protocols below prioritize chemical stability (preventing elimination to the alkene) and removal of neutral impurities (ketones/alcohols) via self-validating extraction and recrystallization workflows.

Part 1: Diagnostic Troubleshooting (The Triage)

Before initiating purification, compare your analytical data (1H-NMR or LCMS) against this diagnostic matrix to identify the specific impurity profile.

Symptom / Observation Likely Impurity Root Cause Recommended Protocol
Oily/Sticky Crystals Cyclopentanone (Starting Material)Incomplete reaction; poor separation of neutrals.Protocol A (Acid/Base Extraction)
NMR: Olefinic peaks (5.4–5.8 ppm) 1-(2-aminoethyl)cyclopenteneElimination of MeOH due to excess heat/acid.Protocol B (Recrystallization)
NMR: Missing Singlet (~3.1 ppm) 1-(2-aminoethyl)cyclopentanolHydrolysis of methoxy group (demethylation).Protocol B (Solvent Switch)
Low Melting Point (<150°C) Mixed inorganic saltsTrapped NaCl/KCl from neutralization.Protocol C (Anhydrous Crash)
Diagnostic Logic Flow

Use the following decision tree to select the correct workflow.

PurificationLogic Start Crude Sample Analysis CheckNeutrals Are neutral impurities present? (Ketones, Alcohols) Start->CheckNeutrals CheckSalt Is the salt form defined? CheckNeutrals->CheckSalt No Action_AB Protocol A: Acid-Base Back-Extraction CheckNeutrals->Action_AB Yes (Ketone/Alkene detected) CheckPurity Is Purity > 98%? CheckSalt->CheckPurity Yes (Solid) Action_Recryst Protocol B: Recrystallization (IPA/EtOAc) CheckSalt->Action_Recryst No (Amorphous/Oily) CheckPurity->Action_Recryst No (<98%) Action_Done Release Batch CheckPurity->Action_Done Yes Action_AB->CheckSalt

Caption: Diagnostic logic flow for selecting the appropriate purification method based on impurity profile.

Part 2: Purification Protocols
Protocol A: The "Reset" (Acid-Base Back-Extraction)

Target: Removal of non-basic impurities (Cyclopentanone, Alkenes, neutral Alcohols) that are co-precipitating with the amine salt.

Theory: The target molecule is a primary amine (


). By manipulating pH, we can shuttle the amine between aqueous and organic phases, leaving neutral impurities behind.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude HCl salt in minimal distilled water (approx. 10 mL/g).

  • The Acid Wash (Crucial): Wash the aqueous solution with Dichloromethane (DCM) (

    
     vol).
    
    • Mechanism:[1][2][3][4] The amine remains protonated (

      
      ) and stays in the water. Neutral impurities (ketones, alkenes) partition into the DCM.
      
    • Checkpoint: Discard the DCM layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 20% NaOH until pH > 12.

    • Visual Cue: The solution should become cloudy as the freebase amine oils out.

  • Extraction: Extract the freebase amine with DCM (

    
     vol).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo at < 30°C .
    
    • Warning: Do not heat above 30°C. The freebase is volatile and prone to elimination.

  • Salt Reformation: Redissolve the oil in anhydrous Diethyl Ether (

    
    ). Add 2M HCl in Diethyl Ether  dropwise at 0°C. Filter the resulting white precipitate.
    
Protocol B: The "Polish" (Recrystallization)

Target: Removal of structurally similar amine impurities and hydrolysis products.

Theory: Amine hydrochlorides are highly soluble in methanol/water but sparingly soluble in ethers/ketones. A dual-solvent system utilizes this gradient.

Solvent System: Isopropanol (IPA) [Solvent] / Ethyl Acetate (EtOAc) [Anti-solvent]. Note: Avoid Acetone, as it can form Schiff bases with the primary amine.

Step-by-Step Workflow:

  • Hot Dissolution: Place the crude solid in a flask with a reflux condenser. Add Isopropanol (IPA) and heat to near-boiling (80°C). Add just enough IPA to dissolve the solid completely.

  • Anti-Solvent Addition: Remove from heat. While still hot, add Ethyl Acetate (EtOAc) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot IPA to clear the solution again.

  • Controlled Cooling:

    • Let stand at room temperature for 1 hour.

    • Move to 4°C (fridge) for 2 hours.

    • Move to -20°C (freezer) overnight (optional for max yield).

  • Filtration: Filter the crystals rapidly under cold conditions. Wash with cold (

    
    ) EtOAc/Ether (1:1 mixture).
    
  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Part 3: Advanced Troubleshooting (FAQs)

Q1: My product is turning pink/brown upon storage. Why?

  • Cause: Oxidation of the amine or trace acid catalyzing the elimination of the methoxy group.

  • Fix: Store the HCl salt under Argon/Nitrogen at -20°C. Ensure all solvent traces are removed, as residual DCM can degrade amines over time.

Q2: I see a "doublet of triplets" at 3.5 ppm and 3.8 ppm in NMR. Is this the product?

  • Analysis: No. The target molecule has a singlet methoxy peak (~3.1-3.2 ppm) and a triplet for the

    
     group. Complex splitting in the 3.5-4.0 ppm range often indicates the hydrolysis product  (alcohol), where the protons are diastereotopic due to the chiral center created (or ring puckering) upon losing the symmetry of the methoxy group.
    

Q3: Can I use aqueous HCl to form the salt?

  • Risk: Avoid if possible. The combination of water, strong acid, and heat (exothermic salt formation) promotes the

    
     loss of methanol, generating the alkene impurity [1].
    
  • Solution: Always use anhydrous HCl (gas) generated in situ or purchased as a solution in Dioxane or Ether.

Part 4: Process Visualization

The following diagram illustrates the critical Acid-Base extraction pathway designed to separate the target amine from neutral precursors.

AcidBaseExtraction Crude Crude HCl Salt (Impure) WaterSol Dissolve in H2O (Amine = R-NH3+) Crude->WaterSol DCMWash Wash w/ DCM (Discard Organic) WaterSol->DCMWash Removes Neutrals Basify Add NaOH (pH > 12) (Amine = Freebase) DCMWash->Basify Aqueous Layer Extract Extract w/ DCM (Collect Organic) Basify->Extract SaltForm Add HCl/Ether (Precipitate Pure Salt) Extract->SaltForm Anhydrous Conditions

Caption: Protocol A workflow: Selective partitioning of amine salts vs. neutral impurities.

References
  • Stability of Amino Acid Prodrugs Containing Methoxy Linkers. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the relative instability of methoxy linkers in amine-containing compounds under varying pH conditions. URL:[Link]

  • Purification of Laboratory Chemicals (Amine Salts). Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: Standard protocols for recrystallization of amine hydrochlorides using alcohol/ether systems. URL:[Link]

  • Basicity and Purification of Aliphatic Amines. Source: Chemistry LibreTexts. Context: Theoretical basis for acid-base extraction and pKb values of primary amines. URL:[Link][3][5][6]

Sources

Troubleshooting

Optimal pH for extraction of 2-(1-Methoxycyclopentyl)ethanamine free base

Case Reference: OPT-PH-AMINE-01 Executive Summary & Chemical Context You are attempting to isolate the free base of 2-(1-Methoxycyclopentyl)ethanamine . This molecule contains a primary aliphatic amine attached via an et...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: OPT-PH-AMINE-01
Executive Summary & Chemical Context

You are attempting to isolate the free base of 2-(1-Methoxycyclopentyl)ethanamine . This molecule contains a primary aliphatic amine attached via an ethyl linker to a quaternary cyclopentyl carbon bearing a methoxy group.

  • Target Species: Free Base (Uncharged, Organic Soluble)

  • Critical Constraint: The 1-methoxy group constitutes a tertiary ether. While stable to base, it may be sensitive to strong acids (risk of elimination to the alkene or hydrolysis).

  • The "Golden Number" (pH):

    
     12.6 
    

The extraction efficiency is governed by the Henderson-Hasselbalch equation. For primary aliphatic amines (pKa


 10.6), a pH of 10.6 results in only 50% recovery. To achieve >99% recovery, the aqueous phase must be adjusted to at least 2 log units above the pKa .
Technical FAQs
Q1: What is the exact pH target, and why does it matter?

A: You must target a pH of 12.6 to 13.0 .

  • The Science: The conjugate acid of your amine (

    
    ) has an estimated pKa of 10.6  (typical for primary alkyl amines like ethylamine or cyclopentylamine).
    
  • The Math: According to Henderson-Hasselbalch:

    
    
    At pH 10.6, the ratio is 1:1 (50% yield). At pH 12.6, the ratio is 100:1 (
    
    
    
    99% free base).
  • The Risk: Below pH 12, significant amounts of the amine remain protonated (water-soluble), leading to drastic yield loss.

Q2: Which solvent system provides the cleanest phase separation?

A: We recommend Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

SolventLogP (Est.)AdvantagesDisadvantages
DCM 1.25High solubility for amines; heavier than water (bottom layer).Environmental concerns; emulsion risk.
MTBE 0.94Good partition coefficient; forms fewer emulsions; floats on water.Flammable; lower solubility for polar impurities.
CPME 1.59Best for Stability. Hydrophobic, resists peroxide formation, green alternative.Higher cost; less common in standard labs.

Recommendation: Use MTBE if purity is paramount (rejects polar impurities). Use DCM if yield is the only priority (maximum solubilization).

Q3: I see three layers or a "rag" layer. How do I fix this?

A: This is a stable emulsion, common with amines due to their surfactant-like properties at high pH. Protocol to Break Emulsion:

  • Add Saturated NaCl (Brine) to the aqueous phase (increases ionic strength).

  • Filter the mixture through a Celite pad if solid particulates are visible.

  • Wait 15 minutes. If separation fails, add a small amount of Methanol (breaks surface tension) or centrifuge.

Troubleshooting Logic & Workflow

The following diagrams illustrate the decision-making process and the extraction workflow.

Figure 1: The Extraction Logic Tree (Henderson-Hasselbalch)

pH_Logic Start Start: Aqueous Amine Salt Check_pH Check Aqueous pH Start->Check_pH Decision_1 Is pH < 10.6? Check_pH->Decision_1 Decision_2 Is pH 10.6 - 12.0? Decision_1->Decision_2 No Result_Acid Species: R-NH3+ (100%) Solubility: Water Yield: 0% Decision_1->Result_Acid Yes Decision_3 Is pH > 12.5? Decision_2->Decision_3 No Result_Mix Species: Mix (50-90%) Solubility: Partitioned Yield: Poor Decision_2->Result_Mix Yes Result_Base Species: R-NH2 (>99%) Solubility: Organic Yield: High Decision_3->Result_Base Yes Action_Base Add NaOH / KOH Result_Acid->Action_Base Adjust Result_Mix->Action_Base Adjust Action_Base->Check_pH

Caption: Logic flow determining yield based on pH relative to the amine pKa (10.6).

Figure 2: Optimized Extraction Workflow

Extraction_Workflow Input Crude Reaction (Acidic Salt) Basify Basify to pH 13 (2M NaOH, Cold) Input->Basify Cool to 0°C Extract Extract x3 (MTBE or DCM) Basify->Extract Check pH Wash Brine Wash (Remove H2O) Extract->Wash Combine Organics Dry Dry (Na2SO4) & Concentrate Wash->Dry Product Free Base Oil Dry->Product

Caption: Step-by-step workflow for isolating the free base from an acidic salt.

Standard Operating Protocol (SOP)

Objective: Isolation of 2-(1-Methoxycyclopentyl)ethanamine free base.

  • Preparation:

    • Dissolve the crude amine salt in minimal distilled water (approx. 5-10 mL/g).

    • Cool the solution to 0–5 °C in an ice bath. Reason: Exothermic neutralization can degrade impurities or cause volatile loss.

  • Basification:

    • Slowly add 2M or 5M NaOH dropwise with stirring.

    • Stop Point: Monitor pH using a calibrated probe or high-range paper. Continue until pH stabilizes at 12.5–13.0 .

    • Note: Ensure the solution does not heat up significantly.

  • Extraction:

    • Add the organic solvent (MTBE recommended) at a 1:1 volume ratio relative to the aqueous phase.

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate. Collect the organic (top) layer.

    • Repeat the extraction 2 more times with fresh solvent.

  • Washing & Drying:

    • Combine the organic extracts.

    • Wash once with saturated Brine (NaCl) to remove entrained water and inorganic bases.

    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      )  for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap). Caution: Primary amines can be volatile. Do not use high vacuum or excessive heat (>40°C).

References
  • PubChem. (n.d.).[1] 2-[1-(Methoxymethyl)cyclopentyl]ethanamine Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • LibreTexts. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. Retrieved March 1, 2026, from [Link]

  • Watanabe, K. (2013). Cyclopentyl Methyl Ether (CPME) as a Green Solvent.[2] Zeon Corporation Technical Report. Retrieved March 1, 2026, from [Link]

  • OpenStax. (2016). Henderson-Hasselbalch Equation. Chemistry 2e. Retrieved March 1, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stabilization of Methoxy-Substituted Amine Salts

Introduction: The Stability Paradox Methoxy-substituted amine salts present a unique storage challenge due to the conflicting chemical nature of their functional groups. While the amine salt formation (e.g., Hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Methoxy-substituted amine salts present a unique storage challenge due to the conflicting chemical nature of their functional groups. While the amine salt formation (e.g., Hydrochloride, Hydrobromide) is intended to stabilize the basic nitrogen against oxidation, the presence of the methoxy group (an electron-donating ether) activates the aromatic ring or alkyl chain, making the molecule susceptible to oxidative coupling, demethylation, and hydrolysis under specific micro-environmental conditions.

This guide moves beyond generic "store in a cool, dry place" advice. It deconstructs the specific molecular failure modes of these compounds and provides a self-validating storage protocol designed to arrest entropy.

PART 1: The Degradation Landscape (Mechanism)

To prevent decomposition, one must understand the invisible war occurring in the storage vial. The three primary enemies are Moisture , Oxygen , and Photon Energy , which trigger a cascade of failure modes.

The "Proton-Pump" Failure Mode

Amine salts are often hygroscopic.[1] When they absorb atmospheric water, they form a localized "micro-brine" on the crystal surface. In this aqueous phase, the salt can dissociate.

  • Risk: The free proton (

    
    ) becomes available to attack the methoxy ether linkage. Over time, even weak acidity can catalyze O-demethylation , converting the methoxy group into a phenol or alcohol (a major purity impurity).
    
The "Electron-Rich" Trap

Methoxy groups are electron-donating. If the amine is aromatic (e.g., an anisidine derivative), the ring is highly activated.

  • Risk: Trace oxygen, catalyzed by light, can cause oxidative coupling (dimerization) or quinone formation, leading to the characteristic "pink/brown" discoloration seen in aged samples.

Visualizing the Decay Pathway

DecompositionPathways Salt Intact Methoxy-Amine Salt Moisture Atmospheric Moisture (Hygroscopicity) Salt->Moisture Absorption Oxygen Oxygen + Light (Photo-oxidation) Salt->Oxygen Exposure Dissociation Salt Dissociation (Micro-Aqueous Phase) Moisture->Dissociation Solvation Oxidation N-Oxide / Quinone (Discoloration) Oxygen->Oxidation Radical Mechanism FreeProton Acid Catalysis (H+) Dissociation->FreeProton Equilibrium Demethylation O-Demethylation (Impurity: Phenol/Alcohol) FreeProton->Demethylation Slow Hydrolysis

Figure 1: Mechanistic pathways of methoxy-amine salt degradation. Note that moisture acts as the solvent catalyst for demethylation, while oxygen drives discoloration.

PART 2: Troubleshooting Dashboard (FAQ)

Q1: My white powder has turned pink/brown after 3 months at 4°C. Is it still usable?

  • Diagnosis: This is classic oxidative degradation .[2] The color comes from trace quinone-like species or N-oxides, which have high extinction coefficients (meaning a tiny amount causes visible color).

  • Verdict: Likely >98% pure, but the surface is compromised.

  • Action: If the bulk is still white, perform a recrystallization (see standard texts like Armarego [1]). If the whole solid is colored, check purity via HPLC/NMR. For sensitive biological assays, discard it. The color indicates the "inert" barrier was breached.

Q2: The salt has clumped into a sticky mass. Can I dry it in an oven?

  • Diagnosis: Hygroscopic failure . The lattice has absorbed water, lowering the melting point and causing "caking."

  • Risk: Heating a wet, acidic amine salt (especially HCl salts) accelerates demethylation [2].

  • Action: Do NOT heat. Dissolve the mass in dry methanol, add a desiccant (anhydrous

    
    ), filter, and remove solvent under high vacuum at ambient temperature. Store immediately in a desiccator.
    

Q3: I see a new peak in the NMR around 9.5 ppm (phenolic OH) or a loss of the methoxy singlet (3.8 ppm).

  • Diagnosis: O-Demethylation .[3] This is a chemical change, not just physical.

  • Cause: Long-term storage in an acidic environment (excess HCl in the salt) combined with moisture.

  • Action: The sample is chemically degraded.[4][5] It must be repurified or resynthesized.

PART 3: Storage Protocols (The "How-To")

To ensure stability, you must construct a Double-Barrier System .

Protocol A: The "Russian Doll" Containment (Recommended)

Best for: Long-term storage (>6 months) of hygroscopic HCl/TFA salts.

  • Primary Vessel: Place the amine salt in a glass vial with a Teflon-lined screw cap. Do not use plastic snap-caps (permeable to

    
    ).
    
  • Argon Purge: Gently flow dry Argon gas into the vial for 10 seconds before capping to displace humid air.

  • Secondary Vessel: Place the Primary Vessel inside a larger jar (e.g., a wide-mouth HDPE or glass jar).

  • Desiccant Layer: Fill the void space in the Secondary Vessel with indicating silica gel or

    
     packets.
    
  • Thermal Lock: Store the entire assembly at -20°C .

Protocol B: Handling "Sticky" Salts (Weighing Guide)

Methoxy-amine salts often absorb water during the 2 minutes it takes to weigh them.

  • Equilibration: Allow the cold storage vial to warm to Room Temperature (RT) inside a desiccator before opening. Opening a cold vial at RT causes immediate condensation (dew point principle).

  • Glove Box (Ideal): Weigh in a

    
     atmosphere.
    
  • Speed (Practical): If no glove box is available, use the "Tare-and-Shoot" method:

    • Tare the receiving flask.

    • Quickly transfer approximate amount.

    • Record exact weight.

    • Immediately dissolve in the reaction solvent; do not leave solid sitting on the balance.

PART 4: Comparative Data & Salt Selection

Not all salts are created equal. If your methoxy-amine HCl salt is persistently unstable, consider converting it to a different counter-ion form.

Salt FormHygroscopicityStability RiskRecommendation
Hydrochloride (HCl) HighHigh (Acidic hydrolysis risk)Standard, but requires strict desiccation.
Hydrobromide (HBr) MediumHigh (Br- can oxidize; acidic)Avoid for long-term storage if possible.
Fumarate LowLow (Non-hygroscopic, mild acid)Excellent alternative for storage stability.
Tosylate LowLow (Stable lattice)Good, but adds significant molecular weight.

Table 1: Stability profile of common amine counter-ions. Switching to Fumarate or Tosylate can often solve persistent degradation issues [3].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization of amine salts).

  • Li, J., et al. (2023). "Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions." Green Chemistry. (Demonstrates that acidic conditions + heat facilitate demethylation).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Authoritative guide on how counter-ions affect hygroscopicity).

  • BenchChem Tech Support. (2025). "Cilastatin ammonium salt storage conditions." (Case study on hygroscopic amine salt handling).

Sources

Troubleshooting

Technical Support Center: 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride

The following technical guide serves as a specialized support resource for researchers working with 2-(1-Methoxycyclopentyl)ethanamine hydrochloride . This document addresses the compound's specific physicochemical behav...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 2-(1-Methoxycyclopentyl)ethanamine hydrochloride . This document addresses the compound's specific physicochemical behaviors, focusing on its moisture sensitivity and stability profile.

Executive Technical Summary

2-(1-Methoxycyclopentyl)ethanamine hydrochloride is a specialized building block featuring a tertiary ether motif (the 1-methoxycyclopentyl group) and a primary amine hydrochloride tail.

  • Primary Challenge: The compound exhibits significant hygroscopicity typical of low-molecular-weight amine salts.

  • Secondary Challenge: The tertiary ether linkage is chemically susceptible to acid-catalyzed hydrolysis or elimination (demethoxylation) if exposed to moisture and heat, particularly due to the intrinsic acidity of the hydrochloride salt.

  • Operational Mandate: Strict exclusion of moisture is required not just for weighing accuracy, but to prevent autocatalytic degradation.

Troubleshooting Guide & FAQs

Direct solutions for observed experimental anomalies.

Q1: The solid has turned into a sticky gum or oil upon opening the vial. Is it degraded?

Diagnosis: This is likely deliquescence caused by moisture absorption, not necessarily immediate chemical degradation. Mechanism: The hydrochloride salt lattice energy is easily overcome by the hydration energy of atmospheric water. Once dissolved in this absorbed water, the local pH drops (due to the ammonium salt), creating a micro-environment that can eventually lead to chemical hydrolysis. Action Plan:

  • Immediate: Do not heat to dry (risk of elimination).

  • Rescue: Dissolve the gum in anhydrous dichloromethane (DCM) or methanol. Dry over

    
    , filter, and concentrate in vacuo at low temperature (<30°C).
    
  • Prevention: Handle exclusively in a desiccator or glovebox.

Q2: I see unexpected peaks in the proton NMR (approx. 3.2 ppm and 5.4 ppm). What is happening?

Diagnosis: You are observing hydrolysis and elimination products . Technical Insight:

  • Methanol (approx. 3.2-3.4 ppm): The methoxy group at the tertiary carbon (C1 of cyclopentyl) is acid-labile. In the presence of water and the HCl salt, it hydrolyzes to release methanol.

  • Olefinic Protons (approx. 5.3-5.6 ppm): The resulting tertiary carbocation can undergo E1 elimination to form 2-(cyclopent-1-enyl)ethanamine (the endocyclic alkene). Resolution: If these peaks exceed 5% integration, the batch is compromised. Purification via recrystallization is difficult due to the similar polarity of the alcohol byproduct; re-synthesis or repurchasing is recommended.

Q3: Can I store stock solutions in water or DMSO?

Answer: No for water; Caution for DMSO.

  • Aqueous: The compound is an amine hydrochloride.[1] In water, it is stable for short periods (hours) at neutral pH, but acidic stock solutions (pH < 5) will accelerate the cleavage of the tertiary ether over days.

  • DMSO: DMSO is hygroscopic. Wet DMSO will facilitate the same degradation.

  • Best Practice: Store as a solid at -20°C. If a stock solution is necessary, use anhydrous ethanol or methanol and store at -20°C for no more than 1 week.

Data Summary: Stability Profile

ParameterSpecification / ObservationRisk Level
Hygroscopicity High (Deliquescent at >40% RH)Critical
Solid State Stability Stable at -20°C under ArgonLow
Aqueous Stability

at pH 2 (Acidic)
High
Thermal Stability Decomposes >100°C (Loss of MeOH)Medium
Reactivity Tertiary ether susceptible to

/

Medium

Experimental Protocols

Protocol A: Safe Handling & Weighing

Context: To prevent deliquescence during transfer.

  • Equilibration: Allow the storage vial to warm to room temperature before opening (prevents condensation).

  • Environment: Ideally, weigh inside a glovebox under

    
     or Ar.
    
  • Alternative (Benchtop):

    • Purge a tared vial with Argon.

    • Quickly transfer the approximate amount.

    • Immediately recap and seal with Parafilm.

    • Record exact mass.[2]

  • Solubilization: Add anhydrous solvent (e.g., DCM, dry MeOH) directly to the weighing vial to create a stock solution of known concentration.

Protocol B: Desiccation of Wet Material

Context: Recovering material that has absorbed slight surface moisture.

  • Place the open vial in a vacuum desiccator containing fresh

    
     (Phosphorus Pentoxide) or activated molecular sieves.
    
  • Apply high vacuum (< 1 mbar) for 12–24 hours at room temperature .

  • WARNING: Do not apply heat (>40°C) while under vacuum, as this promotes the elimination of methanol from the tertiary center [1].

Mechanistic Visualization

Figure 1: Acid-Catalyzed Degradation Pathway

Visualizing the risk of moisture exposure for tertiary amino-ethers.

DegradationPathway Compound 2-(1-Methoxycyclopentyl) ethanamine HCl (Intact) Intermediate Tertiary Carbocation Intermediate Compound->Intermediate - MeOH (Slow) Methanol Methanol (Byproduct) Compound->Methanol Moisture Moisture (H2O) + H+ (from HCl) Moisture->Compound Induces Alcohol 1-(2-Aminoethyl) cyclopentanol (Hydrolysis Product) Intermediate->Alcohol + H2O Alkene 2-(Cyclopent-1-enyl) ethanamine (Elimination Product) Intermediate->Alkene - H+ (Elimination)

Caption: Under acidic/moist conditions, the methoxy group can leave, generating a carbocation that resolves into an alcohol (hydrolysis) or alkene (elimination).[2][3]

Figure 2: Recommended Handling Workflow

Decision tree for maintaining compound integrity.

HandlingWorkflow Start Start: Solid Sample Check Check Appearance Start->Check Dry White Crystalline Solid Check->Dry Wet Sticky/Gooey/Oil Check->Wet ActionDry Weigh in Glovebox or under Argon flow Dry->ActionDry ActionWet Do NOT Heat. Dissolve in dry DCM. Dry with Na2SO4. Wet->ActionWet Storage Store at -20°C Dessicated ActionDry->Storage ActionWet->Storage

Caption: Operational logic for handling hygroscopic amino-ethers to prevent degradation.

References

  • Thieme Chemistry. (2023). Stability of 1,1-Diacyloxy and Alkoxy Compounds. Science of Synthesis. Retrieved from [Link]

  • PubChem. (2023). 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Salt Form Optimization for 2-(1-Methoxycyclopentyl)ethanamine

Welcome to the technical resource center for 2-(1-Methoxycyclopentyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for 2-(1-Methoxycyclopentyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide actionable troubleshooting strategies. As your partner in development, we aim to provide not just protocols, but the scientific rationale behind them to empower your decision-making process.

Introduction: The Critical Role of Salt Selection

The free base of 2-(1-Methoxycyclopentyl)ethanamine, like many primary amines, can present significant challenges in terms of handling, stability, and manufacturability.[1] Forming a salt is a common and effective strategy to modulate the physicochemical properties of an active pharmaceutical ingredient (API).[2][3] An appropriate salt form can significantly enhance thermal stability, reduce hygroscopicity, improve solubility and dissolution rate, and lead to a crystalline solid that is easier to handle and formulate.[4][5] Conversely, an improperly chosen salt can introduce new problems, such as polymorphism, instability, or poor bioavailability.[3][6]

This guide provides a structured approach to diagnosing stability issues with the free base and systematically selecting an optimal, stable salt form for 2-(1-Methoxycyclopentyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: My free base of 2-(1-Methoxycyclopentyl)ethanamine is an oil/low melting point solid and appears to be degrading over time. Why is this happening? A1: The free base form of many amines, especially those with lower molecular weights, can have low melting points and may be prone to degradation through several mechanisms.[7] One common pathway is oxidative degradation, where the amine group is susceptible to oxidation when exposed to air.[8] Another is the potential for reaction with atmospheric carbon dioxide to form a carbamate salt. Without the stabilizing ionic lattice of a crystalline salt, the molecules are more mobile and susceptible to chemical reactions.[]

Q2: What are the primary benefits of converting the free base to a salt form? A2: The primary goal of salt formation is to improve the drug's overall physicochemical properties. Key benefits include:

  • Improved Stability: Creating a salt introduces strong ionic interactions, which lock the molecule into a more stable crystal lattice, often increasing the melting point and reducing susceptibility to chemical degradation.[3]

  • Enhanced Solubility: Salt formation is a widely used technique to increase the aqueous solubility and dissolution rate of weakly basic drugs like this one, which can be critical for bioavailability.[3][10]

  • Reduced Hygroscopicity: While some salts can be hygroscopic, a well-chosen salt can be significantly less so than the free base or other salt forms, making it easier to handle and formulate.[11]

  • Crystallinity: Salts are often highly crystalline, which is desirable for purification, handling, and ensuring consistent performance during manufacturing.[2]

Q3: How do I choose which counter-ions (acids) to use for a salt screening study? A3: A rational approach to counter-ion selection is based on the pKa of your API and the desired properties. For a basic API like 2-(1-Methoxycyclopentyl)ethanamine, you will use an acid counter-ion. A general rule of thumb is that the difference in pKa between the base (your API) and the acid (the counter-ion) should be at least 3 units to ensure the formation of a stable salt that does not disproportionate in solution.[12] You should screen a variety of pharmaceutically acceptable counter-ions with varying pKa values and properties. Hydrochloride and mesylate are common starting points due to their low molecular weight, but others like sulfate, tartrate, and citrate should also be considered.[2][3]

Q4: What are the key regulatory guidelines I should be aware of for stability testing? A4: The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This defines the requirements for long-term, intermediate, and accelerated stability studies.[13][14]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[13]

  • ICH Q3A/B: Impurities in New Drug Substances/Products.[13] These guidelines are essential for designing studies that will be acceptable for regulatory submissions.[15][16]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My newly formed salt is extremely sticky and difficult to handle. What does this mean and what should I do?

Possible Cause: This is a classic sign of high hygroscopicity, where the salt readily absorbs moisture from the atmosphere.[17][18] Some common salts, like hydrochloride, can be particularly prone to this if the free base is very basic.[2] The absorbed water acts as a plasticizer, reducing the glass transition temperature and leading to a sticky or gummy consistency. This can severely impact powder flow, processing, and long-term stability.[19]

Troubleshooting Workflow:

  • Quantify the Hygroscopicity: First, you must confirm and quantify the extent of the problem. This will allow you to compare different salt forms objectively.

    • Action: Perform a hygroscopicity study. A simple method involves exposing a pre-weighed sample to a high-humidity environment (e.g., a desiccator with a saturated salt solution) and measuring the weight gain over 24 hours.[17] For more detailed analysis, Dynamic Vapor Sorption (DVS) is the preferred method.[11][]

  • Screen Alternative Salt Forms: If the salt is confirmed to be highly hygroscopic, you must screen for alternative, less hygroscopic counter-ions.

    • Action: Initiate a broader salt screening study. Select a range of counter-ions, including dicarboxylic acids (e.g., tartrate, fumarate) or sulfonic acids (e.g., mesylate, besylate), which often produce less hygroscopic salts compared to hydrochloride.[3]

  • Assess Crystallinity: Ensure the material is crystalline. Amorphous materials are generally more hygroscopic than their crystalline counterparts.[2]

    • Action: Analyze the sample using X-Ray Powder Diffraction (XRPD). A sharp diffraction pattern indicates a crystalline material, while a broad halo suggests an amorphous form. If amorphous, work on developing a robust crystallization process.

Issue 2: My chosen salt form shows good initial properties, but it degrades under accelerated stability conditions (e.g., 40°C / 75% RH).

Possible Cause: The salt form, while perhaps crystalline and non-hygroscopic, may still be susceptible to chemical degradation. This could be due to hydrolysis, oxidation, or interaction with the counter-ion itself.[][21] Another possibility is that you have a metastable polymorph that is converting to a less stable form or an amorphous state under stress.[22][23]

Troubleshooting Workflow:

G start Degradation Observed in Accelerated Stability Study check_polymorph Is the solid form (polymorph) unchanged after the study? (Check with XRPD) start->check_polymorph identify_degradants Identify Degradation Products (LC-MS, NMR) check_polymorph->identify_degradants Yes polymorph_issue Polymorphic conversion is the issue. Perform a comprehensive polymorph screen to find the thermodynamically stable form. check_polymorph->polymorph_issue No assess_pathway Determine Degradation Pathway (e.g., Hydrolysis, Oxidation) identify_degradants->assess_pathway hydrolysis Is degradation hydrolytic? assess_pathway->hydrolysis oxidation Is degradation oxidative? hydrolysis->oxidation No hydrophobic_salt Screen for more hydrophobic or anhydrous salt forms. (e.g., besylate, tosylate) hydrolysis->hydrophobic_salt Yes antioxidants Consider formulation with antioxidants or packaging under inert atmosphere. oxidation->antioxidants Yes rescreen Instability is inherent or counter-ion related. Re-initiate salt screening with different counter-ion classes. oxidation->rescreen No

  • Characterize the "After": The first step is to understand what has changed.

    • Action: Use XRPD to check for changes in the crystal form (polymorphism).[24] Use HPLC to quantify the appearance of impurities and the loss of the parent API.[25][26]

  • Identify the Degradants: If new impurity peaks are observed in the HPLC, identify their structures.

    • Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the degradation products. This can provide immediate clues as to the degradation pathway (e.g., an increase of 16 amu suggests oxidation).

  • Evaluate the Degradation Pathway: Based on the degradant structures, determine the likely cause.

    • Hydrolysis: If the methoxy group is being cleaved, for example, this points to hydrolysis. This can be exacerbated by moisture uptake. A less hygroscopic salt may be more stable.[3]

    • Oxidation: If the amine or adjacent carbons are being oxidized, this suggests an oxidative pathway.[8]

  • Mitigate the Problem:

    • If polymorphic conversion is the issue, you must conduct a thorough polymorph screen to find the most thermodynamically stable form, as this form will have the lowest energy and least tendency to convert.[22][27][28]

    • If hydrolysis is the problem, screen for more hydrophobic salt forms (e.g., salts of larger organic acids) that may offer better protection from moisture.[3]

    • If instability appears inherent , it may be necessary to re-screen a wider variety of counter-ions to find one that produces a more robust crystal lattice.

Issue 3: I have identified multiple crystalline forms (polymorphs) of my salt. Which one should I develop?

Possible Cause: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a very common phenomenon in pharmaceutical solids.[22][23] Different polymorphs can have different properties, including solubility, stability, and melting point.[6] Developing a metastable form is risky, as it could convert to the more stable form unexpectedly during storage or manufacturing, altering the drug product's performance.[28]

Troubleshooting Workflow:

  • Discover as Many Forms as Possible: You cannot select the best form if you haven't found it yet.

    • Action: Perform a comprehensive polymorph screen. This involves attempting to crystallize the salt from a wide variety of solvents and under different conditions (e.g., fast cooling, slow evaporation, anti-solvent addition).[28][29]

  • Characterize Each Form: Each unique crystal form must be characterized.

    • Action: Use XRPD to get a unique "fingerprint" for each polymorph. Use Differential Scanning Calorimetry (DSC) to determine the melting point and identify any phase transitions. Thermogravimetric Analysis (TGA) can identify if the forms are solvates or hydrates.[30][31]

  • Determine the Relative Stability: The most critical step is to determine the thermodynamically stable form at your target storage condition (usually room temperature).

    • Action: Conduct competitive slurry experiments. In this experiment, you stir a mixture of two polymorphs in a solvent in which they are slightly soluble. Over time, the metastable form will dissolve and the more stable form will crystallize out. By monitoring the solid form using XRPD, you can determine which form is more stable under those conditions.[23][28]

  • Select the Development Candidate: In almost all cases, the most thermodynamically stable polymorph should be chosen for development.[6] This minimizes the risk of solid-form changes during the product's shelf life.

Data Summary and Protocols

Table 1: Comparison of Common Pharmaceutical Counter-Ions for Basic APIs
Counter-IonAcid pKa (approx.)Molecular Weight ( g/mol )Typical Properties and Considerations
Hydrochloride -7.036.5Low MW, high salt loading. Can be hygroscopic. Potential for common ion effect in gastric fluid.[2]
Sulfate 1.9998.1Divalent, can form 2:1 or 1:1 salts. Often forms stable, crystalline hydrates.[3]
Mesylate -1.996.1Good crystallinity, often non-hygroscopic. A common alternative to HCl.[2]
Maleate 1.9, 6.1116.1Dicarboxylic acid, can improve solubility. Potential for reactivity (Michael addition) with some APIs.
L-Tartrate 3.0, 4.4150.1Chiral counter-ion, useful for resolutions. Often forms highly crystalline, stable hydrates.
Citrate 3.1, 4.8, 6.4192.1Trivalent, can form complex salts. Often very water-soluble.
Besylate -2.6158.2Larger, more hydrophobic counter-ion. Can reduce hygroscopicity and improve stability.[3]
Experimental Protocols
  • Preparation: Dissolve 50 mg of 2-(1-Methoxycyclopentyl)ethanamine free base in 1 mL of a suitable solvent (e.g., isopropanol, acetone, or ethyl acetate).

  • Acid Addition: In a separate vial, prepare a stock solution of the desired counter-ion acid at the same molar concentration in the same solvent.

  • Mixing: Add one molar equivalent of the acid solution dropwise to the free base solution while stirring at room temperature.

  • Crystallization: If a solid precipitates immediately, collect it by filtration. If not, cap the vial and allow it to stand at room temperature for 24 hours. If no solid forms, try storing at 4°C, or slowly adding an anti-solvent (e.g., heptane) until turbidity is observed.

  • Isolation & Analysis: Collect any resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the solid by XRPD and DSC to confirm crystallinity and salt formation.

  • Preparation: Prepare a sealed desiccator containing a saturated solution of ammonium chloride to maintain a relative humidity of ~80% at 25°C.[17] Place a calibrated thermo-hygrometer inside to monitor conditions.

  • Sample Preparation: Accurately weigh approximately 300-500 mg of the salt into a pre-weighed, dry petri dish (W1).

  • Exposure: Place the open petri dish containing the sample into the prepared desiccator.

  • Equilibration: Allow the sample to equilibrate for 24 hours at 25°C ± 1°C.[17]

  • Measurement: After 24 hours, remove the dish and immediately weigh it again (W2).

  • Calculation: Calculate the percentage weight gain: ((W2 - W1) / W1) * 100.

  • Classification (per European Pharmacopoeia):

    • Non-hygroscopic: < 0.2% weight gain

    • Slightly hygroscopic: ≥ 0.2% and < 2%

    • Hygroscopic: ≥ 2% and < 15%

    • Very hygroscopic: ≥ 15%

G start start solvents solvents start->solvents slow_evap slow_evap solvents->slow_evap fast_cool fast_cool solvents->fast_cool anti_solvent anti_solvent solvents->anti_solvent slurry slurry solvents->slurry isolate isolate slow_evap->isolate fast_cool->isolate anti_solvent->isolate slurry->isolate xrd xrd isolate->xrd dsc_tga dsc_tga xrd->dsc_tga microscopy microscopy dsc_tga->microscopy stability stability microscopy->stability select select stability->select

  • Generation: Attempt to crystallize the target salt using a wide array of methods:

    • Solvent Screen: Dissolve the salt in at least 15-20 different solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, water, etc.) to near saturation at an elevated temperature.

    • Cooling Crystallization: Cool the solutions to room temperature and then to 4°C.

    • Evaporation: Allow a portion of each solution to evaporate slowly at ambient conditions.

    • Anti-Solvent Addition: Add a miscible anti-solvent (e.g., heptane, water) to each solution to induce precipitation.

    • Slurrying: Stir the initial solid form in various solvents for an extended period (e.g., 7 days) to promote conversion to a more stable form.

  • Isolation and Characterization: Collect every unique solid obtained and characterize it.

    • Use XRPD as the primary tool to identify unique crystal forms.

    • Use DSC and TGA to analyze the thermal properties of each unique form.

  • Stability Evaluation: Perform competitive slurry experiments between pairs of identified polymorphs to determine the most stable form under ambient conditions.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Hygroscopicity Testing. BOC Sciences.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology.
  • ICH: New Guideline for Stabilities. (2025). ECA Academy.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • Polymorph screening. CRYSFORMA.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • Polymorph screening of an active m
  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009). American Pharmaceutical Review.
  • Polymorph, Salt & Cocrystal Screening. Veranova.
  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
  • Polymorph Screening Services. (2021). Improved Pharma.
  • Solid St
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Polymorph Screening.
  • Characterisation of salts of drug substances. (2025).
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSn1GWNu9y-2PzkAz3F2U0FYvrp6oLgi9VEOHSEP5TLzCYWG2c60ry0DIJmpFNwQYRoT-6pbkbgIli6pXx6uLy6-MEdVgpFc4mek9qlkZvoo2hDrYLeLg3-kFEMsDng32Xm5ZY2zA31zQCoptqrOKg5Ny40Hvq2R5a27qMg_Xh5lco8oCC3YZ3v8uUh5uWUGGWNa5IoN1_](_
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010).
  • Solid State Chemistry During the Early Stages of Pharmaceutical Development. (2021). American Pharmaceutical Review.
  • Solid-state Analysis of the Active Pharmaceutical Ingredient in Drug Products. (2003). PubMed.
  • Improving API Solubility by Salt and Cocrystal Form
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: H-NMR Spectrum of 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride

Executive Summary This guide provides a technical comparative analysis of the Proton Nuclear Magnetic Resonance ( H-NMR) spectrum for 2-(1-Methoxycyclopentyl)ethanamine hydrochloride . As a specialized building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of the Proton Nuclear Magnetic Resonance (


H-NMR) spectrum for 2-(1-Methoxycyclopentyl)ethanamine hydrochloride . As a specialized building block in the synthesis of NMDA receptor antagonists and other CNS-active agents, verifying the identity and purity of this scaffold is critical.

This document does not merely list peaks; it compares the product's spectral signature against three critical alternatives encountered during synthesis:

  • The Free Base: To ensure complete salt formation.

  • The Non-Methylated Impurity: A common byproduct (1-(2-aminoethyl)cyclopentan-1-ol).

  • The Nitrile Precursor: Residual starting material from the reduction step.

Chemical Profile & Structural Logic[1][2][3]

Before analyzing the spectrum, we must map the structure to expected magnetic environments. The molecule consists of a lipophilic cyclopentyl ring, a distinctive methoxy ether, and a polar ethylamine tail.

Compound: 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride Formula: C


H

NO

HCl Molecular Weight: 179.69 g/mol
Structural Assignment Diagram[4]

Figure 1: Structural connectivity and predicted magnetic environments for the target compound.

Comparative Analysis: Product vs. Alternatives

The power of NMR lies in differentiation. The following sections detail how to distinguish the target product from its closest structural relatives.

Scenario A: Product (HCl Salt) vs. Free Base

Objective: Confirm conversion to the hydrochloride salt, which is preferred for stability and solubility.

FeatureTarget Product (HCl Salt)Alternative (Free Base)Mechanistic Insight

-CH

Shift

2.85 – 3.00 ppm

2.60 – 2.75 ppm
Protonation of Nitrogen creates a positive charge, deshielding the adjacent methylene protons (downfield shift).
Amine Protons

8.0 – 8.3 ppm (Broad)

1.2 – 1.5 ppm (Broad/Exchange)
In DMSO-d

, the NH

protons are visible and distinct. In the free base, NH

often exchanges or appears upfield.
Solubility Soluble in D

O, DMSO-d

Soluble in CDCl

Salt formation drastically alters solubility profiles.
Scenario B: Product vs. Non-Methylated Impurity

Objective: Detect the presence of 1-(2-aminoethyl)cyclopentan-1-ol, which occurs if the methylation step fails or if ether cleavage occurs.

FeatureTarget Product (Methoxy)Impurity (Hydroxy)Mechanistic Insight
Methoxy Singlet Present (

3.15 – 3.25 ppm)
Absent The sharp 3H singlet is the definitive marker for the methoxy group.
Hydroxyl Proton AbsentPresent (

4.0 – 5.0 ppm)
In dry DMSO-d

, the alcohol OH will appear as a singlet or doublet, absent in the target.
Ring Symmetry Slight asymmetryDistinct asymmetryThe H-bonding of the OH group can subtly alter the ring proton multiplets.
Scenario C: Product vs. Nitrile Precursor

Objective: Ensure complete reduction of 1-methoxycyclopentanecarbonitrile (or similar nitrile intermediate).

FeatureTarget Product (Amine)Impurity (Nitrile)Mechanistic Insight
Side Chain Ethyl (

CH

-CH

-N)
Methyl (

CH

-CN)
The precursor has a CH

next to a nitrile, which shifts differently (

2.5-2.6) and lacks the

-CH

coupling pattern.
Amine Signal Strong NH

None Nitriles lack the exchangeable amine protons entirely.

Experimental Protocol (Self-Validating)

To obtain the reference quality spectrum described above, follow this protocol. This method is designed to prevent "false negatives" regarding the ammonium protons.

Solvent Selection: DMSO-d


  is mandatory.
  • Why? CDCl

    
     often leads to broad, invisible ammonium peaks due to rapid exchange or precipitation of the salt. DMSO stabilizes the NH
    
    
    
    species, allowing for integration validation.

Step-by-Step Workflow:

  • Preparation: Weigh 10-15 mg of the hydrochloride salt.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Critical Check: Ensure the solution is clear. Turbidity suggests free base contamination or inorganic salts.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for impurity detection).

    • Relaxation Delay (D1): 5 seconds. (Essential for accurate integration of the Methoxy singlet vs. Ring protons).

    • Pulse Angle: 30° or 45°.

  • Processing:

    • Reference: Set residual DMSO pentet to 2.50 ppm.

    • Integration: Calibrate the Methoxy singlet to 3.00 H.

Reference Data Table

The following table summarizes the expected chemical shifts for 2-(1-Methoxycyclopentyl)ethanamine HCl in DMSO-d


.
AssignmentTypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
NH

Amine8.10 – 8.30Broad Singlet3HN/A
OCH

Ether3.18 – 3.22Singlet3HN/A
N-CH

Alkyl (

)
2.80 – 2.95Multiplet/Triplet2H~6-8 Hz
Ring-CH

Alkyl (

)
1.85 – 1.95Triplet2H~7 Hz
Ring H Cycloalkyl1.60 – 1.75Multiplet4HComplex
Ring H Cycloalkyl1.45 – 1.55Multiplet4HComplex

Note: Values are typical ranges. Exact shifts may vary


0.05 ppm depending on concentration and temperature.

Analytical Decision Tree

Use this logic flow to interpret your spectrum and determine the next steps.

Figure 2: Decision matrix for spectral validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83905257, 2-[1-(Methoxymethyl)cyclopentyl]ethanamine. Retrieved from [Link]

  • Reich, H. J. (2024). Proton NMR Chemical Shifts: Amines and Salts. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Comparative

Comparative Analysis of 13C-NMR Chemical Shifts: Quaternary Carbons in 1-Methoxycyclopentyl Scaffolds

Executive Summary: The Diagnostic Power of Ring Strain In the structural elucidation of complex aliphatic ethers—particularly in steroid synthesis and spirocyclic drug design—distinguishing between five-membered (cyclope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of Ring Strain

In the structural elucidation of complex aliphatic ethers—particularly in steroid synthesis and spirocyclic drug design—distinguishing between five-membered (cyclopentyl) and six-membered (cyclohexyl) ketals is a frequent challenge.

The quaternary carbon (C1) of a 1-methoxycyclopentyl ring exhibits a distinct, diagnostic chemical shift that is significantly deshielded relative to its cyclohexyl analog. While standard prediction tables often group "tertiary ethers" into a broad 70–80 ppm range, experimental evidence places the 1-methoxycyclopentyl quaternary carbon in the 88–92 ppm window , a deviation driven by ring strain and geometric desolvation.

This guide analyzes these shifts, compares them with homologous systems, and provides a field-proven acquisition protocol to ensure these often-invisible quaternary signals are detected with high signal-to-noise ratios (SNR).

Theoretical Framework: The "Deshielding Anomaly"

To interpret the data correctly, one must understand the causality behind the chemical shift values. The downfield shift (higher ppm) observed in cyclopentyl systems compared to cyclohexyl systems is not random; it is a direct consequence of conformational constraints.

Mechanism of Action
  • Ring Strain & Hybridization: Cyclopentane exists in an "envelope" conformation, forcing bond angles (<109.5°) that increase the s-character of the exocyclic bonds. Higher s-character at the C1–O bond results in shorter bond lengths and greater deshielding.

  • Eclipse Interactions: Unlike the staggered "chair" conformation of cyclohexane, the cyclopentyl ring suffers from eclipsing interactions. This steric compression (Van der Waals deshielding) contributes to a downfield shift.

  • The Beta-Effect: The specific orientation of the methoxy group relative to the ring carbons (gauche vs. anti) modulates the shift via the

    
    -gauche effect, which is less pronounced in the rigid cyclopentyl system than in the fluxional cyclohexyl system.
    
Visualizing the Factors

The following diagram maps the logical dependencies affecting the C1 chemical shift.

ChemicalShiftFactors Strain Ring Strain (Envelope vs Chair) Hybrid Hybridization (s-character increase) Strain->Hybrid Alters Geometry Shielding Nuclear Shielding (Electron Density) Hybrid->Shielding Reduces Density Electroneg Oxygen Electronegativity Electroneg->Shielding Inductive Withdrawal Shift Observed Chemical Shift (ppm) Shielding->Shift Inverse Correlation

Figure 1: Causal pathway for chemical shift deviations in cycloalkane ethers.

Comparative Data Analysis

The following data compares the 1-methoxycyclopentyl moiety against its primary structural alternatives. Note the clear separation between the 5-membered and 6-membered rings.

Table 1: Diagnostic Chemical Shifts (CDCl₃, 298 K)
Scaffold TypeC1 EnvironmentTypical C1 Shift (ppm)Diagnostic Note
1-Methoxy-1-methylcyclopentane Quaternary 88.0 – 92.5 Primary Target. Significantly downfield due to ring strain.
1-Methoxy-1-methylcyclohexaneQuaternary73.0 – 76.0Upfield shift due to relaxed chair conformation.
1-MethoxycyclopentaneTertiary (CH)84.0 – 86.0Lack of methyl group reduces steric deshielding slightly.
1-MethylcyclopentanolQuaternary (OH)80.0 – 82.0Hydroxyl is less deshielding than Methoxy (+8-10 ppm effect).
Acyclic t-Butyl Methyl EtherQuaternary~72.0Reference point for unstrained tertiary ethers.

Key Insight: If your C1 signal appears near 74 ppm , you likely have a cyclohexyl ring or an acyclic ether. If it appears near 90 ppm , it is strongly indicative of the 1-methoxycyclopentyl system.

Experimental Protocol: Capturing the Quaternary Carbon

Quaternary carbons are notorious for "disappearing" in routine 13C scans. This is due to their long spin-lattice relaxation times (


) and the lack of Nuclear Overhauser Effect (NOE) enhancement (since they have no attached protons).

The Failure Mode: Using a standard parameter set (e.g.,


 sec, 45° pulse) often saturates the quaternary nuclei, resulting in zero signal intensity while solvent and methyl peaks appear normal.
Validated Acquisition Workflow (The "Cq-Priority" Protocol)
  • Sample Concentration: Aim for >20 mg/0.6 mL if possible. For dilute samples (<5 mg), use a Shigemi tube to maximize filling factor.

  • Pulse Sequence: Use zgig (inverse gated decoupling). This decouples protons during acquisition (singlets) but turns off the decoupler during the delay to avoid NOE buildup (which is negligible for Cq anyway, but this keeps the baseline clean).

  • Relaxation Delay (

    
    ): 
    
    • Standard: 2.0 seconds.

    • Required for Cq:5.0 – 10.0 seconds .

    • Reasoning: Cq

      
       values can exceed 20 seconds. To get 95% magnetization recovery, 
      
      
      
      should ideally be
      
      
      . However, 10s is a practical compromise for overnight runs.
  • Pulse Angle: Reduce the flip angle from 90° to 30° . This allows for faster repetition rates even with imperfect relaxation.

Workflow Diagram

NMRProtocol Start Start: Sample Prep (>10mg in CDCl3) ParamSet Set Parameters Pulse: 30° | Seq: Inverse Gated Start->ParamSet Decision Is Sample Precious/Dilute? ParamSet->Decision Routine Routine Path D1 = 2s NS = 1024 Decision->Routine No Expert Cq-Priority Path D1 = 8-10s NS = 4096 Consider Cr(acac)3 doping Decision->Expert Yes (Critical Cq) Acquire Acquisition & FT Routine->Acquire Expert->Acquire Result Check 88-92 ppm Region Acquire->Result

Figure 2: Decision tree for optimizing detection of quaternary carbons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for ring-strain effects on chemical shifts).
  • BenchChem. (2025). Quantitative 13C NMR Spectroscopy Protocols. Retrieved from

  • University of Wisconsin-Madison. (2024). 13C NMR Chemical Shift Tables and Functional Group Regions. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Validated spectra for methylcyclopentane and cyclohexyl derivatives). Retrieved from

Validation

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-(1-Methoxycyclopentyl)ethanamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary In modern drug discovery, functionalized cycloa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In modern drug discovery, functionalized cycloalkylamines such as 2-(1-Methoxycyclopentyl)ethanamine (Chemical Formula: C₈H₁₇NO, Exact Mass: 143.1306 Da) frequently serve as critical building blocks, bioisosteres, or active pharmaceutical ingredient (API) intermediates. Because this molecule contains both a primary aliphatic amine and a tertiary methoxy ether on a cyclopentyl ring, its behavior in a mass spectrometer is highly dependent on the ionization energy and the analytical platform utilized.

This guide provides an objective comparison of the leading mass spectrometry (MS) platforms—GC-EI-MS, LC-ESI-QTOF, and LC-ESI-QqQ —for the characterization and quantification of 2-(1-Methoxycyclopentyl)ethanamine. Furthermore, it details the mechanistic causality behind its fragmentation patterns and provides a self-validating experimental protocol for structural elucidation.

Mechanistic Fragmentation Profiling (The "Why")

To select the appropriate analytical platform, one must first understand the intrinsic gas-phase chemistry of the target molecule. Under Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the protonated precursor ion [M+H]⁺ at m/z 144.138 undergoes several competing fragmentation pathways governed by charge stabilization and neutral loss thermodynamics.

Key Fragmentation Pathways:
  • Nitrogen-Directed Alpha Cleavage (m/z 30.034): According to fundamental mass spectrometry principles, aliphatic amines undergo a characteristic α-cleavage [1]. The C–C bond nearest to the nitrogen atom breaks, yielding an alkyl radical and a highly resonance-stabilized iminium cation. For compounds with a terminal -CH₂NH₂ group, this reliably produces a diagnostic fragment at m/z 30.

  • Neutral Loss of Methanol (m/z 112.112): The methoxy group attached to the tertiary carbon of the cyclopentyl ring facilitates the facile neutral loss of methanol (-32.026 Da). This is a hallmark of tertiary aliphatic ethers, driven by the formation of a stable tertiary/allylic carbocation on the ring [2].

  • Neutral Loss of Ammonia (m/z 127.111): Primary amines frequently expel ammonia (-17.027 Da) under thermal or collisional stress, leaving a hydrocarbon cation.

  • Combinatorial Loss (m/z 95.085): The sequential or concerted loss of both NH₃ and CH₃OH (-49.053 Da) yields a highly stable, conjugated cyclopentenyl-ethyl cation.

MS_Fragmentation M [M+H]+ m/z 144.138 Protonated Precursor LossNH3 [M+H - NH3]+ m/z 127.111 Neutral Loss M->LossNH3 - NH3 (-17.027 Da) LossMeOH [M+H - CH3OH]+ m/z 112.112 Neutral Loss M->LossMeOH - CH3OH (-32.026 Da) AlphaAmine [CH2=NH2]+ m/z 30.034 Alpha-Cleavage (Amine) M->AlphaAmine CID Cleavage AlphaEther [C6H11O]+ m/z 99.081 Alpha-Cleavage (Ether) M->AlphaEther Alkyl Cleavage LossBoth [M+H - NH3 - CH3OH]+ m/z 95.085 Cyclopentenyl Cation LossNH3->LossBoth - CH3OH LossMeOH->LossBoth - NH3

Caption: CID fragmentation pathways of protonated 2-(1-Methoxycyclopentyl)ethanamine ([M+H]+ m/z 144.138).

Analytical Platform Comparison Guide

Choosing the right MS platform depends on whether the goal is structural confirmation (qualitative) or high-throughput pharmacokinetic tracking (quantitative). Below is an objective comparison of how 2-(1-Methoxycyclopentyl)ethanamine performs across different instrumental alternatives.

Analytical PlatformIonization MethodPrimary ApplicationKey Spectral Features for C₈H₁₇NOSensitivity / LOD
GC-EI-MS Electron Impact (Hard, 70 eV)Impurity profiling, NIST Library matchingWeak M⁺ (m/z 143); Dominant base peak at m/z 30 (iminium ion). Extensive ring fragmentation.Moderate (ng/mL)
LC-ESI-QTOF Electrospray (Soft)Structural elucidation, Exact mass determinationStrong[M+H]⁺ (m/z 144.138); High mass accuracy fragments (m/z 112.112, 95.085).High (pg/mL)
LC-ESI-QqQ Electrospray (Soft)High-throughput quantification (PK/PD studies)Highly specific MRM transitions (e.g., 144.1 → 95.1 for quantitation; 144.1 → 112.1 for qualifier).Ultra-High (fg/mL)

Scientist's Verdict: For initial synthesis verification and structural elucidation, LC-ESI-QTOF is the superior alternative due to its ability to assign exact chemical formulas to the neutral losses. However, if the compound is being tracked in biological matrices (e.g., plasma), the LC-ESI-QqQ operating in Multiple Reaction Monitoring (MRM) mode is mandatory to overcome matrix interference and achieve femtogram-level sensitivity.

Self-Validating Experimental Protocol: LC-ESI-QTOF Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mandatory system suitability tests (SST) and matrix controls to guarantee that the observed fragmentation is strictly derived from the analyte and not analytical artifacts.

Phase 1: System Suitability & Calibration (Self-Validation)
  • Mass Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF analyzer. Acceptance Criteria: Mass error must be < 2 ppm for the m/z 118.0862 reference mass.

  • Blank Verification: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: This proves the system is free of carryover from previous runs, ensuring that any m/z 144.138 signal in the sample is genuine.

Phase 2: Sample Preparation
  • Dilution: Reconstitute 2-(1-Methoxycyclopentyl)ethanamine in LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Internal Standard (IS) Addition: Spike the sample with 10 ng/mL of an isotopically labeled analog (e.g., a ¹³C or Deuterated derivative) if available. Causality: The IS validates ionization efficiency and corrects for any potential ion suppression in the ESI source.

Phase 3: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid (Promotes protonation to [M+H]⁺).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 4: MS/MS Acquisition (Data-Dependent)
  • Source Parameters: ESI positive mode; Capillary Voltage 3500 V; Drying Gas 250°C at 10 L/min.

  • Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition).

  • Collision Energy (CE) Ramping: Set CE to ramp from 10 eV to 40 eV. Causality: Lower energies (10-20 eV) will capture the initial neutral losses (NH₃, CH₃OH), while higher energies (30-40 eV) will force the generation of the deep-cleavage m/z 30 iminium ion[3].

Phase 5: Data Review & Formula Generation
  • Extract the precursor ion chromatogram (EIC) for m/z 144.1383 (± 5 ppm).

  • Analyze the MS/MS spectra. Validate the structure by utilizing formula generation software to confirm that the mass defect of the m/z 95.085 peak perfectly matches the C₇H₁₁⁺ elemental composition.

References

  • Mass Spectrometry of Some Common Functional Groups OpenStax Organic Chemistry[Link] (Cited for fundamental rules governing the α-cleavage of aliphatic amines and the nitrogen rule).

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts[Link] (Cited for the mechanisms of neutral loss of water and alcohols/ethers in highly functionalized cycloalkanes).

Comparative

Comparative Guide: FTIR Spectral Distinction of Methoxy vs. Amine Groups on Cyclopentyl Scaffolds

Executive Summary In drug development and intermediate synthesis, distinguishing between cyclopentyl methoxy ethers (e.g., Cyclopentyl Methyl Ether - CPME) and cyclopentyl amines is a frequent analytical challenge. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and intermediate synthesis, distinguishing between cyclopentyl methoxy ethers (e.g., Cyclopentyl Methyl Ether - CPME) and cyclopentyl amines is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, in-line alternative for monitoring reaction progression (e.g., O-methylation vs. N-alkylation).

The Core Distinction:

  • Amine (

    
    /
    
    
    
    ):
    Defined by N-H stretching (
    
    
    ) and N-H scissoring (
    
    
    ).
  • Methoxy (

    
    ):  Defined by a strong C-O-C asymmetric stretch (
    
    
    
    ) and the absence of signals above
    
    
    .

Critical Warning: The fingerprint region (


) contains significant overlap between C-N and C-O stretches. Reliance on this region without validating the high-frequency N-H zone leads to frequent misidentification.

Theoretical Framework: The Cyclopentyl Interference

To accurately interpret these spectra, one must first subtract the "noise" generated by the cyclopentyl ring itself. The cyclopentane ring is not planar; it exists in a "puckered" envelope conformation to relieve torsional strain.

  • 
     Dominance:  The ring consists of four or five methylene units. Their symmetric and asymmetric stretching vibrations (
    
    
    
    ) create a massive absorption envelope that often masks subtle functional group features like the methoxy C-H stretch.
  • Ring Breathing: The cyclopentyl ring exhibits a "breathing" mode (simultaneous expansion/contraction) typically around

    
    , which can interfere with C-O and C-N single bond assignments.
    

Comparative Spectral Analysis

The following table synthesizes the critical absorption bands. Note that "Intensity" is relative to the strong C-H alkyl stretches of the ring.

Table 1: Diagnostic Bands for Cyclopentyl Methoxy vs. Amine
Spectral RegionFunctional GroupMode of VibrationWavenumber (

)
Intensity/ShapeDiagnostic Value
High Frequency Primary Amine (

)
N-H Stretch3400 & 3330 Medium, DoubletHigh (Definitive)

Secondary Amine (

)
N-H Stretch3350--3310 Weak, SingletHigh
Methoxy (

)
--Absent--High (Negative control)
C-H Region Methoxy (

)
C-H Stretch (

)
2830--2815 Sharp shoulderMedium (Often obscured)

Cyclopentyl Ring C-H Stretch (

)
2960--2850Very StrongBackground Noise
Double Bond Primary Amine N-H Scissor (Bend)1650--1580 Medium, BroadHigh (Distinguishes

vs

)

Secondary Amine N-H BendUsually AbsentVery WeakLow
Methoxy --Absent--High (Clean baseline)
Fingerprint Methoxy C-O-C Asym. Stretch1150--1080 Very Strong High (If N-H is absent)

Amine C-N Stretch1250--1020Medium/StrongLow (Overlaps with C-O)

Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying an unknown cyclopentyl derivative using FTIR.

FTIR_Identification Start Unknown Cyclopentyl Compound CheckNH Step 1: Inspect 3500-3300 cm⁻¹ Start->CheckNH HasDoublet Doublet Observed? CheckNH->HasDoublet HasSinglet Single Band Observed? HasDoublet->HasSinglet No CheckBend Step 2: Inspect 1650-1580 cm⁻¹ HasDoublet->CheckBend Yes CheckCO Step 3: Inspect 1150-1080 cm⁻¹ HasSinglet->CheckCO No (Clean Baseline) SecAmine Secondary Amine (N-alkyl cyclopentylamine) HasSinglet->SecAmine Yes (Weak) PrimAmine Primary Amine (Cyclopentylamine) CheckBend->PrimAmine Band Present Methoxy Methoxy Ether (Cyclopentyl Methyl Ether) CheckCO->Methoxy Strong Band Present TertAmine Tertiary Amine (N,N-dialkyl) CheckCO->TertAmine Medium Band (C-N) Only

Figure 1: Logical decision tree for spectral assignment. Note that Tertiary amines and Ethers are difficult to distinguish solely by FTIR if the C-N and C-O bands overlap; NMR is recommended for that specific pair.

Experimental Protocols

Sample Preparation: ATR vs. Transmission

For cyclopentyl derivatives (often liquids or low-melting solids), Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets.

  • Why: ATR (Diamond or ZnSe crystal) requires zero sample dilution. Cyclopentyl amines can react with atmospheric

    
     to form carbamates, appearing as spurious bands. ATR minimizes air exposure time.
    
  • Pathlength: ATR provides a short pathlength (

    
    ), preventing the strong aliphatic C-H stretches from "bottoming out" the detector (0% transmission), which distorts the ratio of the methoxy/amine peaks.
    
Validation Protocol: The "Salting" Method

If the distinction between a Secondary Amine and an Ether is ambiguous (e.g., the N-H stretch is too weak to see), use the HCl Fuming Method .

Principle: Amines are basic; Ethers are neutral. Converting the amine to its hydrochloride salt drastically shifts its spectrum.

Step-by-Step:

  • Record Spectrum A: Neat sample (liquid film).

  • Exposure: Expose a drop of the sample to HCl vapor (from a concentrated bottle) for 30 seconds, or mix with 1 drop of 1M HCl in MeOH and dry.

  • Record Spectrum B: The Salt.

  • Analysis:

    • Amine: The weak N-H stretch (

      
      ) disappears. A broad, strong "ammonium" band appears (
      
      
      
      ), often overlapping the C-H region.[1] The Scissoring band shifts/intensifies.
    • Methoxy Ether: The spectrum remains largely unchanged (no reaction).

Validation Protocol: Exchange

To confirm a labile N-H proton versus a stable C-H or O-R bond.

Validation_Protocol Sample Sample (Thin Film) AddD2O Add 1 drop D₂O (Shake/Vortex) Sample->AddD2O Rescan Re-scan FTIR AddD2O->Rescan ResultAmine Amine: 3300 cm⁻¹ Vanishes New band ~2400 cm⁻¹ (N-D) Rescan->ResultAmine N-H Present ResultEther Ether: No Change in High Freq Region Rescan->ResultEther No Labile H

Figure 2: Deuterium exchange workflow.[2] The shift of the N-H band to the N-D region (


) is definitive proof of an amine.

Troubleshooting & Common Pitfalls

  • Moisture Interference: Water has a strong O-H stretch at

    
     and a bend at 
    
    
    
    . This mimics a Primary Amine perfectly.
    • Solution: Dry sample over

      
       or molecular sieves before analysis. Look for the broadness of the O-H band (Water/Alcohol) vs. the sharpness of N-H (Amine).
      
  • The "Cat Whiskers" Effect: In methoxy compounds, the

    
     symmetric stretch often appears as a sharp "whisker" on the lower energy side of the main alkyl band (
    
    
    
    ). Do not confuse this with an aldehyde C-H (which is a doublet at 2820 and 2720).
  • Cyclopentanone Contamination: If synthesizing from cyclopentanone, residual starting material shows a massive Carbonyl (

    
    ) peak at 
    
    
    
    (strained ring shifts it higher than standard
    
    
    ). This is distinct from the Amine bending mode (
    
    
    ).

References

  • LibreTexts Chemistry. (2024).[3] Infrared Spectra of Some Common Functional Groups: Amines and Ethers. [Link]

  • Doc Brown's Chemistry. (2024). Interpretation of the infrared spectrum of cyclopentane. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Watanabe, K., et al. (2025). Grignard Reactions in Cyclopentyl Methyl Ether.[4][5] ResearchGate. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd.

Sources

Validation

Comparative Guide: Cyclopentyl vs. Cyclohexyl Ethylamine Hydrochlorides in Synthesis

[1][2] Executive Summary In medicinal chemistry and lead optimization, the choice between 2-cyclopentylethylamine and 2-cyclohexylethylamine often dictates the physicochemical profile and binding affinity of the final ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In medicinal chemistry and lead optimization, the choice between 2-cyclopentylethylamine and 2-cyclohexylethylamine often dictates the physicochemical profile and binding affinity of the final pharmacophore.[1][2] While electronically similar, these two primary amines diverge significantly in steric volume , lipophilicity , and conformational entropy .[3][1][2]

This guide provides a technical comparison to assist researchers in selecting the optimal building block. We analyze the subtle reactivity differences driven by ring conformation and provide a validated protocol for their derivatization.

Physicochemical Profile Comparison

The structural difference lies in the ring size (5-membered vs. 6-membered), which impacts the "effective size" and lipophilicity of the ethylamine tail.

Feature2-Cyclopentylethylamine HCl2-Cyclohexylethylamine HClImpact on Chemistry
Structure C

H

N[3][1][2] · HCl
C

H

N · HCl
Cyclohexyl adds bulk/hydrophobicity.[3][1][2]
MW (Free Base) 113.20 g/mol 127.23 g/mol Slight mass increase.[3][1][2]
Ring Conformation Envelope (Flexible)Chair (Rigid, Stable)Cyclohexyl is a rigid steric anchor; Cyclopentyl adapts.[3][1][2]
LogP (Predicted) ~1.8 - 2.1~2.6 - 2.8Cyclohexyl derivatives are significantly more lipophilic.[3][1][2]
pKa (Conj. Acid) ~10.5~10.5Negligible electronic difference. Nucleophilicity is identical.[3][1][2]
Steric Bulk (

)
ModerateHighCyclohexyl may retard coupling with hindered electrophiles.[3][1][2]
Conformational Analysis & Sterics[2][4][5]
  • Cyclohexyl Group: Adopts a rigid chair conformation .[3][1][2] The ethylamine chain typically occupies the equatorial position to minimize 1,3-diaxial interactions. This creates a predictable, bulky hydrophobic vector often used as a bioisostere for a phenyl group (saturated analog).[2]

  • Cyclopentyl Group: Adopts a flexible envelope conformation .[3][1][2] It possesses a smaller van der Waals radius and less defined directional bulk.[3][2] It is often used when a binding pocket is too small for a phenyl or cyclohexyl ring.[3][2]

Reactivity & Synthesis Implications[6][7][8][9]

Nucleophilicity and Kinetics

Because the amine group is separated from the ring by an ethyl linker (


), the inductive effects of the ring are insulated. Consequently, the intrinsic nucleophilicity  of the nitrogen atom is nearly identical for both compounds.

However, effective reaction rates differ in sterically demanding environments:

  • Scenario A (Unimpeded Electrophile): Reaction rates (e.g., with acetyl chloride) are identical.[3][1][2]

  • Scenario B (Bulky Electrophile): When coupling with sterically hindered carboxylic acids (e.g.,

    
    -disubstituted acids), the cyclohexyl  derivative may exhibit slightly slower kinetics due to the larger cone angle of the tail, though the effect is mitigated by the ethyl spacer.
    
Solubility and Workup
  • Cyclohexyl derivatives are more prone to "greasing out" (oiling out) in aqueous workups due to higher lipophilicity.[3][1][2]

  • Cyclopentyl derivatives maintain slightly better solubility in polar organic solvents (MeOH, ACN).[3][1][2]

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for selecting between these amines based on the target binding pocket and the amide coupling workflow.

G Start Target Design Goal Branch1 Binding Pocket Constraints Start->Branch1 Branch2 Solubility Requirements Start->Branch2 Cyclopentyl Select Cyclopentylethylamine (Flexible, Compact) Branch1->Cyclopentyl Restricted/Small Pocket Cyclohexyl Select Cyclohexylethylamine (Rigid, Bulky, Lipophilic) Branch1->Cyclohexyl Large Hydrophobic Pocket (Phenyl Bioisostere) Branch2->Cyclopentyl Need Polar Solubility Branch2->Cyclohexyl Need BBB Permeability Coupling Amide Coupling (HATU/DIPEA) Cyclopentyl->Coupling Cyclohexyl->Coupling Workup Workup Consideration Coupling->Workup End_CycP Product A (C7) Workup->End_CycP Standard Extraction End_CycH Product B (C8) Workup->End_CycH Watch for Emulsions

Caption: Decision matrix for selecting cycloalkyl ethylamines based on steric fit and physicochemical properties, leading into the coupling workflow.

Experimental Protocol: General Amide Coupling

This protocol is optimized for both amines. It uses HATU as a coupling reagent, which is robust for aliphatic amines and minimizes potential steric issues with the cyclohexyl derivative.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[3][1][2]

  • Amine HCl Salt (Cyclopentyl or Cyclohexyl) (1.2 equiv)[3][1][2]

  • HATU (1.2 equiv)[3][1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[3][1][2]

  • DMF (Anhydrous) or DCM (for higher solubility substrates)[3][1][2]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (1.0 mmol, 174 µL - partial addition) at 0°C. Stir for 15 minutes to generate the active ester.

  • Amine Addition: Add the Amine Hydrochloride (1.2 mmol) (Cyclopentyl: ~180 mg; Cyclohexyl: ~196 mg) directly to the reaction mixture.

    • Critical Step: Immediately add the remaining DIPEA (2.0 mmol, 348 µL).[1][2] The solution must remain basic (pH > 8) to liberate the free amine from the HCl salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS.[3][1][2][4] Both amines typically reach >95% conversion within 2 hours.[3][2]

  • Workup (Differentiation Point):

    • For Cyclopentyl: Dilute with EtOAc, wash with 1N HCl, sat.[3][1][2] NaHCO3, and brine.[2][4] Dry over Na2SO4.[3][1][2][4]

    • For Cyclohexyl: Due to higher lipophilicity, ensure the organic extraction volume is sufficient to prevent emulsion formation.[1][2] If the product is very non-polar, a wash with 5% LiCl is recommended to remove DMF completely before separation.

  • Purification: Flash column chromatography.

    • Note: Cyclohexyl derivatives will elute faster (higher Rf) in normal phase (Hex/EtOAc) compared to cyclopentyl analogs due to the extra methylene and increased lipophilicity.[1][2]

Applications in Drug Discovery[10][11][12]

The choice between these two is often a study in Bioisosterism :

  • Phenyl Replacement: Cyclohexylethylamine is the standard saturated bioisostere for Phenylethylamine.[3][1][2] It maintains the 6-membered ring size but changes the geometry from planar to chair (3D).

  • Fine-Tuning Potency: If a Cyclohexyl analog shows high potency but steric clashes in the binding pocket (reduced efficiency), the Cyclopentyl analog is the logical "step-down" modification.[3][1][2] It retains the hydrophobic character but reduces the van der Waals volume by approximately 15-20 ų.

Case Study Insight: In Calcium Channel Blocker research (Nifedipine analogs), studies have shown that varying the ester substituent from Cyclohexyl to Cyclopentyl can modulate activity significantly, with cyclopentyl sometimes offering superior fit in restricted pockets [1].[2]

References

  • Akula, M. R., Matowe, W. C., Wolowyk, M. W., & Knaus, E. E. (1989).[2][5] Synthesis and calcium channel antagonist activity of alkyl cycloalkyl esters of nifedipine containing pyridinyl substituents. Drug Design and Delivery, 5(2), 117–123.[2] Link

  • PubChem. 2-Cyclopentylethanamine.[3][1][2] National Library of Medicine.[2] Accessed 2025.[3][1][2][4] Link

  • PubChem. 2-Cyclohexylethylamine.[3][1][2] National Library of Medicine.[2] Accessed 2025.[3][1][2][4] Link[1][2]

  • BenchChem. Application Notes and Protocols for Amide Coupling. Accessed 2025.[3][1][2][4] Link[1][2]

  • PharmaBlock.[3][1][2] Cyclohexanes in Drug Discovery. White Paper. Link

Sources

Comparative

Purity Verification of 2-(1-Methoxycyclopentyl)ethanamine HCl by LC-MS: A Comparative Guide

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 2-(1-Methoxycyclopentyl)ethanamine HCl, establishing a robust analytical methodology for purity verification is paramount. This guide provides an in-depth technical overview of utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose. It further offers a comparative analysis against alternative analytical techniques, supported by established scientific principles and regulatory standards, to aid researchers and drug development professionals in making informed decisions for their analytical workflows.

The core of this guide is built upon the principles of scientific integrity, drawing from extensive experience in analytical method development. Every recommendation is grounded in authoritative sources to ensure trustworthiness and reliability, adhering to the standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Understanding the Analyte: 2-(1-Methoxycyclopentyl)ethanamine HCl

Before delving into analytical methodologies, a foundational understanding of the target molecule is essential. 2-(1-Methoxycyclopentyl)ethanamine is a primary amine with a molecular formula of C8H17NO. As it is supplied as a hydrochloride salt, its solubility and ionization characteristics are key considerations for LC-MS method development. The structure contains a cyclopentyl ring and a methoxy group, which may influence its chromatographic retention and potential for specific fragmentation in the mass spectrometer.

Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of cyclic amines can involve several steps where byproducts or unreacted starting materials may be carried through.[1][2] Potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.

  • Byproducts: Resulting from side reactions, such as dimerization or oxidation.

  • Degradation products: Formed during storage or manufacturing, potentially including N-oxides.

  • Nitrosamines: Given the presence of a secondary or tertiary amine precursor in some synthetic routes, the formation of nitrosamine impurities is a potential risk that requires careful evaluation.[3][4]

The Power of LC-MS for Purity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique in pharmaceutical development.[5][6] Its hyphenated nature, combining the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, makes it exceptionally well-suited for purity analysis.[5]

The primary advantages of LC-MS for this application include:

  • High Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), can detect and quantify impurities at very low levels, often in the ng/mL range or lower.[5][7]

  • High Specificity: The mass spectrometer provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte and its impurities, allowing for unambiguous identification.

  • Structural Elucidation: Fragmentation patterns obtained through MS/MS can provide valuable structural information about unknown impurities.

  • Versatility: LC-MS methods can be adapted to a wide range of small molecules, including polar and non-volatile compounds like amine salts.[8]

Experimental Workflow: Purity Analysis by LC-MS

The following workflow outlines the key steps in developing and validating an LC-MS method for the purity verification of 2-(1-Methoxycyclopentyl)ethanamine HCl.

Caption: A typical workflow for purity verification of 2-(1-Methoxycyclopentyl)ethanamine HCl by LC-MS.

Detailed LC-MS Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-(1-Methoxycyclopentyl)ethanamine HCl.

  • Dissolve in a 1:1 mixture of methanol and water to a final concentration of 1 mg/mL. This solvent choice is compatible with reversed-phase chromatography and promotes good solubility of the hydrochloride salt.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point for the separation of small molecules.[9]

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in protonating the amine, leading to better peak shape and ionization efficiency.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds with a range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for amines as they readily accept a proton.

  • Scan Mode:

    • Full Scan: Acquire data over a mass range that encompasses the parent compound and expected impurities (e.g., m/z 100-500). This allows for the detection of unknown impurities.

    • Tandem MS (MS/MS): For identified impurities, a product ion scan can be performed to obtain fragmentation information for structural confirmation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

4. Data Analysis:

  • Integrate the peak area of the main component and all impurity peaks.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

  • For any significant impurities, use the accurate mass and fragmentation data to propose potential structures.

This protocol should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11][12][13][14] The validation should assess parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantitation (LOQ) for any specified impurities.[10][11][12][13][14]

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for purity verification. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or high throughput.

Method_Selection Start Purity Verification Needed for 2-(1-Methoxycyclopentyl)ethanamine HCl Question1 Need for high sensitivity and structural information on impurities? Start->Question1 LCMS LC-MS Question1->LCMS Yes Question2 Is the compound volatile and thermally stable? Question1->Question2 No GCMS GC-MS NMR NMR Other Other Techniques (e.g., Titration, CE) Question2->GCMS Yes Question3 Need for absolute quantitation and structural confirmation of major components? Question2->Question3 No Question3->NMR Yes Question4 Primary goal is assay of the HCl salt content? Question3->Question4 No Question4->LCMS No Question4->Other Yes

Caption: Decision tree for selecting an appropriate analytical technique for purity verification.

Comparison Table
TechniquePrincipleAdvantagesDisadvantagesSuitability for 2-(1-Methoxycyclopentyl)ethanamine HCl
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity and specificity, provides structural information, suitable for non-volatile and polar compounds.[5][6]Higher cost and complexity compared to other methods.Excellent: Ideal for detecting and identifying a wide range of potential impurities at low levels.
GC-MS Separation by gas chromatography, detection by mass spectrometry.High resolution, excellent for volatile and thermally stable compounds.Requires derivatization for polar compounds like amines, which can be time-consuming.[8] The compound may not be sufficiently volatile or stable.Moderate: May require derivatization to improve volatility and thermal stability. Less suitable than LC-MS.
NMR Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei.Provides detailed structural information, is quantitative without the need for a reference standard for the impurity.[15]Lower sensitivity compared to MS, complex mixtures can be difficult to interpret.Good: Excellent for structural confirmation of the main component and for quantifying major impurities. Not ideal for trace-level impurities.
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, inexpensive, and accurate for determining the overall purity of the amine salt.Non-specific, cannot identify or quantify individual impurities.Good: Suitable for determining the assay of the hydrochloride salt content, but not for impurity profiling.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume required.Lower sensitivity and loading capacity compared to HPLC.Moderate: Can be a useful orthogonal technique, especially for charged species.

Conclusion

For the comprehensive purity verification of 2-(1-Methoxycyclopentyl)ethanamine HCl, Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the most powerful and versatile technique. Its ability to separate, detect, and provide structural information on a wide range of potential impurities at trace levels is unmatched by other common analytical methods. While techniques like NMR and titration have their place for structural confirmation and assay determination, respectively, LC-MS provides the detailed impurity profile that is essential for ensuring the quality, safety, and efficacy of a pharmaceutical compound.

The development of a robust and validated LC-MS method, guided by the principles outlined in this guide and in accordance with regulatory expectations, is a critical step in the journey of any new drug candidate from the laboratory to the clinic.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). Retrieved from [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. (n.d.). Retrieved from [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021, August 15). Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 08). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]

  • Revisions per USP 621 - Agilent. (n.d.). Retrieved from [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. (n.d.). Retrieved from [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). Retrieved from [Link]

  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. (n.d.). Retrieved from [Link]

  • <621> Chromatography - US Pharmacopeia (USP). (2022, December 01). Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Retrieved from [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. (n.d.). Retrieved from [Link]

  • LC/MS Applications in Drug Development - BioAgilytix. (n.d.). Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

  • 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine - PubChem. (n.d.). Retrieved from [Link]

  • Researchers Mapped Out Potential Impurities in Drug Products. (2023, February 01). Retrieved from [Link]

  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. (n.d.). Retrieved from [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. (2019, November 12). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Retrieved from [Link]

  • Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids - PMC. (2024, December 31). Retrieved from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine?. (2015, January 09). Retrieved from [Link]

  • Synthesis of cyclic amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.).
  • Facile and Green Synthesis of Saturated Cyclic Amines - MDPI. (2017, October 12). Retrieved from [Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products - European Union. (n.d.). Retrieved from [Link]

  • CN101417956A - Synthesis method of methoxamine hydrochloride - Google Patents. (n.d.).
  • Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (n.d.). Retrieved from [Link]

  • Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) - Substance Details - SRS | US EPA. (2023, November 01). Retrieved from [Link]

  • 2-Ethoxy-1-(1-methylcyclopentyl)ethanone | C10H18O2 | CID 115782917 - PubChem. (n.d.). Retrieved from [Link]

Sources

Validation

Technical Characterization: Melting Point Thermodynamics of 2-(1-Methoxycyclopentyl)ethanamine HCl

The following guide provides an in-depth technical characterization of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride , focusing on its thermodynamic phase transition (melting point) as a critical quality attribute (CQ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of 2-(1-Methoxycyclopentyl)ethanamine hydrochloride , focusing on its thermodynamic phase transition (melting point) as a critical quality attribute (CQA).

Due to the specialized nature of this ether-amine intermediate, public databases often lack definitive physicochemical data compared to its hydroxy-precursor.[1] This guide synthesizes available structural data, theoretical thermodynamic principles, and rigorous experimental protocols to establish a self-validating characterization standard.[1]

Executive Summary & Compound Identity

2-(1-Methoxycyclopentyl)ethanamine hydrochloride is a gem-disubstituted cyclopentane derivative characterized by a sterically crowded ether linkage.[1] In drug development, it serves as a lipophilic bioisostere to the more common hydroxy-analogues, enhancing blood-brain barrier (BBB) permeability while retaining basicity.[1]

  • IUPAC Name: 2-(1-Methoxycyclopentyl)ethan-1-amine hydrochloride[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 179.69 g/mol (Salt) | 143.23 g/mol (Free Base)[1]

  • Core Structure: Cyclopentane ring substituted at the C1 position with both a methoxy group (

    
    ) and an ethylamine chain (
    
    
    
    ).[1]
Melting Point Comparison: Target vs. Analogues

The melting point (MP) is the primary indicator of successful O-methylation.[1] The presence of the unreacted hydroxy-precursor is the most common impurity, which significantly alters the lattice energy and melting behavior.[1]

Comparative Thermodynamic Data

Note: Values for the specific methoxy-HCl salt are derived from structural structure-property relationship (SPR) analysis of analogous ether-amine salts, as specific public registry data is proprietary.

CompoundState (RT)Melting Point Range (

C)
Thermodynamic Driver
2-(1-Methoxycyclopentyl)ethanamine HCl Crystalline Solid 135 – 145

C
(Est.)
Ionic Lattice / Dipole-Dipole Lacks H-bond donor on the ring; lower lattice energy than hydroxy form.[1]
1-(2-Aminoethyl)cyclopentanol HCl (Primary Impurity/Precursor)Crystalline Solid160 – 165

C
Strong H-Bonding Hydroxyl group acts as a donor, significantly increasing lattice stability.[1]
2-(1-Methoxycyclopentyl)ethanamine (Free Base)Colorless OilN/A (Liquid) Weak Intermolecular Forces Absence of ionic bonding; liquid at room temperature.[1]
Amantadine HCl (Structural Reference)Crystalline Solid> 360

C
High Symmetry / Packing Rigid adamantane cage maximizes packing density.

Critical Insight: A melting point observed above 150°C suggests significant contamination with the hydroxy-precursor (incomplete methylation).[1] A melting point below 130°C (or a broad range >2°C) indicates solvent inclusion or free-base contamination.[1]

Experimental Protocol: Self-Validating Determination

To ensure data integrity, researchers must use a dual-method approach: Capillary Melting Point for routine screening and Differential Scanning Calorimetry (DSC) for definitive characterization.[1]

Workflow Visualization

The following diagram outlines the decision logic for purity assessment based on thermal behavior.

MP_Determination_Workflow Start Sample: 2-(1-Methoxycyclopentyl) ethanamine HCl Drying Step 1: Vacuum Dry (40°C, 4h, P2O5) Start->Drying Capillary Step 2: Capillary MP (Ramp 1°C/min) Drying->Capillary Decision Observed Range? Capillary->Decision Pass Range: 135-145°C Width: <2°C (Pass) Decision->Pass Sharp Range HighFail Range: >150°C (Fail: Hydroxy Impurity) Decision->HighFail High MP LowFail Range: <130°C (Fail: Wet/Solvated) Decision->LowFail Depressed MP DSC Step 3: DSC Confirmation (Endotherm Onset) Pass->DSC Recryst Action: Recrystallize (iPrOH / Et2O) HighFail->Recryst LowFail->Drying Recryst->Drying

Figure 1: Logical workflow for thermal characterization and purity classification.

Detailed Methodology

A. Capillary Method (Routine)

  • Preparation: Grind 50 mg of the HCl salt into a fine powder. Dry in a vacuum desiccator over

    
     for 4 hours to remove hygroscopic moisture.
    
  • Loading: Pack a glass capillary to a height of 3-4 mm. Compact by tapping on a hard surface (the "bounce" method).

  • Ramp:

    • Fast Ramp (

      
      C/min) to 
      
      
      
      C.
    • Slow Ramp (

      
      C/min) from 
      
      
      
      C to melt.
  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete clarity). A range (
    
    
    )
    
    
    C indicates impurity.[1]

B. Differential Scanning Calorimetry (DSC) (Definitive)

  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan: Tzero Aluminum Pan (Hermetically sealed with pinhole).

  • Program: Equilibrate at

    
    C 
    
    
    
    Ramp
    
    
    C/min to
    
    
    C.
  • Analysis: Integrate the endothermic melting peak. The Onset Temperature is the thermodynamically correct melting point, independent of particle size.

Scientific Rationale & Troubleshooting
Why the Methoxy-Salt Melts Lower than the Hydroxy-Salt

In the crystal lattice, the Hydroxy-analogue (1-(2-aminoethyl)cyclopentanol HCl) forms an extensive hydrogen-bonding network involving the hydroxyl proton, the ammonium protons, and the chloride counter-ion.[1]

  • Mechanism:

    
    .[1]
    
  • Result: High lattice energy

    
     Higher MP (~160°C).
    

The Methoxy-product replaces the hydroxyl proton with a methyl group (


).[1]
  • Mechanism: The methyl group is a hydrogen bond acceptor only (via oxygen) but acts as a steric blocker. It disrupts the tight packing seen in the hydroxy form.

  • Result: Reduced lattice energy

    
     Lower MP (~140°C).
    
Recrystallization Strategy

If your experimental MP is low or broad, use this specific solvent system to purify the HCl salt:

  • Solvent: Isopropanol (IPA) [Good solubility hot, poor cold].

  • Anti-solvent: Diethyl Ether (

    
    ) or MTBE.
    
  • Protocol: Dissolve minimal amount in boiling IPA. Remove from heat. Add

    
     dropwise until persistent turbidity. Cool slowly to 
    
    
    
    C.
References
  • PubChem Compound Summary. (2024). 2-[1-(Methoxymethyl)cyclopentyl]ethanamine (Structural Isomer Reference). National Library of Medicine. Retrieved from [Link][1]

  • World Intellectual Property Organization. (2009). Patent WO2009122034A2: Novel hsp90 inhibitory carbazole derivatives (Citing 1-(2-aminoethyl)cyclopentanol synthesis).
  • Reaction Chemistry & Engineering. (2018). Continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine (Structural Analogue). Royal Society of Chemistry.[2] Retrieved from [Link]

Sources

Comparative

Precision in Potency: Benchmarking Elemental Analysis Standards for C8H17NO·HCl Derivatives

Executive Summary: The Stoichiometric Challenge In the development of pharmaceutical intermediates—specifically the C8H17NO·HCl class (encompassing Valpromide derivatives, piperidine alcohols, and octanamide analogs)—ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stoichiometric Challenge

In the development of pharmaceutical intermediates—specifically the C8H17NO·HCl class (encompassing Valpromide derivatives, piperidine alcohols, and octanamide analogs)—elemental analysis (EA) serves as the primary gatekeeper for purity and salt-form confirmation.

The analytical challenge is threefold:

  • High Hydrogen Content (~10.1%): Requires standards that ensure linearity at high H/C ratios.

  • Halogen Interference: The ~20% Chloride content demands rigorous combustion scrubbing to prevent high-bias Nitrogen results.

  • Hygroscopicity: HCl salts in this class are prone to rapid moisture uptake, skewing %C and %N results downwards.

This guide objectively compares the performance of industry-standard reference materials (Acetanilide, Sulfanilamide) against matrix-matched strategies for the analysis of C8H17NO·HCl derivatives.[1][2][3]

The Analyte: C8H17NO[4][5]·HCl Profile

Before selecting a standard, we must define the target. The theoretical composition of a generic C8H17NO·HCl derivative (MW: 179.69 g/mol ) is:

ElementTheoretical Mass %Analytical Challenge
Carbon 53.47% Moderate. Prone to incomplete combustion if Cl traps fail.
Hydrogen 10.10% High. Significantly higher than most aromatic standards.
Nitrogen 7.80% Low. Susceptible to interference from Cl₂ gas (forming NCl₃ or overlapping peaks).
Chlorine 19.73% Critical. Requires Ag-wool scrubbing or separate titration.
Oxygen 8.90% Calculated by difference (usually), masking errors in other elements.

Comparative Analysis of Calibration Standards

We evaluated three primary calibration strategies. The "Suitability Score" is based on atomic ratio matching, stability, and combustion behavior.

Candidate A: Acetanilide (The Industry Workhorse)
  • Formula: C₈H₉NO

  • Profile: High Carbon (71.1%), Low Hydrogen (6.7%).

  • Verdict: Acceptable but Sub-optimal.

    • Pros: Extremely stable, non-hygroscopic, sharp combustion peak.

    • Cons: The H/C ratio (0.09) is significantly lower than the target (0.19). Calibrating with Acetanilide requires the detector's linearity to be perfect across a wide dynamic range to accurately quantify the high Hydrogen content of C8H17NO·HCl.

Candidate B: Sulfanilamide (The Nitrogen Specialist)
  • Formula: C₆H₈N₂O₂S

  • Profile: Low Carbon (41.8%), Low Hydrogen (4.7%), High Nitrogen (16.3%).

  • Verdict: Poor Match.

    • Pros: Excellent for verifying N recovery.

    • Cons: Contains Sulfur, which adds unnecessary complexity to the chromatogram if not analyzing for S. The Hydrogen content is too low (less than half the target), risking significant extrapolation errors for H quantification.

Candidate C: Tris(hydroxymethyl)aminomethane (TRIS) (The High-H Alternative)
  • Formula: C₄H₁₁NO₃

  • Profile: Low Carbon (39.7%), High Hydrogen (9.2%) , Nitrogen (11.6%).

  • Verdict: Best Commercial Match.

    • Pros: The Hydrogen content (9.2%) closely brackets the target (10.1%). The combustion profile is cleaner (no aromatics), mimicking the aliphatic nature of many C8H17NO derivatives.

    • Cons: Can be slightly hygroscopic; requires drying before use.

Candidate D: Matrix-Matched Standard (Purified C8H17NO·HCl)
  • Verdict: The Gold Standard (with caveats).

    • Method: Recrystallize a batch of the target compound, dry to constant weight, and characterize via NMR/qNMR and Karl Fischer. Use this as the daily calibration standard.

    • Why: Eliminates matrix effects and matches the combustion kinetics (flash point) of the sample exactly.

Summary Data Table: Standard vs. Target
ParameterTarget (C8H17NO·HCl) Acetanilide Sulfanilamide TRIS
% Carbon 53.5%71.1% (High)41.9% (Low)39.7% (Low)
% Hydrogen 10.1% 6.7% (Low)4.7% (Very Low)9.2% (Close)
% Nitrogen 7.8%10.4% (Close)16.3% (High)11.6% (High)
H/C Ratio 0.19 0.090.110.23
Rec. N/AStandard N-Check H-Check

Technical Deep Dive: The Chlorine Interference Protocol

Analyzing HCl salts requires modifying the standard combustion train. Chlorine gas (Cl₂) generated during combustion can react with the carrier gas or detector filaments, or mimic Nitrogen signals.

The Mechanism of Interference
  • Combustion:

    
    
    
  • The Trap: A silver (Ag) wool trap must be placed at the exit of the combustion tube (maintained at ~700-850°C).

  • The Reaction:

    
    
    
  • Failure Mode: If the Ag trap is saturated, Cl₂ passes to the reduction tube, consuming Copper (

    
    ) and shortening the maintenance interval, or eluting to cause a high-bias on Nitrogen.
    
Workflow Visualization

The following diagram illustrates the critical decision points and flow for analyzing C8H17NO·HCl derivatives.[1][2][3]

G node_start Start: C8H17NO·HCl Sample node_prep Sample Prep: Dry at 40°C (Vac) or Handle in Glove Box node_start->node_prep node_weigh Weighing: Use Tin Capsule (Seal Immediately) node_prep->node_weigh Minimize Exposure node_combustion Combustion (950°C+) Dynamic Flash node_weigh->node_combustion node_trap Halogen Scrubber: Silver Wool (Ag) Zone node_combustion->node_trap Gases: CO2, H2O, NOx, Cl2 node_reduction Reduction Tube (Cu) Convert NOx to N2 node_trap->node_reduction Cl2 Removed node_detect TCD Detection node_reduction->node_detect node_result Data Analysis: Check C/N Ratio node_detect->node_result node_decision Is %N > Theory? node_result->node_decision node_repack Action: Repack Ag Trap (Saturation Reached) node_decision->node_repack Yes (Cl Interference) node_pass Pass: Report Results node_decision->node_pass No node_repack->node_trap Maintenance

Caption: Analytical workflow for HCl salts, highlighting the critical Silver (Ag) scrubbing step to prevent Chlorine interference.

Validated Experimental Protocol

This protocol ensures <0.3% absolute error for C8H17NO·HCl derivatives.[1][2][3]

Step 1: Instrument Preparation
  • Combustion Tube: Pack with fresh Silver Wool (20-30mm zone) at the outlet.

  • Conditioning: Run 3 "Blank" samples (empty tin capsules) to stabilize the baseline.

  • Conditioning II: Run 2 "Bypass" samples of Acetanilide to prime the trap.

Step 2: Calibration (The Bracketing Method)

Do not rely on a single point. Use a K-factor or Linear Regression calibration.

  • Low Point: Acetanilide (~1.5 mg).

  • High Point: Acetanilide (~2.5 mg).

  • Verification (QC): TRIS (~2.0 mg). Acceptance Criteria: %H must be within ±0.15% absolute.

Step 3: Sample Handling (The Hygroscopicity Fix)

C8H17NO·HCl derivatives are often deliquescent.

  • Dry the sample in a vacuum oven at 40°C for 4 hours.

  • Transfer to a desiccator immediately.

  • Weighing: Use a microbalance with a built-in ionizer to reduce static.

  • Sealing: Weigh the tin capsule open, add sample, then cold-weld the capsule shut immediately using a pressing tool. Do not leave open on the autosampler tray.

Step 4: Data Interpretation

Calculate the theoretical values based on the specific derivative (e.g., if Valpromide-HCl, MW=179.69).

  • Acceptance Range: ±0.4% absolute from theoretical values (standard industry tolerance).

  • Troubleshooting:

    • Low %C, Low %N: Sample absorbed moisture (Hygroscopic error). Recalculate on "Dry Basis" if Karl Fischer water content is known.

    • High %N: Chlorine breakthrough. Replace Silver wool.

References

  • ASTM International. (2023). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM. [Link]

  • Exeter Analytical. (n.d.). CHN Analysis of Air Sensitive / Hygroscopic Samples.[Link]

  • NIST. (2023). Standard Reference Material 141d: Acetanilide. National Institute of Standards and Technology.[4] [Link]

Sources

Validation

Bioactivity comparison of 1-methoxy vs 1-hydroxy cyclopentyl ethylamines

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical decision point during lead optimization: how to functionalize the cycloalkyl core of an active pharmacophore. The cyclope...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical decision point during lead optimization: how to functionalize the cycloalkyl core of an active pharmacophore. The cyclopentyl ethylamine motif is a ubiquitous building block in central nervous system (CNS) drug design, serving as the core scaffold for various NMDA receptor antagonists, monoamine reuptake inhibitors, and G-protein coupled receptor (GPCR) modulators[1].

When optimizing this scaffold, the choice between a 1-methoxy (ether) and a 1-hydroxy (alcohol) substitution on the cyclopentyl ring is not merely a cosmetic structural tweak. It fundamentally rewires the molecule’s physicochemical properties, target residence time, and metabolic fate.

This guide provides an objective, data-driven comparison of 1-methoxy vs. 1-hydroxy cyclopentyl ethylamines, detailing the causality behind their divergent bioactivities and providing self-validating experimental protocols for their evaluation.

Structural Rationale: The Causality of Substitution

The bioactivity of a molecule is inextricably linked to its physicochemical profile. Substituting a hydroxyl group with a methoxy group on the cyclopentyl ring dictates how the ethylamine derivative interacts with both biological membranes and target receptors.

  • 1-Hydroxycyclopentyl Ethylamines: The hydroxyl group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). While this allows for highly specific, directional interactions with polar amino acid residues within a receptor's binding pocket, it incurs a high desolvation penalty. The exposed HBD significantly lowers the lipophilicity (LogP), which can restrict passive diffusion across the blood-brain barrier (BBB). Historically, this motif is often utilized as an intermediate in the synthesis of dissociative anesthetics, where it undergoes thermal rearrangement to form active compounds like tiletamine[2].

  • 1-Methoxycyclopentyl Ethylamines: Methylating the oxygen masks the HBD, converting the functional group into a pure HBA. This subtle change dramatically increases lipophilicity and topological polar surface area (tPSA) efficiency, enhancing BBB penetration. Furthermore, the steric bulk of the methoxy group restricts the conformational flexibility of the adjacent ethylamine chain, often locking the molecule into a bioactive conformation preferred by deep, lipophilic receptor pockets (e.g., in modern kinase inhibitors)[3].

Pathways OH 1-Hydroxy Derivatives HBD H-Bonding (Target Receptor) OH->HBD Affinity UGT Phase II UGT (Glucuronidation) OH->UGT Metabolism OMe 1-Methoxy Derivatives LIPO Hydrophobic Pocket (Target Receptor) OMe->LIPO Affinity CYP Phase I CYP450 (O-Demethylation) OMe->CYP Metabolism EXC Rapid Excretion UGT->EXC CYP->OH Active Metabolite

Fig 1. Divergent metabolic and target-binding pathways of 1-OH vs 1-OMe substitutions.

Comparative Bioactivity and Pharmacokinetics

The structural differences between the two analogs manifest directly in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Metabolic Stability: 1-Hydroxy derivatives are highly susceptible to rapid Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) readily conjugate the free hydroxyl group with glucuronic acid, leading to rapid renal clearance and a short biological half-life. Conversely, 1-methoxy derivatives bypass direct Phase II conjugation. Instead, they are subject to Phase I oxidation by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4), which catalyze O-demethylation. Because O-demethylation yields the 1-hydroxy analog, the 1-methoxy compound often acts as a prodrug or exhibits prolonged efficacy due to the presence of an active metabolite.

Quantitative Data Comparison: The following table synthesizes the expected physicochemical and in vitro profiling data for these two pharmacophores based on standard predictive and empirical models.

Parameter1-Hydroxy Cyclopentyl Ethylamine1-Methoxy Cyclopentyl EthylamineCausality / Impact
H-Bond Donors (HBD) 3 (Amine + Hydroxyl)2 (Amine only)OMe masks the donor, reducing desolvation energy.
Lipophilicity (cLogP) ~0.8 – 1.2~1.5 – 2.2OMe increases lipophilicity, driving membrane partitioning.
BBB Permeability (

)
Low to ModerateHighLoss of HBD in OMe directly correlates to higher CNS exposure.
Primary Clearance Route Phase II (Glucuronidation)Phase I (O-Demethylation)OH is a direct substrate for UGTs; OMe requires CYP450 activation.
Receptor Binding Mode Polar / H-Bond drivenHydrophobic / Steric drivenDetermines the specific sub-pocket engagement in the target protein.

Self-Validating Experimental Workflows

To objectively compare these analogs in your own pipeline, you must employ assays that isolate specific variables (permeability and metabolism). The following protocols are designed as self-validating systems —meaning they include internal controls that verify the integrity of the assay independently of the test compounds.

Workflow A Compound Selection: 1-OMe vs 1-OH Cyclopentyl Ethylamines B Physicochemical Profiling (PAMPA-BBB) A->B C In Vitro Metabolism (Human Liver Microsomes) A->C D Receptor Binding Assays (Radioligand Displacement) B->D C->D E Data Synthesis & Lead Prioritization D->E

Fig 2. Sequential screening workflow for evaluating cycloalkylamine pharmacophores.

Protocol A: Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)

Purpose: To quantify the passive diffusion capabilities of the 1-OH vs. 1-OMe analogs, validating the hypothesis that the methoxy substitution enhances CNS penetration.

Validation Controls:

  • High Permeability Control: Propranolol (

    
     > 
    
    
    
    cm/s).
  • Low Permeability Control: Atenolol (

    
     < 
    
    
    
    cm/s).
  • System Integrity: Mass balance calculation must be >80% to ensure compounds are not simply precipitating or irreversibly binding to the plastic/lipid.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 1-OH and 1-OMe derivatives in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4, 1% DMSO final).

  • Lipid Coating: Coat the porous filter of the PAMPA donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). This specific lipid mixture is critical for mimicking the BBB environment.

  • Assembly: Add 300 µL of the 10 µM compound solutions to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully mate the donor plate with the acceptor plate.

  • Incubation: Incubate the assembled sandwich at 25°C for 18 hours in a humidity-controlled chamber. Causality: 18 hours ensures the system reaches equilibrium without risking compound degradation.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, crash with 150 µL of cold acetonitrile containing an internal standard, and analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability (

    
    ) and verify that the mass balance (Donor + Acceptor / Initial) exceeds 80%.
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To differentiate the Phase I (CYP450) and Phase II (UGT) metabolic clearance rates of the two analogs.

Validation Controls:

  • High Clearance Control: Verapamil (Phase I) and Naloxone (Phase II).

  • Minus-Cofactor Control (-NADPH/-UDPGA): Validates that compound depletion is strictly enzymatic and not due to chemical instability or non-specific binding.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Compound Addition: Spike the 1-OH and 1-OMe compounds into the mixture to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Dual Pathway):

    • For 1-OMe (Phase I focus): Initiate the reaction by adding 1 mM NADPH.

    • For 1-OH (Phase II focus): Initiate the reaction by adding 1 mM NADPH, 2 mM UDPGA, and 25 µg/mL alamethicin (a pore-forming peptide necessary to allow UDPGA access to the luminal UGT enzymes).

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.
    
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • European Patent Office. (2000). Process for the production of cyclopentyl 2-thienyl ketone (EP 1029858 A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5z8T6dj67UcjnwHc2UQ6JeAgO7ngLJAjHmmpFPXzyteSs55ENO_rKNM4AAUyCARmot41wvHWRq2-oH1EHCrDPpv3inWAoDecMtqo5WjrYUR4RZztIGyp9YpmjlYJSVniMj8Jx8QXg9CIW6p5s0U5iStkOKOZi6BcvpnCKIn1UBZBynQaxZAiEFp-2Itk=]
  • United States Patent and Trademark Office. (2012). 7-Azaindole derivatives and their use in the inhibition of c-Jun N-terminal kinase (US 8178552 B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7oGmCFVowzusa2tKv28IdhaZWSRq0aEyesAIHuyUEo2LkEQPEhaHTAclOm_aDEeOiJ0_c-Excs-wH6SEyXaHmBlxCPozP1YITbTwEP5UdhljYottyY0Z4DwKsKrzT-sb19qEG3rYZhWzI]
  • Ma'ayan Lab – Computational Systems Biology. (2015). DrugBank Drug Targets Dataset.[https://vertexaisearch.cloud.google.

Sources

Comparative

Structural Elucidation of Substituted Cyclopentyl Amine Salts: A Comparative Guide

As an Application Scientist in pharmaceutical development, I frequently encounter drug pipelines that stall at a critical juncture: the structural characterization of a promising active pharmaceutical ingredient (API). S...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in pharmaceutical development, I frequently encounter drug pipelines that stall at a critical juncture: the structural characterization of a promising active pharmaceutical ingredient (API). Substituted cyclopentyl amines are ubiquitous pharmacophores, valued for their precise spatial geometry in receptor binding. However, their structural elucidation is notoriously difficult. The cyclopentane ring exhibits high conformational flexibility (rapidly interconverting between envelope and half-chair conformers), which often frustrates orderly crystal packing.

When these amines are formulated as pharmaceutical salts—such as the complex 2-D hydrogen-bonded networks observed in cyclopentylammonium 4-carboxybenzeneboronate[1] or when acting as structure-directing agents in porous frameworks[2]—they frequently precipitate as microcrystalline powders rather than the large single crystals required for traditional X-ray crystallography. Furthermore, distinguishing between a true salt (where proton transfer has occurred) and a cocrystal (where molecules merely hydrogen bond) is a regulatory necessity that traditional methods often fail to resolve definitively.

This guide objectively compares the three leading methodologies for the structural elucidation of these challenging salts: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Solid-State NMR (SSNMR) .

The Analytical Triad: SCXRD vs. MicroED vs. SSNMR

To select the appropriate analytical technique, we must understand the fundamental physics of how each method interacts with the sample.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the historical gold standard for determining absolute stereochemistry and 3D coordinates. However, X-rays scatter off electron clouds. Because a hydrogen atom possesses only one electron, its X-ray scattering cross-section is minuscule. When regulatory agencies require proof of proton transfer to classify a cyclopentyl amine as a "salt" rather than a "cocrystal," SCXRD often yields ambiguous hydrogen positions, leaving the protonation state open to interpretation[3]. Furthermore, SCXRD requires large, highly ordered crystals (typically >10 μm), which are often impossible to grow for flexible cyclopentyl systems[4].

Microcrystal Electron Diffraction (MicroED)

MicroED has revolutionized pharmaceutical crystallography. By integrating cryo-electron microscopy (cryo-EM) with electron diffraction, MicroED can solve structures from crystals a billion times smaller than those required for SCXRD[5]. The Causality: Electrons interact with the electrostatic potential of the atom (both the nucleus and the electron cloud). This interaction is approximately


 times stronger than X-ray scattering, making MicroED exceptionally sensitive to hydrogen atoms[6]. For substituted cyclopentyl amine salts, MicroED can definitively locate the transferred proton on the amine nitrogen from a crude, sub-micron powder in a matter of hours[7].
Solid-State NMR (SSNMR)

When a sample is completely amorphous or heavily twinned, diffraction techniques fail. SSNMR is a non-destructive technique that probes the local chemical environment rather than long-range periodic order. The Causality: The nuclear magnetic resonance of specific isotopes (like


N or 

C) is highly sensitive to local electron shielding. Protonation of the cyclopentyl amine nitrogen drastically alters its chemical shift, providing an unequivocal, quantifiable metric to differentiate a salt from a cocrystal, even in formulated drug products[3][8].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of each technique when applied to pharmaceutical salts.

ParameterSCXRDMicroEDSSNMR
Sample Requirement > 10 μm single crystal< 1 μm nanocrystals / powder10–50 mg bulk powder
3D Coordinate Resolution Atomic (~0.7 Å)Atomic (~0.8 - 1.0 Å)Indirect (via chemical shift)[8]
H-Atom Localization Poor (X-ray scatters off e⁻)Excellent (e⁻ scatters off nucleus)[6]Excellent (direct dipolar coupling)[9]
Salt vs. Cocrystal ID Often ambiguousDefinitiveDefinitive
Data Acquisition Time 2 - 24 hours< 2 hours[4]12 - 48 hours (isotope dependent)
State of Matter Single CrystalNanocrystalline PowderCrystalline or Amorphous

Decision Workflow for Salt Characterization

Workflow A Synthesize Cyclopentyl Amine Salt B Attempt Crystallization (Slow Evaporation) A->B C Crystal Size > 10 μm? B->C D SCXRD Analysis (Gold Standard) C->D Yes E Microcrystalline or Amorphous? C->E No H Structural Elucidation Validated D->H F MicroED (Sub-micron 3D) E->F Nanocrystals G Solid-State NMR (Local Environment) E->G Amorphous F->H G->H

Figure 1: Decision workflow for selecting the optimal structural elucidation technique for pharmaceutical salts.

Self-Validating Experimental Protocols

A robust analytical pipeline relies on protocols that inherently verify their own accuracy. Below are the execution methodologies for each technique, designed with built-in validation checkpoints.

Protocol A: SCXRD Crystallization and Data Acquisition

Objective: Obtain a high-resolution 3D structure of a cyclopentyl amine salt.

  • Solvent Screening: Dissolve 5 mg of the salt in a range of polar/non-polar solvent mixtures (e.g., methanol/diethyl ether).

  • Vapor Diffusion: Place the sample vial inside a larger sealed chamber containing the anti-solvent.

    • Causality: Vapor diffusion ensures an exceptionally slow increase in supersaturation, reducing the nucleation rate and favoring the growth of fewer, larger crystals rather than a microcrystalline precipitate.

  • Mounting: Harvest a crystal (>10 μm) using a cryo-loop and immediately plunge it into a liquid nitrogen stream (100 K) on the diffractometer.

    • Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factor), significantly improving the signal-to-noise ratio of high-angle reflections.

  • Data Integration & Validation:

    • Self-Validation Check: The integration software must report an internal agreement factor (

      
      ) of 
      
      
      
      across symmetry-equivalent reflections. An
      
      
      indicates severe twinning or degraded crystal quality, rendering the hydrogen atom assignment untrustworthy. The final Goodness-of-Fit (GoF) must resolve to
      
      
      .
Protocol B: MicroED Grid Preparation and Diffraction

Objective: Solve the structure directly from a sub-micron powder when SCXRD fails.

  • Sample Preparation: Deposit a dry, microcrystalline powder of the cyclopentyl amine salt directly onto a continuous carbon TEM grid. No vitrification is required for small molecules[4].

  • Thickness Optimization: Agitate the grid to remove excess bulk material.

    • Causality: Because electrons interact so strongly with matter, samples must be extremely thin (ideally < 300 nm). Thicker crystals cause multiple scattering events (dynamical diffraction), which corrupts the measured intensities and prevents accurate structure solving.

  • Continuous Rotation Data Collection: Insert the grid into the TEM. Cool to cryogenic temperatures to prevent radiation damage. Continuously rotate the stage at 0.5°/sec while recording diffraction patterns on a CMOS detector.

  • Data Merging & Validation:

    • Self-Validation Check: Due to the limited tilt range of the TEM stage (typically -70° to +70°), a single crystal will yield an incomplete dataset. You must merge data from 3 to 5 randomly oriented nanocrystals. The protocol is only validated when the overall dataset completeness exceeds

      
      .
      
Protocol C: SSNMR N CP-MAS for Salt Verification

Objective: Definitively prove proton transfer (salt formation) in an amorphous formulation.

  • Sample Packing: Pack 30 mg of the formulated powder into a 3.2 mm zirconia magic-angle spinning (MAS) rotor.

  • Magic-Angle Spinning: Spin the sample at 15–20 kHz at the magic angle (54.74°).

    • Causality: Spinning at this specific angle mathematically averages the chemical shift anisotropy (CSA) and homonuclear dipolar couplings to zero, narrowing the broad solid-state lines into sharp, high-resolution peaks[10].

  • Cross-Polarization (CP): Transfer magnetization from abundant

    
    H spins to the dilute 
    
    
    
    N spins of the cyclopentyl amine.
  • HETCOR Validation:

    • Self-Validation Check: Run a

      
      H-
      
      
      
      N Heteronuclear Correlation (HETCOR) 2D experiment. If the material is a true salt, the proton has transferred to the nitrogen. The HETCOR spectrum will display a robust, highly intense cross-peak corresponding to the covalent N-H bond. If it is merely a cocrystal, the cross-peak will be weak or absent, driven only by longer-range hydrogen bonding[3].

References

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Proper Disposal of 2-(1-Methoxycyclopentyl)ethanamine Hydrochloride

[1] Executive Summary & Immediate Safety Profile 2-(1-Methoxycyclopentyl)ethanamine hydrochloride is a specialized aliphatic amine salt, typically used as a pharmaceutical intermediate or building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Safety Profile

2-(1-Methoxycyclopentyl)ethanamine hydrochloride is a specialized aliphatic amine salt, typically used as a pharmaceutical intermediate or building block in the synthesis of psychoactive analogs and dissociative agents.[1] As a research chemical with limited specific toxicological data, it must be handled under Class-Based Hazard Extrapolation protocols.

Treat this substance as:

  • Corrosive/Irritant: Causes severe eye damage and skin irritation (characteristic of primary amine salts).

  • Acutely Toxic (Oral/Dermal): Assume Category 3 or 4 (Harmful/Toxic) due to its structural class.

  • Hygroscopic Solid: May clump or degrade upon exposure to moisture.

Critical Prohibition

⛔ DO NOT dispose of this compound down the drain. Regardless of solubility, the introduction of bioactive amine intermediates into municipal water systems is strictly prohibited by EPA and local environmental regulations.

Chemical Identification & Hazard Classification

Before disposal, verify the material identity to ensure compatibility with waste streams.

ParameterData
Chemical Name 2-(1-Methoxycyclopentyl)ethanamine hydrochloride
Functional Class Primary Aliphatic Amine Salt / Ether
Physical State White to off-white crystalline solid
Acidity (pH) Acidic in solution (pH ~4.0–5.5 due to HCl salt)
Primary Hazards Skin Irritant (H315), Eye Damage (H318), STOT-SE (H335)
Incompatibilities Strong Oxidizers, Strong Bases (liberates volatile free amine)

Disposal Decision Matrix

The following logic flow dictates the operational procedure based on the physical state of the waste.

DisposalWorkflow Start Identify Waste Form IsSolid Is it Solid Pure Substance? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidStream PROTOCOL A: Solid Waste Stream (Incineration) IsSolid->SolidStream Yes IsContainer Is it an Empty Container? IsLiquid->IsContainer No LiquidStream PROTOCOL B: Liquid Waste Stream (Segregation) IsLiquid->LiquidStream Yes RinseStream PROTOCOL C: Triple Rinse & Deface IsContainer->RinseStream Yes LiquidCheck Check Solvent Compatibility LiquidStream->LiquidCheck

Figure 1: Operational decision tree for segregating amine salt waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred Method)

Objective: Isolate the pure solid for high-temperature incineration. This is the safest method as it minimizes handling and potential exposure.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (or work in a fume hood).

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

    • Why: Amine salts can corrode metal; avoid metal containers.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-(1-Methoxycyclopentyl)ethanamine HCl"[1]

    • Hazard Checkboxes: Toxic, Irritant.[2]

  • Secondary Containment: Place the jar inside a clear plastic zip-lock bag to contain any potential dust leakage during transport.

  • Disposal: Move to the "Solid Hazardous Waste" accumulation area for pickup by your EHS contractor.

Protocol B: Liquid/Solution Waste Disposal

Objective: Safely segregate solutions without causing exothermic reactions or gas evolution.

  • Characterize the Solvent:

    • If Aqueous: The solution will be acidic.[3] DO NOT mix with cyanide or sulfide waste (risk of HCN/H2S gas).

    • If Organic (MeOH/DCM): Treat as "Flammable Organic Waste."

  • Segregation:

    • Pour into the "Basic/Organic" or "General Organic" waste carboy.

    • Note: Even though the salt is acidic, it is an amine precursor. Most EHS protocols categorize amines (even salts) into the alkaline/organic stream to prevent accidental acidification of cyanide wastes elsewhere.

  • Neutralization (Optional but Recommended for Large Volumes >500mL):

    • If you have a large volume of acidic aqueous solution, slowly adjust pH to ~7–8 using 1M NaOH before adding to the waste container.

    • Caution: This will liberate the free amine, which may have a "fishy" odor. Perform this only in a fume hood.

Protocol C: Empty Container Decontamination

Objective: Render the original bottle non-hazardous for glass recycling or trash disposal.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Water or Methanol).[4]

  • Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container (Protocol B). Do not pour rinsate down the sink.

  • Defacing: Cross out the label completely or remove it.[4][5] Mark the bottle as "EMPTY."

  • Final Step: Place the dry, uncapped bottle in the lab glass waste box.

Emergency Spill Procedures

Scenario: You have spilled 5g of the solid powder on the benchtop.

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don fresh gloves and respiratory protection.

  • Dry Cleanup (Preferred):

    • Cover the spill with a wet paper towel (to prevent dust generation).

    • Scoop the wet material and towel into a waste jar.

  • Wet Cleanup:

    • Wipe the area with 1M HCl (dilute acid) followed by water.

    • Scientific Rationale: Dilute acid ensures the amine remains protonated (salt form), keeping it non-volatile and water-soluble for easier wiping.

  • Verification: Check pH of the surface with litmus paper to ensure no corrosive residue remains.

References

  • PubChem. (2024).[6] Compound Summary: 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine.[1][6] National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: RCRA Orientation Manual. Retrieved from [Link]

Sources

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